molecular formula C15H11ClN2O B7982962 7-(Benzyloxy)-4-chloroquinazoline

7-(Benzyloxy)-4-chloroquinazoline

Cat. No.: B7982962
M. Wt: 270.71 g/mol
InChI Key: GXBUBKUDKGUCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)-4-chloroquinazoline is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Benzyloxy)-4-chloroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Benzyloxy)-4-chloroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-phenylmethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-15-13-7-6-12(8-14(13)17-10-18-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBUBKUDKGUCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties and Stability of 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

7-(Benzyloxy)-4-chloroquinazoline (CAS 288383-86-8) is a high-value heterocyclic intermediate primarily employed in the synthesis of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors. Its structural core—the quinazoline ring—serves as the scaffold for blockbuster drugs like Gefitinib and Erlotinib .

The critical utility of this compound lies in the C4-chlorine atom , which acts as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (


). However, this reactivity introduces a significant stability challenge: hydrolytic degradation .

This guide provides a comprehensive technical analysis of the compound's properties, degradation mechanisms, and a self-validating protocol for handling and synthesis to ensure experimental success.

Part 2: Physicochemical Profile[1]

Chemical Identity
PropertyDetail
IUPAC Name 7-(Benzyloxy)-4-chloroquinazoline
CAS Number 288383-86-8
Molecular Formula

Molecular Weight 270.71 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF, EtOAc; Hydrolyzes in Water
Structural Features & Reactivity

The molecule possesses two distinct reactive centers:

  • C4-Position (Electrophilic): The chlorine atom is activated by the electron-deficient pyrimidine ring (N1/N3), making it highly susceptible to nucleophilic attack by amines or anilines.

  • C7-Position (Protected): The benzyloxy group serves as a masked phenol. It is stable under basic

    
     conditions but can be cleaved via hydrogenolysis (
    
    
    
    ) or acid-mediated deprotection (TFA/Thioanisole) to reveal the 7-hydroxyl group.

Part 3: Stability & Degradation Mechanisms

The primary failure mode when working with 4-chloroquinazolines is hydrolysis . The C4-Cl bond is moisture-sensitive.[1] Upon exposure to atmospheric humidity, it converts to the thermodynamically stable (and unreactive) quinazolin-4(3H)-one.

Degradation Pathway (Graphviz Visualization)

Hydrolysis Figure 1: Hydrolytic degradation pathway of the C4-chloro moiety. Start 7-(Benzyloxy)-4-chloroquinazoline (Active Electrophile) Transition Tetrahedral Intermediate Start->Transition + H2O Water H2O (Atmospheric Moisture) Water->Transition Product 7-(Benzyloxy)quinazolin-4(3H)-one (Inactive Impurity) Transition->Product - HCl HCl HCl (Byproduct) Transition->HCl

Diagnostic Indicators of Degradation

Researchers must validate purity before committing the material to a reaction.[1] The hydrolysis product is a "dead end" in


 synthesis.
Indicator4-Chloro (Active)4-Oxo (Degraded)Causality
HPLC Retention Higher

(Less Polar)
Lower

(More Polar)
Loss of lipophilic Cl; gain of H-bond donor (NH).
1H NMR (H2 Proton) ~8.9 - 9.1 ppm (Singlet)~8.0 - 8.4 ppm (Singlet)Loss of electronegative Cl reduces deshielding on H2.
Melting Point Lower (Typically <150°C)Higher (>200°C)Formation of strong intermolecular H-bond network in the oxo-form.

Part 4: Reactivity & Synthesis Workflow

The primary application is the synthesis of 4-anilinoquinazolines (kinase inhibitors).

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The choice of base and solvent is critical to prevent competitive hydrolysis.

SNAr cluster_conditions Optimal Conditions SM 7-(Benzyloxy)-4-chloroquinazoline Complex Meisenheimer Complex SM->Complex Nucleophilic Attack (k1) Amine Aniline / Amine Nucleophile Amine->Complex Prod 4-Aminoquinazoline Derivative (Kinase Inhibitor Core) Complex->Prod Elimination of Cl- (k2) Cond1 Solvent: i-PrOH or Dioxane Cond2 Base: Et3N or DIPEA (Optional)

Experimental Protocol: General Coupling

This protocol is designed to minimize hydrolysis while maximizing yield.

Reagents:

  • 7-(Benzyloxy)-4-chloroquinazoline (1.0 equiv)[2][3]

  • Aniline derivative (1.1 equiv)

  • Solvent: Isopropanol (i-PrOH) or Acetonitrile (MeCN) – Must be anhydrous.

Step-by-Step Methodology:

  • Pre-Check: Dissolve a small amount of the 4-chloro starting material in

    
    . Check 1H NMR. If the H2 singlet is <8.5 ppm, repurify (re-chlorinate with 
    
    
    
    ).
  • Dissolution: Suspend the 4-chloroquinazoline in anhydrous i-PrOH (approx. 10-15 mL per gram).

  • Addition: Add the aniline nucleophile.

    • Note: No external base is required if the product precipitates as the HCl salt (common in i-PrOH). This protects the product from oxidation.

  • Reaction: Heat to reflux (approx. 80-85°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (high Rf) should disappear; the product (lower Rf, often fluorescent) will appear.

  • Workup:

    • Method A (Salt Formation): Cool to room temperature.[4][5] Filter the precipitate.[1][5] Wash with cold i-PrOH and

      
      . This yields the hydrochloride salt.
      
    • Method B (Free Base): Evaporate solvent. Partition residue between EtOAc and sat.

      
      . Dry organic layer (
      
      
      
      ) and concentrate.

Part 5: Handling & Storage (The "Dry Chain")

To maintain the integrity of the 4-chloroquinazoline, a "Dry Chain" of custody must be established.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink seals.

  • Re-purification: If the material has partially hydrolyzed (yellowing, MP increase), do not discard.

    • Recovery Protocol: Reflux the degraded material in neat

      
       (Thionyl Chloride) with a catalytic drop of DMF for 2 hours. Evaporate excess 
      
      
      
      to regenerate the active 4-chloro species.

References

  • Synthesis and Reactivity of 4-Chloroquinazolines

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[6][7]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Hydrolysis and NMR Characterization

    • Title: Copper-Catalyzed Oxidative Functionalization of Benzylic C–H Bonds (Supporting Info for NMR of Quinazolinones).
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • General Properties and Safety

    • Title: 7-(Benzyloxy)-4-chloroquinazoline Product Data.[2][3][4][5]

    • Source: Sigma-Aldrich / MilliporeSigma.

Sources

molecular structure and weight of 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 7-(Benzyloxy)-4-chloroquinazoline

This guide provides a comprehensive technical overview of 7-(benzyloxy)-4-chloroquinazoline, a key intermediate in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering insights into its structure, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its bicyclic aromatic structure allows for versatile substitution, enabling the fine-tuning of pharmacological properties. Derivatives of quinazoline have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[2][3]

7-(Benzyloxy)-4-chloroquinazoline, in particular, serves as a critical building block for a class of potent enzyme inhibitors, most notably those targeting receptor tyrosine kinases (RTKs).[1] The strategic placement of the benzyloxy group at the C-7 position and the reactive chloro group at the C-4 position makes it an ideal precursor for synthesizing complex, high-affinity ligands for drug targets implicated in oncology.[4][5]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and drug design.

Molecular Structure

The structure consists of a fused pyrimidine and benzene ring system, forming the quinazoline core. A benzyloxy ether is attached at position 7, and a chlorine atom is at position 4. The chlorine atom is the primary site of reactivity for nucleophilic substitution.

Caption: Molecular structure of 7-(Benzyloxy)-4-chloroquinazoline.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₅H₁₁ClN₂O
Molecular Weight 270.71 g/mol [4]
CAS Number 288383-86-8
Physical Form Solid
Purity Typically ≥95%
InChI Key GXBUBKUDKGUCTI-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Insights

The synthesis of 7-(benzyloxy)-4-chloroquinazoline is a multi-step process that requires precise control over reaction conditions. While specific pathways can vary, a common and logical approach begins with a substituted anthranilic acid or benzoate derivative. The synthesis of the closely related 7-(benzyloxy)-4-chloro-6-methoxyquinazoline provides a well-documented template for this process.[6][7]

General Synthetic Workflow

The transformation from a simple benzene derivative to the target quinazoline involves a sequence of core organic reactions: protection of a hydroxyl group, nitration, reduction of the nitro group to an amine, cyclization to form the quinazolinone core, and finally, chlorination.

G A 1. Starting Material (e.g., Substituted Benzoate) B 2. Benzyl Protection (Williamson Ether Synthesis) A->B BnCl, K₂CO₃ C 3. Nitration (Electrophilic Aromatic Substitution) B->C HNO₃, H₂SO₄ D 4. Reduction (Nitro to Amine) C->D Fe, NH₄Cl or H₂, Pd/C E 5. Cyclization (Formation of Quinazolinone) D->E Formamide or Formic Acid, Δ F 6. Chlorination (Hydroxyl to Chloro) E->F POCl₃ or SOCl₂ G 7-(Benzyloxy)-4-chloroquinazoline F->G

Caption: General synthetic workflow for 7-(Benzyloxy)-4-chloroquinazoline.

Causality Behind Experimental Choices
  • Step 2: Benzyl Protection: The hydroxyl group on the starting phenolic compound is protected as a benzyl ether. This is crucial because the free hydroxyl group would interfere with subsequent reactions, particularly the nitration and chlorination steps. Benzyl chloride (BnCl) is a common reagent for this purpose.

  • Step 5: Cyclization: The newly formed amino group is cyclized with a one-carbon source like formamide or formic acid under heat. This reaction builds the pyrimidine ring, yielding the stable 7-(benzyloxy)quinazolin-4(3H)-one intermediate.

  • Step 6: Chlorination: This is the key activation step. The hydroxyl group of the quinazolinone tautomer is a poor leaving group. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to convert it into a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution.[8] This transformation is what makes the final product a versatile synthetic intermediate.

Chemical Reactivity and Applications in Drug Discovery

The utility of 7-(benzyloxy)-4-chloroquinazoline in drug development stems almost entirely from the reactivity of the C-4 chlorine atom.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the quinazoline ring system makes the C-4 position highly susceptible to nucleophilic attack. The chlorine atom can be readily displaced by a variety of nucleophiles, most commonly primary and secondary amines.[1][9]

This reaction is the cornerstone for creating libraries of 4-anilinoquinazoline derivatives.[5] By varying the aniline or other amine-containing nucleophile, chemists can systematically explore the structure-activity relationship (SAR) to optimize a compound's potency and selectivity for a specific biological target.[4]

Application as a Kinase Inhibitor Intermediate

Many receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are validated targets in cancer therapy.[1] Small molecules that can inhibit these kinases by blocking their ATP binding site are effective anticancer agents.

7-(Benzyloxy)-4-chloroquinazoline is a key intermediate in the synthesis of Vandetanib, a drug approved for certain types of thyroid cancer.[3][4][7] Vandetanib functions as a kinase inhibitor, and its synthesis involves the reaction of a derivative of 7-(benzyloxy)-4-chloroquinazoline with an appropriate aniline side chain.

G cluster_0 Cell Membrane cluster_1 Intracellular RTK VEGFR (Receptor Tyrosine Kinase) Downstream Downstream Signaling (Proliferation, Angiogenesis) RTK->Downstream Phosphorylates & Signals ATP ATP ATP->RTK Binds to Kinase Domain Drug Quinazoline-based Inhibitor (e.g., Vandetanib) Drug->RTK Competitively Binds Block X VEGF VEGF Ligand VEGF->RTK Binds & Activates

Caption: Inhibition of VEGFR signaling by a quinazoline-based drug.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a general procedure for the nucleophilic substitution reaction at the C-4 position, a critical step in utilizing this intermediate.

Objective: To synthesize a 4-anilino-7-(benzyloxy)quinazoline derivative via SₙAr reaction.

Materials:

  • 7-(Benzyloxy)-4-chloroquinazoline (1.0 mmol)

  • Substituted Aniline (1.1 mmol)

  • Isopropanol or n-Butanol (10 mL)

  • Diisopropylethylamine (DIPEA) (optional, 0.2 mmol)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plate and chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add 7-(benzyloxy)-4-chloroquinazoline (1.0 mmol) and the chosen solvent (e.g., isopropanol).

  • Addition of Reagents: Add the substituted aniline (1.1 mmol). If the aniline is used as a hydrochloride salt or if the reaction is sluggish, a non-nucleophilic base like DIPEA can be added to scavenge the HCl generated.[5]

  • Heating: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Work-up: Once the reaction is complete (usually 2-12 hours), cool the mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 4-anilinoquinazoline derivative.[8]

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[6][7][10]

Safety and Handling

As with any active chemical reagent, proper safety precautions are mandatory.

  • Hazard Identification: 7-(Benzyloxy)-4-chloroquinazoline is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[11][12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Spill & Disposal: In case of a spill, use absorbent material and dispose of it in accordance with local environmental regulations.[13] Prevent the chemical from entering drains.[12][13]

References

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Proceedings of the 2015 International conference on Applied Science and Engineering Innovation. Atlantis Press. Retrieved from [Link]

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines. Retrieved from [Link]

  • PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Santos, P. F., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Azev, Y. A., et al. (2010). REACTIONS OF QUINAZOLINE AND ITS 4-OXO- AND 4-CHLORO-SUBSTITUTED DERIVATIVES WITH NUCLEOPHILES. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • MDPI. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Retrieved from [Link]

  • CABI Digital Library. (2011). Medicinal and biological significance of quinazoline: a highly important scaffold for drug discovery: a review. Retrieved from [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Retrieved from [Link]

Sources

solubility of 7-(Benzyloxy)-4-chloroquinazoline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 7-(Benzyloxy)-4-chloroquinazoline in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 7-(Benzyloxy)-4-chloroquinazoline. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on a first-principles approach: assessing the molecule's physicochemical properties, predicting its solubility behavior, and providing a robust experimental framework for its empirical determination.

Introduction to 7-(Benzyloxy)-4-chloroquinazoline

7-(Benzyloxy)-4-chloroquinazoline is a heterocyclic organic compound built upon a quinazoline scaffold. The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved kinase inhibitors.[1][2] The benzyloxy and chloro substituents on this particular molecule make it a valuable and versatile intermediate in the synthesis of more complex drug candidates.[3][4][5]

Understanding the solubility of such an intermediate is a critical, non-negotiable step in the drug development pipeline. It directly impacts reaction kinetics, purification strategies, formulation development, and the design of meaningful in vitro biological assays. This guide serves to bridge the existing data gap by empowering researchers with the foundational knowledge and practical methodologies to characterize this compound's solubility profile.

Part 1: Physicochemical Profile and Theoretical Solubility Assessment

Before undertaking experimental work, a thorough analysis of the compound's known properties provides a logical basis for solvent selection and experimental design.

Table 1: Physicochemical Properties of 7-(Benzyloxy)-4-chloroquinazoline

PropertyValueSource(s)
Chemical Formula C₁₅H₁₁ClN₂O[6]
Molecular Weight 270.72 g/mol [6][7]
Physical Form Solid[6]
CAS Number 288383-86-8[6][7]
InChI Key GXBUBKUDKGUCTI-UHFFFAOYSA-N[6]
Storage Temperature 2-8°C, Inert Atmosphere[6]

Structural Analysis and Predicted Solubility:

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like."

  • Hydrophobic Core: The fused quinazoline ring system and the large benzyloxy group create a significant nonpolar, hydrophobic character. This suggests poor solubility in highly polar solvents like water.

  • Polar Functionality: The two nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors. The ether linkage in the benzyloxy group also contributes some polarity.

  • Substituent Effects: The chloro-substituent at the 4-position is electron-withdrawing and adds to the molecule's polarizability.

Theoretical Solubility Ranking (Qualitative):

Based on this structural assessment, we can predict the following general solubility trend:

  • High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are expected to be excellent solvents. Their ability to engage in dipole-dipole interactions without being strong hydrogen bond donors should effectively solvate the molecule. Studies on similar pyrazolo-quinazoline derivatives have shown the highest solubility in DMF and DMSO.[1][8]

  • Good to Moderate Solubility: Chlorinated solvents (e.g., Dichloromethane, Chloroform) and cyclic ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane) should be effective due to their ability to accommodate the large hydrophobic structure.[8]

  • Moderate Solubility: Ketones (e.g., Acetone) and esters (e.g., Ethyl Acetate) are likely to be moderately effective solvents. Purification protocols for related compounds often use mixtures of hexane and ethyl acetate, indicating some degree of solubility in ethyl acetate.[9]

  • Low to Poor Solubility: Protic solvents like alcohols (e.g., Ethanol, Methanol) may have limited success. While they can interact with the nitrogen atoms, the large hydrophobic scaffold will hinder dissolution.

  • Insoluble: Nonpolar aliphatic solvents (e.g., Hexane, Heptane) and water are expected to be very poor solvents.

Part 2: Gold-Standard Experimental Protocol for Equilibrium Solubility Determination

The most reliable method for determining the true thermodynamic equilibrium solubility of a crystalline compound is the Shake-Flask Method .[1] This method ensures that the solvent is fully saturated with the solute at a specific temperature.

Objective: To determine the equilibrium solubility of 7-(Benzyloxy)-4-chloroquinazoline in a selected organic solvent at a constant temperature.

Materials:

  • 7-(Benzyloxy)-4-chloroquinazoline (solid, high purity)[6]

  • Selected analytical grade organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate, Acetonitrile, Ethanol)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (4 decimal places)

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (0.22 µm, ensure chemical compatibility with the solvent)

Step-by-Step Methodology:
  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid 7-(Benzyloxy)-4-chloroquinazoline to a pre-weighed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~10-20 mg of solid to 1-2 mL of the chosen solvent.

    • Record the exact volume or mass of the solvent added.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 298.15 K).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. For crystalline compounds, this is typically 24 to 72 hours.[10] This extended time is crucial to overcome the kinetic barriers of dissolution from the crystal lattice.

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid particles, which would artificially inflate the solubility measurement, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[1][10]

  • Sample Withdrawal and Preparation:

    • Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Be extremely cautious not to disturb the solid pellet at the bottom.

    • For an additional level of certainty, pass the withdrawn sample through a chemically compatible syringe filter into a clean, pre-weighed vial.[10]

  • Quantification:

    • The concentration of the dissolved solid in the supernatant can now be determined. Two primary methods are recommended: Gravimetric Analysis and HPLC Analysis.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling cluster_quant Quantification prep1 Add excess solid to a known volume of solvent in a vial equil1 Seal vial and agitate in thermostatted shaker (24-72 hours) prep1->equil1 sep1 Centrifuge sample to pellet excess solid equil1->sep1 sample1 Carefully withdraw clear supernatant sep1->sample1 sample2 (Optional but Recommended) Filter through 0.22 µm syringe filter sample1->sample2 quant1 Determine concentration of dissolved solid sample2->quant1

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Part 3: Quantification Methodologies

The choice of quantification method depends on the required accuracy, sensitivity, and available equipment.

Method A: Gravimetric Analysis

This is a straightforward and reliable method for determining solubility when the solute is non-volatile.[8][10]

  • Transfer: Accurately transfer the measured volume of the filtered supernatant (from Part 2, Step 4) to a pre-weighed, clean vial. Record the exact volume transferred.

  • Evaporation: Evaporate the solvent under controlled conditions. This can be done in a vacuum oven at a temperature sufficient to remove the solvent without decomposing the compound, or under a gentle stream of inert gas (e.g., nitrogen).

  • Drying: Dry the solid residue to a constant weight. This ensures all residual solvent has been removed.

  • Weighing: Accurately weigh the vial containing the dried solid residue.

  • Calculation:

    • Mass of residue (g) = (Weight of vial + residue) - (Weight of empty vial)

    • Solubility (g/L) = Mass of residue (g) / Volume of aliquot (L)

Method B: High-Performance Liquid Chromatography (HPLC-UV)

This method is highly sensitive and specific and is preferred when dealing with lower solubilities or when confirming compound identity.

  • Stock Solution: Prepare a stock solution of 7-(Benzyloxy)-4-chloroquinazoline of known concentration in a suitable solvent (e.g., DMSO or Acetonitrile).

  • Calibration Curve: Create a series of calibration standards by performing serial dilutions of the stock solution.

  • Sample Preparation: Dilute the filtered supernatant (from Part 2, Step 4) with the mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.

  • Analysis: Analyze the calibration standards and the diluted sample by HPLC-UV. A C18 column is often a good starting point for this type of molecule. The mobile phase could be a gradient of acetonitrile and water.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Solubility = (Concentration of diluted sample) x (Dilution factor)

Decision Diagram for Quantification Method:

G start Saturated Supernatant Obtained decision High accuracy and sensitivity required? Low solubility expected? start->decision gravimetric Gravimetric Method: Evaporate solvent and weigh residue decision->gravimetric No hplc HPLC-UV Method: Dilute sample and quantify against calibration curve decision->hplc Yes

Caption: Decision tree for selecting a quantification method.

Part 4: Safety and Handling Precautions

As a chlorinated heterocyclic compound, 7-(Benzyloxy)-4-chloroquinazoline requires careful handling.

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Similar quinazoline derivatives carry comparable warnings.[11][12][13][14]

  • Precautionary Measures:

    • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[14]

    • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles with side-shields.[12][13][14]

    • Handling: Avoid breathing dust.[11] Wash hands thoroughly after handling.[12][13] Do not eat, drink, or smoke when using this product.[12][14]

    • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12] If on skin, wash with plenty of soap and water.[12] If swallowed, call a poison center or doctor immediately.[11][12]

Conclusion

While direct, published quantitative solubility data for 7-(Benzyloxy)-4-chloroquinazoline remains elusive, a systematic and scientifically sound approach can provide researchers with the reliable data they need. By combining a theoretical assessment of the molecule's structure with the robust shake-flask experimental method, an accurate solubility profile can be generated across a range of relevant organic solvents. This foundational data is indispensable for optimizing synthetic routes, enabling effective purification, and designing successful downstream experiments in the pursuit of new therapeutic agents.

References

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. Available from: [Link]

  • PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. Available from: [Link]

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. Available from: [Link]

  • S. S, S. V. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available from: [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available from: [Link]

  • Asif, M. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Available from: [Link]

  • Aly, A. A. (2007). SYNTHESIS OF NEW QUINAZOLINE DERIVATIVES OF EXPECTED POTENTIAL BIORESPONSES. Revue Roumaine de Chimie, 52(11), 1087-1094. Available from: [Link]

  • Turlapati, R., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Available from: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]

Sources

7-(Benzyloxy)-4-chloroquinazoline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-(Benzyloxy)-4-chloroquinazoline: Technical Guide to Synthesis, Properties, and Applications Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary

7-(Benzyloxy)-4-chloroquinazoline (CAS: 288383-86-8) is a critical heterocyclic building block in the design of tyrosine kinase inhibitors (TKIs).[1] Structurally, it features a quinazoline core activated at the C4 position by a chlorine atom, making it a potent electrophile for nucleophilic aromatic substitution (


).[1] The benzyloxy group at the C7 position acts as a robust protecting group for a phenol, which—upon deprotection—serves as a "handle" for solubilizing moieties (e.g., morpholine or piperidine side chains) essential for pharmacokinetic optimization.[1]

This guide details the compound's physicochemical profile, validated synthetic routes, mechanistic reactivity, and its pivotal role in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitor analogs.[1]

Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for 7-(Benzyloxy)-4-chloroquinazoline. Researchers should verify these parameters upon procurement or synthesis to ensure material integrity.

Parameter Technical Specification
IUPAC Name 7-(Benzyloxy)-4-chloroquinazoline
CAS Number 288383-86-8
Molecular Formula

Molecular Weight 270.72 g/mol
Physical Form Off-white to pale yellow solid
Solubility Soluble in DCM, DMF, DMSO; limited solubility in alcohols; insoluble in water.[1]
SMILES ClC1=NC=NC2=CC(OCC3=CC=CC=C3)=CC=C12
InChI Key GXBUBKUDKGUCTI-UHFFFAOYSA-N
Storage Inert atmosphere, 2–8°C. Moisture sensitive (hydrolyzes to quinazolinone).[1]

Synthetic Pathway (Upstream Production)

The synthesis of 7-(Benzyloxy)-4-chloroquinazoline typically follows a convergent route starting from 4-(benzyloxy)-2-nitrobenzoic acid or a related anthranilic acid derivative.[1] The critical step is the "activation" of the stable quinazolin-4(3H)-one intermediate into the reactive chloro-heterocycle.[1]

Validated Synthetic Route

The following workflow describes the conversion from the anthranilic acid precursor to the final chlorinated product.

Synthesis Start 4-(Benzyloxy)-2-aminobenzoic acid (Precursor) Cyclization Cyclization (Formamidine acetate / EtOH) Start->Cyclization Reflux, 12h Intermediate 7-(Benzyloxy)quinazolin-4(3H)-one (Stable Intermediate) Cyclization->Intermediate Yield: ~85% Chlorination Chlorination (POCl3 / DIPEA) Intermediate->Chlorination Reflux, 3-5h Product 7-(Benzyloxy)-4-chloroquinazoline (Target) Chlorination->Product Yield: ~90%

Figure 1: Step-wise synthesis of 7-(Benzyloxy)-4-chloroquinazoline from anthranilic acid derivatives.

Mechanistic Insight: The Vilsmeier-Haack Activation

While Thionyl Chloride (


) can be used, Phosphorus Oxychloride (

) is preferred for its higher boiling point and efficiency.[1] The reaction often employs a catalytic amount of DMF.
  • Activation: DMF reacts with

    
     to form the Vilsmeier reagent (chloroiminium ion).
    
  • Attack: The quinazolinone carbonyl oxygen attacks the Vilsmeier reagent, converting the carbonyl into a leaving group (phosphorodichloridate).

  • Substitution: Chloride ion attacks the C4 position, restoring aromaticity and expelling the leaving group to yield the 4-chloro product.

Experimental Protocol: Chlorination of 7-(Benzyloxy)quinazolin-4(3H)-one

Objective: Convert the stable lactam intermediate to the reactive chloro-pyrimidine core. Scale: 10 mmol (approx. 2.5 g of starting material).

Reagents:

  • 7-(Benzyloxy)quinazolin-4(3H)-one (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (10.0 eq) – Solvent & Reagent[1]
    
  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq) or DMF (Catalytic drops)[1]

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Connect to a caustic scrubber (NaOH trap) to neutralize HCl/phosphoric acid byproducts.[1]

  • Addition: Charge the RBF with 7-(benzyloxy)quinazolin-4(3H)-one (2.52 g, 10 mmol). Carefully add

    
     (9.2 mL, 100 mmol) under argon.[1] Add DIPEA (1.7 mL) dropwise (exothermic).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[1] The starting material spot (low 
    
    
    
    ) should disappear, replaced by a higher
    
    
    spot (Product).
  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Slowly pour the residue into crushed ice/water with vigorous stirring. (Violent hydrolysis of residual

      
       occurs).[1]
      
    • Neutralize the aqueous suspension to pH 8 using saturated

      
       solution.
      
  • Isolation: Extract the aqueous layer with Dichloromethane (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate.[1]
  • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography if necessary.

Self-Validating Check: The product should be a solid.[2] If an oil persists, residual solvent or DMF is likely present.[1]


 NMR should show the loss of the amide proton (~12 ppm) and a downfield shift of the aromatic protons.

Downstream Applications: Kinase Inhibitor Synthesis

This compound is a "masked" scaffold. The 4-chloro group is the entry point for the "hinge-binding" motif (usually an aniline), while the 7-benzyloxy group is a placeholder for the "solvent-exposed" tail.[1]

Functionalization Workflow

Application Core 7-(Benzyloxy)-4-chloroquinazoline Step1 SnAr Reaction (Aniline Nucleophile) Core->Step1 + 3-Chloro-4-fluoroaniline Intermediate2 4-Anilino-7-(benzyloxy)quinazoline Step1->Intermediate2 Step2 Hydrogenolysis (H2, Pd/C, TFA) Intermediate2->Step2 Debenzylation Phenol 4-Anilino-quinazolin-7-ol (Reactive Phenol) Step2->Phenol Step3 O-Alkylation (Solubilizing Group) Phenol->Step3 + Morpholinopropyl chloride FinalDrug Final Kinase Inhibitor (e.g., Gefitinib Analog) Step3->FinalDrug

Figure 2: Strategic utilization of 7-(Benzyloxy)-4-chloroquinazoline in drug discovery.

Case Study: Gefitinib Analog Synthesis

While Gefitinib (Iressa) utilizes a 6-methoxy-7-benzyloxy core, the 7-(benzyloxy)-4-chloroquinazoline allows for the synthesis of 6-desmethoxy analogs to study the role of the 6-position in EGFR binding affinity.[1]

  • Coupling: React 7-(benzyloxy)-4-chloroquinazoline with 3-chloro-4-fluoroaniline in isopropanol (reflux). The product precipitates as the HCl salt.

  • Deprotection: Treat with TFA (Trifluoroacetic acid) at reflux or

    
     to remove the benzyl group, revealing the 7-OH.
    
  • Tail Attachment: Alkylate the 7-OH with 3-(4-morpholinyl)propyl chloride to mimic the solubility profile of clinical EGFR inhibitors.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[2][4]

Critical Precautions:

  • Moisture Sensitivity: The C4-Cl bond is labile to hydrolysis. Exposure to atmospheric moisture over time will revert the compound to the quinazolinone (white solid -> white solid, difficult to detect visually).[1] Always store under Argon/Nitrogen.

  • Reactivity: Violent reaction with strong nucleophiles. When quenching reactions involving this compound, assume residual acid chlorides are present.[1]

References

  • Sigma-Aldrich. 7-(Benzyloxy)-4-chloroquinazoline Product Sheet.

  • Ambeed. Safety Data Sheet: 7-(Benzyloxy)-4-chloroquinazoline.

  • Maskrey, T. S., et al. (2019).[1] "A New Synthesis of Gefitinib." Synlett, 30(04), 471–476.[1] (Describes the chemistry of analogous 4-chloro-quinazolines).

  • Ballard, P., et al. (2006).[1] "Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel C-5 Substituted Anilinoquinazolines." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the SnAr utility of 4-chloroquinazolines).

  • PubChem. Compound Summary for CAS 288383-86-8.

Sources

The Architect's Molecule: 7-(Benzyloxy)-4-chloroquinazoline as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Within this versatile class of compounds, 7-(Benzyloxy)-4-chloroquinazoline and its analogs have emerged as exceptionally valuable building blocks, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth analysis of this key intermediate, elucidating its synthesis, chemical reactivity, and pivotal role in the construction of potent kinase inhibitors. By examining its application in the synthesis of landmark drugs and exploring the nuanced structure-activity relationships of its derivatives, this document serves as a comprehensive resource for researchers and scientists in the field of drug discovery and development.

The Quinazoline Scaffold: A Privileged Core in Drug Design

Heterocyclic compounds form the bedrock of many therapeutic agents, and among them, the quinazoline moiety is preeminent.[1][3] Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional framework for orienting functional groups to achieve specific and high-affinity interactions within protein binding sites. This structural feature has led to the development of quinazoline-based drugs with a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[1][3][4]

The true power of the quinazoline core in modern drug discovery, particularly in oncology, was unlocked with the strategic incorporation of a chlorine atom at the 4-position. This simple halogenation transforms the scaffold into a highly versatile chemical intermediate, primed for elaboration. The 7-(Benzyloxy) substitution further enhances its utility, providing a protected hydroxyl group that can be unmasked in later synthetic steps to introduce additional diversity and modulate pharmacokinetic properties. Consequently, 7-(Benzyloxy)-4-chloroquinazoline is not merely a reagent but a strategic linchpin in the synthesis of complex, targeted therapeutics.[5]

Synthesis and Core Reactivity

The utility of any building block is fundamentally tied to its accessibility and predictable reactivity. 7-(Benzyloxy)-4-chloroquinazoline excels in both regards.

A General Synthetic Pathway

While multiple specific routes exist, a common and reliable strategy for synthesizing substituted 4-chloroquinazolines involves a multi-step sequence starting from readily available benzoic acid derivatives. The process typically involves nitration, reduction of the nitro group to an amine, cyclization to form the quinazolin-4(3H)-one core, and subsequent chlorination.[1][6][7]

The benzyloxy group at the 7-position is typically introduced early in the synthesis via Williamson ether synthesis on a corresponding phenol precursor. The final and crucial step is the conversion of the 4-oxo group of the quinazolinone to the 4-chloro substituent, most commonly achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9]

cluster_synthesis General Synthesis of 7-(Benzyloxy)-4-chloroquinazoline A Substituted Benzoic Acid Derivative B Nitration A->B HNO₃/H₂SO₄ C Reduction B->C e.g., Fe/HCl, H₂/Pd-C D Cyclization (e.g., with formamide) C->D E 7-(Benzyloxy)quinazolin-4(3H)-one D->E F Chlorination (e.g., POCl₃) E->F G 7-(Benzyloxy)-4-chloroquinazoline F->G

Caption: Generalized workflow for the synthesis of the 4-chloroquinazoline core.

The Key to Versatility: Nucleophilic Aromatic Substitution (SNAr)

The defining chemical characteristic of 7-(Benzyloxy)-4-chloroquinazoline is the pronounced electrophilicity of the C-4 carbon. The electron-withdrawing effect of the fused aromatic system and the quinazoline nitrogen atoms makes the chlorine atom an excellent leaving group, highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[5]

This reactivity is the cornerstone of its application in medicinal chemistry. It allows for the straightforward and efficient introduction of a wide variety of nucleophiles—most notably substituted anilines—at the 4-position. This reaction forms the basis for creating vast libraries of 4-anilinoquinazoline derivatives, the dominant class of quinazoline-based kinase inhibitors.[2][5]

Caption: Core SNAr reaction enabling functionalization at the C-4 position.

A Scaffold for Precision Oncology: The Rise of Kinase Inhibitors

The dysregulation of protein kinase signaling is a hallmark of many cancers.[2] The quinazoline scaffold has proven to be an exceptionally effective framework for designing inhibitors that target the ATP-binding site of these kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[10]

The 4-Anilinoquinazoline Pharmacophore

First-generation EGFR inhibitors like Gefitinib and Erlotinib established the 4-anilinoquinazoline as the canonical pharmacophore for EGFR inhibition.[10][11][12] The binding mode relies on a critical hydrogen bond interaction between the N1 nitrogen of the quinazoline ring and the backbone amide of a methionine residue (Met793) in the hinge region of the EGFR kinase domain. The substituted aniline moiety projects into a hydrophobic pocket, where its substituents can be modified to fine-tune potency and selectivity.[10]

cluster_egfr EGFR Kinase Domain ATP Pocket hinge Hinge Region Met793 pocket Hydrophobic Pocket inhibitor N1 Quinazoline Core C4-Anilino Group inhibitor:n1->hinge:f0 Crucial H-Bond (Inhibition) inhibitor->pocket Selectivity & Potency

Caption: Key interactions of the 4-anilinoquinazoline scaffold in the EGFR ATP-binding site.

Structure-Activity Relationship (SAR) Insights

Extensive research has elucidated the key structural requirements for potent EGFR inhibition by 4-anilinoquinazoline derivatives.[2][13] The 7-(Benzyloxy) group in our parent molecule is often a precursor to a 7-hydroxy group, which is then alkylated to introduce solubilizing groups or vectors for additional interactions.

PositionSubstituent TypeImpact on ActivityExample Drugs
C4 Small, substituted anilines (e.g., 3-chloro-4-fluoroaniline)Essential for binding. Substituents tune selectivity and potency.Gefitinib, Lapatinib[1][14]
C6, C7 Small, polar alkoxy groups (e.g., -OCH₃, -OCH₂CH₂OCH₃)Significantly increases potency. Improves solubility and pharmacokinetic properties.Gefitinib, Erlotinib[2][15]
C6, C7 Bulky or complex side chainsCan be used to target resistance mutations or introduce covalent warheads.Afatinib, Dacomitinib[1]

Table 1: Summary of Structure-Activity Relationships for Quinazoline-based EGFR Inhibitors.

These SAR trends highlight the modularity of the scaffold. Starting from a common 4-chloroquinazoline intermediate, chemists can systematically vary the aniline substituent and the groups at the 6 and 7-positions to optimize for potency, selectivity, and drug-like properties.

Beyond EGFR: Multi-Targeted and Dual Inhibitors

The versatility of the 4-chloroquinazoline scaffold extends beyond EGFR-specific inhibitors. By modifying the substitution patterns, developers have created potent inhibitors targeting other kinases or multiple kinases simultaneously.

  • Lapatinib: A dual inhibitor of both EGFR and HER2, Lapatinib features a larger 6-substituent and a distinct 4-anilino moiety (3-chloro-4-(3-fluorobenzyloxy)aniline), demonstrating how the scaffold can be adapted to fit different kinase active sites.[1][7][16]

  • Vandetanib: This drug is a multi-targeted inhibitor, acting on VEGFR, EGFR, and RET tyrosine kinases. Its synthesis also relies on a 7-(benzyloxy)-4-chloro-6-methoxyquinazoline intermediate, showcasing the platform's adaptability for creating drugs that combat cancer through multiple signaling pathways.[1][5][9]

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

The following protocol provides a representative, self-validating methodology for the key SNAr reaction, which is central to the utility of 7-(Benzyloxy)-4-chloroquinazoline and its analogs.

Objective: To synthesize a 4-(substituted anilino)-7-(benzyloxy)quinazoline via nucleophilic aromatic substitution.

Materials:

  • 7-(Benzyloxy)-4-chloroquinazoline (1.0 eq)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Solvent: Isopropanol (IPA) or n-Butanol

  • Base (optional, for HCl scavenging): Diisopropylethylamine (DIPEA) (1.2 eq)

  • Reaction Vessel: Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar. Purge the flask with an inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add 7-(Benzyloxy)-4-chloroquinazoline (1.0 eq) and the chosen solvent (e.g., Isopropanol, ~10 mL per gram of starting material).

  • Initiate Stirring: Begin stirring the suspension to ensure adequate mixing.

  • Addition of Nucleophile: Add the substituted aniline (1.1 eq) to the reaction mixture. If using an optional base like DIPEA, it can be added at this stage.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature. A solid product often precipitates upon cooling.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold solvent (e.g., IPA) and then with a non-polar solvent like hexane or diethyl ether to remove impurities.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Future Perspectives

The challenge of acquired resistance to kinase inhibitors, often through mutations in the kinase domain like T790M or C797S in EGFR, necessitates the development of next-generation drugs.[17][18] The quinazoline scaffold remains central to these efforts. Researchers are using intermediates like 7-(Benzyloxy)-4-chloroquinazoline to build covalent inhibitors that form an irreversible bond with the target kinase and allosteric inhibitors that bind to sites other than the ATP pocket.[17][18] The fundamental reactivity and proven clinical success of this scaffold ensure its continued relevance in the ongoing search for more durable and effective cancer therapies.

Conclusion

7-(Benzyloxy)-4-chloroquinazoline is far more than a simple heterocyclic compound; it is a master key that has unlocked a generation of targeted therapies. Its straightforward synthesis and, most critically, the predictable and efficient reactivity of its C-4 chloro group, have established it as an indispensable tool for medicinal chemists. From foundational first-generation EGFR inhibitors to complex multi-targeted agents, this scaffold provides the architectural basis for constructing molecules with precisely tuned biological activity. As drug discovery moves towards overcoming therapeutic resistance and targeting disease with ever-greater precision, the logical and versatile chemistry of 7-(Benzyloxy)-4-chloroquinazoline will ensure it remains a cornerstone of innovation.

References

  • Title: 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 162364-72-9 - ChemicalBook Source: ChemicalBook URL
  • Title: Synthesis of 7-(benzyloxy)
  • Title: (PDF) Synthesis of 7-(benzyloxy)
  • Title: 7-(Benzyloxy)
  • Title: lapatinib | New Drug Approvals Source: New Drug Approvals URL
  • Title: Process for the preparation of lapatinib and it's pharmaceutically acceptable salts - Patents Source: Patents URL
  • Title: A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc Source: Arkivoc URL
  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
  • Title: The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery - Benchchem Source: Benchchem URL
  • Title: ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)
  • Title: 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)
  • Title: Synthesis of 7-(benzyloxy)
  • Title: Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC Source: PubMed URL
  • Title: Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC Source: National Institutes of Health URL
  • Title: EGFR Inhibitor Synthesis: Building Block Selection & AI Design Guide | AiFChem Source: AiFChem URL
  • Title: Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design Source: SpringerLink URL
  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI Source: MDPI URL
  • Title: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI Source: MDPI URL
  • Title: Structures of erlotinib, gefitinib, reported compounds A–D, and designed quinazoline derivatives E–H as antitumour agents.
  • Title: Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - Frontiers Source: Frontiers URL

Sources

The Ascendancy of the Quinazoline Scaffold: A Historical and Mechanistic Journey in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

For researchers and scientists navigating the complex landscape of drug discovery, certain molecular frameworks emerge as "privileged structures"—scaffolds that consistently demonstrate high affinity for diverse biological targets. The quinazoline nucleus, a simple fusion of a benzene and a pyrimidine ring, stands as a testament to this concept, particularly in the realm of protein kinase inhibition.[1][2] This guide provides a deep dive into the history, mechanism, and evolution of quinazoline derivatives, charting their path from initial discovery to their current status as a cornerstone of targeted cancer therapy.

The Genesis: Targeting the Epidermal Growth Factor Receptor (EGFR)

The story of quinazoline kinase inhibitors is inextricably linked with the targeting of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase pivotal for cell growth and proliferation.[3][4] In many cancers, the aberrant activation of EGFR, through mutation or overexpression, leads to uncontrolled cell division and survival.[4][5] This made EGFR a prime target for therapeutic intervention.

Early efforts in the 1990s led to the identification of the 4-anilinoquinazoline scaffold as a potent, ATP-competitive inhibitor of the EGFR tyrosine kinase. This discovery culminated in the development of the first generation of EGFR inhibitors, heralding a new era of targeted cancer treatment.

Gefitinib (Iressa®) and Erlotinib (Tarceva®): The Trailblazers

Gefitinib (Iressa®) was a pioneering agent in this class.[6][7] First launched in Japan in 2002, it was the first selective EGFR tyrosine kinase inhibitor to reach the market.[6][8] Its development was a landmark, demonstrating that a small molecule could effectively target a specific signaling pathway driving tumor growth.[8] Gefitinib received accelerated FDA approval in 2003 for non-small cell lung cancer (NSCLC).[6][9]

Closely following was Erlotinib (Tarceva®), approved by the FDA in 2004.[5] Like gefitinib, erlotinib functions as a potent and reversible inhibitor of the EGFR tyrosine kinase.[10][11] The clinical success of these first-generation inhibitors was most profound in NSCLC patients whose tumors harbored specific activating mutations in the EGFR kinase domain.[12][13][14] This discovery was a pivotal moment for personalized medicine, establishing the critical need for companion diagnostics to identify patient populations most likely to respond.[9]

Drug NameBrand NamePrimary Target(s)Initial FDA Approval (NSCLC)
Gefitinib Iressa®EGFR2003[6][9]
Erlotinib Tarceva®EGFR2004[5]
Lapatinib Tykerb®EGFR & HER22007 (Breast Cancer)
Vandetanib Caprelsa®VEGFR, EGFR, RET2011 (Thyroid Cancer)

Table 1: Key FDA-Approved Kinase Inhibitors Featuring the Quinazoline Scaffold. This table summarizes the pioneering drugs that established the quinazoline core as a premier scaffold for kinase inhibition.

Decoding the Molecular Interaction: Mechanism and Structure-Activity Relationship (SAR)

The efficacy of the 4-anilinoquinazoline scaffold lies in its elegant mimicry of the adenine moiety of ATP, allowing it to bind competitively to the ATP-binding site in the kinase domain of EGFR.[5][11] This binding prevents ATP from accessing the site, thereby inhibiting the autophosphorylation of the receptor and blocking the entire downstream signaling cascade.[5][10][11]

The Binding Hypothesis

The core interaction is anchored by a critical hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a conserved methionine residue (Met793 in EGFR) in the hinge region of the kinase. The 4-anilino side chain extends into a hydrophobic pocket, with substitutions on this ring dictating potency and selectivity.

Structure-Activity Relationship (SAR)

Decades of research have elucidated a clear SAR for this class of inhibitors. The choice to focus on specific substitutions was driven by the need to optimize potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.

  • Quinazoline Core : This is the essential anchor, providing the key hydrogen bond interaction with the kinase hinge region.[15]

  • C4-Anilino Group : This group is crucial for potency. Substitutions with small, electron-withdrawing groups (e.g., chloro, fluoro) at the 3' and 4' positions of the aniline ring, as seen in gefitinib and erlotinib, enhance binding affinity.[16]

  • C6 and C7 Positions : These positions are solvent-exposed and provide a critical handle for modulating solubility and pharmacokinetic properties. The introduction of small, polar, basic side chains, such as the morpholino-propoxy group in gefitinib, significantly improves aqueous solubility and oral bioavailability.[16]

Caption: Core structure-activity relationships of 4-anilinoquinazoline inhibitors.

Broadening the Horizon: Dual and Multi-Targeted Inhibition

While the first-generation drugs were highly selective for EGFR, the field recognized that cancer cell signaling is a complex network. This led to the logical development of inhibitors that could target multiple nodes simultaneously.

Lapatinib (Tykerb®) , a quinazoline derivative, was a key advancement in this area. It was designed as a dual inhibitor of both EGFR and another member of the ErbB family, HER2 (Human Epidermal Growth Factor Receptor 2).[17][18][19] The rationale was compelling: since both receptors can drive tumor growth and can signal through shared pathways, inhibiting both could lead to a more profound and durable response.[17][20] This approach also held promise for overcoming certain resistance mechanisms.[18]

This multi-targeting strategy was further exemplified by drugs like Vandetanib , which inhibits not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR), a key driver of angiogenesis.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Receptor RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Quinazoline Inhibitor (Gefitinib, Erlotinib, Lapatinib) Inhibitor->EGFR Blocks ATP Site & Phosphorylation

Caption: EGFR signaling and the site of action for quinazoline inhibitors.

The Inevitable Challenge: Acquired Resistance and Next-Generation Solutions

Despite the initial success of gefitinib and erlotinib, most patients eventually developed resistance. The primary mechanism was discovered to be a secondary mutation in the EGFR gene itself, most commonly the T790M mutation.[21] This "gatekeeper" mutation is located near the ATP-binding pocket and sterically hinders the binding of the first-generation inhibitors while increasing the enzyme's affinity for ATP, rendering the drugs less competitive.[13]

This challenge spurred the development of new generations of inhibitors:

  • Second-Generation (Irreversible Inhibitors): Drugs like afatinib and dacomitinib were designed to form a covalent, irreversible bond with a cysteine residue (Cys797) in the ATP-binding site. This strategy aimed to overcome the increased ATP affinity caused by the T790M mutation. However, these drugs also potently inhibited wild-type EGFR, leading to significant toxicities like rash and diarrhea.[13]

  • Third-Generation (Mutant-Selective Inhibitors): The quest for a T790M-selective inhibitor that spared wild-type EGFR led to a shift away from the quinazoline core to a pyrimidine scaffold, culminating in the development of Osimertinib.[13][15] This drug was designed to be a covalent inhibitor that selectively targets both the initial activating mutations and the T790M resistance mutation, with much lower activity against wild-type EGFR, thereby offering a much wider therapeutic window.[13]

The evolution from the quinazoline-based first-generation to the pyrimidine-based third-generation inhibitors is a classic example of iterative, structure-based drug design in response to clinical challenges.

Core Methodologies in Quinazoline Inhibitor Development

The discovery and optimization of quinazoline inhibitors rely on a validated workflow of synthetic chemistry and biological assays. The causality behind these choices is to efficiently identify potent and selective compounds with favorable drug-like properties.

Experimental Protocol 1: Synthesis of a 4-Anilinoquinazoline Scaffold

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating the C-C bond between the quinazoline core and various aryl groups, enabling the rapid synthesis of a library of analogs for SAR studies.

  • Preparation of Precursors: Begin with a suitable halo-quinazoline (e.g., 4-chloro-6,7-dimethoxyquinazoline) and the desired arylboronic acid.

  • Reaction Setup: In a round-bottom flask, combine the halo-quinazoline (1.0 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2.5 equivalents).

  • Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas (e.g., Argon) to prevent oxidation of the catalyst.

  • Solvent and Catalyst: Add a suitable solvent (e.g., a mixture of dioxane and water) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup to remove inorganic salts, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography on silica gel to yield the desired quinazoline derivative.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

The purpose of this assay is to determine the direct inhibitory effect of a compound on the target enzyme's activity, typically measured as a half-maximal inhibitory concentration (IC₅₀).

  • Assay Principle: An enzyme-linked immunosorbent assay (ELISA) format is commonly used. A substrate peptide is pre-coated onto a microplate. The kinase reaction is initiated in the presence of ATP and varying concentrations of the inhibitor. The extent of substrate phosphorylation is then detected using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a detectable signal.

  • Plate Preparation: Coat a 96-well microplate with a synthetic poly(Glu, Tyr) peptide substrate and block non-specific binding sites.

  • Compound Dilution: Prepare a serial dilution of the test quinazoline compound (e.g., from 100 µM to 1 pM) in the assay buffer.

  • Kinase Reaction: Add recombinant human EGFR enzyme to each well, followed by the diluted test compounds. Initiate the phosphorylation reaction by adding a solution of ATP. Incubate for a set time (e.g., 30 minutes) at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and incubate.

  • Signal Generation: After another wash step, add an HRP substrate (e.g., TMB). The HRP will catalyze a color change. Stop the reaction with an acid solution.

  • Data Analysis: Read the absorbance at 450 nm using a plate reader. Plot the absorbance against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

CompoundEGFR Kinase IC₅₀ (nM)A431 Cell GI₅₀ (nM)
Gefitinib ~2-37~100-300
Erlotinib ~2-5~100-700

Table 2: Representative Biological Activity of First-Generation Quinazoline Inhibitors. Data compiled from various public sources shows potent enzymatic inhibition and cellular activity. The choice of the A431 cell line is strategic, as it overexpresses wild-type EGFR, making it a sensitive model for these inhibitors.

Drug_Discovery_Workflow A 1. Library Synthesis (e.g., Suzuki Coupling) B 2. In Vitro Screening (Kinase Assays - IC50) A->B C 3. Cell-Based Assays (Proliferation - GI50) B->C Hits D 4. Lead Optimization (SAR-guided modifications) C->D Actives D->B Iterative Cycle E 5. In Vivo Studies (Xenograft Models) D->E Leads F Candidate Drug E->F

Caption: A logical workflow for the development of quinazoline kinase inhibitors.

Conclusion and Future Perspectives

The history of quinazoline derivatives as kinase inhibitors is a powerful narrative of rational drug design. From the initial breakthroughs of gefitinib and erlotinib to the development of multi-targeted agents, this "privileged scaffold" has been central to the targeted therapy revolution.[2] The story also highlights the dynamic interplay between drug discovery and clinical reality, where the emergence of resistance necessitates constant innovation.

While newer generations of inhibitors have, in some cases, moved to different heterocyclic cores to address specific resistance mutations, the foundational lessons learned from the quinazoline scaffold remain invaluable. Future research will likely focus on developing quinazoline derivatives as multi-target inhibitors, agents that can overcome new resistance mechanisms, and compounds with improved safety profiles.[2] The quinazoline nucleus, far from being a relic of the past, continues to be a fertile ground for the discovery of next-generation therapeutics.[22][23]

References

  • Tarceva, INN-erlotinib - European Medicines Agency. [Link]

  • What is Erlotinib Hydrochloride used for?. [Link]

  • (erlotinib) Tablets - accessdata.fda.gov. [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. [Link]

  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enh - Semantic Scholar. [Link]

  • Synthesis of series of quinazoline analogues as protein kinase inhibitors. - ResearchGate. [Link]

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. [Link]

  • [Development of novel molecular targeted drug, "Iressa", for the treatment of malignant diseases--its basic and clinical studies] - PubMed. [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. [Link]

  • Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis. [Link]

  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC. [Link]

  • Biological Mechanisms of Anti-tumor Action of Quinazoline... | Download Scientific Diagram - ResearchGate. [Link]

  • Gefitinib - Wikipedia. [Link]

  • Tykerb (Lapatinib): A Breakthrough Treatment for HER2-Positive Breast Cancer - QuickRx. [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris Publisher. [Link]

  • Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy - AACR Journals. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: a review. [Link]

  • Tykerb - Dual Tyrosine Kinase Inhibitor - Clinical Trials Arena. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. [Link]

  • Medicinal and biological significance of quinazoline: a highly important scaffold for drug discovery: a review. - CABI Digital Library. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors - RSC Publishing. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. [Link]

  • The Dual EGFR/HER2 Inhibitor Lapatinib Synergistically Enhances the Antitumor Activity of the Histone Deacetylase Inhibitor Panobinostat in Colorectal Cancer Models - AACR Journals. [Link]

  • Lapatinib, a TKI Dual Inhibitor of Her1 and Her2 Receptors: Review of the Literature - SCIRP. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. [Link]

  • With FDA Approval, Gefitinib Returns to U.S. Market for Some Patients with Lung Cancer. [Link]

  • Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One - Research journals. [Link]

  • Cancer Breakthroughs Targeted Lung Cancer Therapy | NFCR. [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - Semantic Scholar. [Link]

  • (PDF) Quinazolines As Anti-cancer Agents - ResearchGate. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC. [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. [Link]

  • Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC. [Link]

Sources

Differentiating 6-Benzyloxy and 7-Benzyloxy Quinazoline Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Positional isomerism within this scaffold can profoundly influence the physicochemical properties and biological efficacy of the resulting compounds. This in-depth technical guide focuses on the critical differences between two key positional isomers: 6-benzyloxy and 7-benzyloxy quinazoline. We will explore the nuances of their synthesis, the distinguishing features in their spectroscopic signatures, and the implications of the benzyloxy group's position on their potential as therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the subtle yet significant distinctions between these two important classes of molecules.

Introduction: The Significance of the Quinazoline Core and Positional Isomerism

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged structure in drug discovery.[4] Its derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents, among others.[5][6] The versatility of the quinazoline scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired biological activity.

Among the numerous possible substitutions, the introduction of a benzyloxy group is a common strategy to enhance lipophilicity and modulate receptor interactions. However, the seemingly minor change of shifting the benzyloxy group from the 6- to the 7-position can lead to substantial differences in the molecule's behavior. Understanding these differences is paramount for rational drug design and the development of selective and potent therapeutic agents. This guide will provide a comprehensive analysis of the synthesis, characterization, and potential biological implications of 6-benzyloxy and 7-benzyloxy quinazoline isomers.

Regioselective Synthesis: Navigating the Path to 6- and 7-Benzyloxy Quinazolines

A common strategy involves the construction of the quinazoline core from appropriately substituted anthranilic acid derivatives or their corresponding amides. The position of the hydroxyl group on the starting benzene ring will ultimately determine the location of the benzyloxy group on the final quinazoline product.

General Synthetic Approach

The synthesis of both 6- and 7-benzyloxy-4-quinazolinone, common precursors to other functionalized quinazolines, typically follows a multi-step sequence:

  • Benzylation of a Hydroxy-substituted Anthranilic Acid Derivative: The synthesis commences with the protection of a hydroxyl group on a substituted anthranilic acid or a related precursor as a benzyl ether. This is a crucial step that dictates the final isomeric product.

  • Cyclization to Form the Quinazolinone Core: The resulting benzyloxy-substituted intermediate is then cyclized to form the quinazolinone ring system. This can be achieved through various methods, including reaction with formamide or other cyclizing agents.[9]

The following diagram illustrates the conceptual synthetic pathways to 6- and 7-benzyloxy-4-quinazolinone.

G cluster_6 Synthesis of 6-Benzyloxy-4-quinazolinone cluster_7 Synthesis of 7-Benzyloxy-4-quinazolinone A 4-Hydroxyanthranilic Acid Derivative B 4-Benzyloxyanthranilic Acid Derivative A->B Benzylation (BnBr, base) C 6-Benzyloxy-4-quinazolinone B->C Cyclization (e.g., Formamide) D 3-Hydroxyanthranilic Acid Derivative E 3-Benzyloxyanthranilic Acid Derivative D->E Benzylation (BnBr, base) F 7-Benzyloxy-4-quinazolinone E->F Cyclization (e.g., Formamide)

Figure 1: Conceptual synthetic pathways to 6- and 7-benzyloxy-4-quinazolinone.

Exemplar Protocol: Synthesis of 7-Benzyloxy-4-chloro-6-methoxyquinazoline

A detailed synthetic protocol for a 7-benzyloxy substituted quinazoline has been reported, starting from methyl 4-hydroxy-3-methoxybenzoate.[1][5][10] This multi-step synthesis highlights the key transformations required to introduce the benzyloxy group at the 7-position.

Step-by-Step Methodology:

  • Substitution: Methyl 4-hydroxy-3-methoxybenzoate is reacted with benzyl bromide in the presence of a base to yield methyl 4-(benzyloxy)-3-methoxybenzoate.

  • Nitration: The benzyloxy-protected intermediate undergoes nitration to introduce a nitro group at the 2-position of the benzene ring.

  • Reduction: The nitro group is then reduced to an amino group.

  • Cyclization: The resulting 2-amino-4-(benzyloxy)-5-methoxybenzoate is cyclized to form 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.

  • Chlorination: Finally, the 4-oxo group is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride, yielding 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.[1][5]

This protocol underscores the importance of starting with a precursor where the hydroxyl group is positioned to ultimately direct the benzyloxy group to the desired location on the quinazoline ring. A similar strategy, starting with a 4-hydroxy-substituted precursor, would be employed to synthesize the corresponding 6-benzyloxy isomer.

Spectroscopic Differentiation: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and provides a clear method for distinguishing between the 6-benzyloxy and 7-benzyloxy quinazoline isomers. The electronic environment of the protons and carbons in the quinazoline ring system is subtly altered by the position of the electron-donating benzyloxy group, leading to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy: A Tale of Two Protons

The most significant differences in the ¹H NMR spectra of the two isomers are expected in the aromatic region, specifically for the protons on the benzene portion of the quinazoline core.

  • H-5 and H-8 Protons: The chemical shifts of the H-5 and H-8 protons are particularly informative. In the 7-benzyloxy isomer, the electron-donating effect of the oxygen atom will shield the ortho- and para-protons. Therefore, the H-8 proton (ortho) and the H-5 proton (para) are expected to appear at a more upfield (lower ppm) chemical shift compared to the unsubstituted quinazoline.

  • H-5 and H-6 Protons: Conversely, in the 6-benzyloxy isomer, the H-5 proton (ortho) and the H-8 proton (meta) will be most affected. The H-5 proton is expected to be significantly shielded.

The following diagram illustrates the key proton environments for spectroscopic differentiation.

Figure 2: Key proton environments in 6- and 7-benzyloxyquinazoline. (Note: Images are placeholders and would be replaced with actual chemical structures in a final document.)

¹³C NMR Spectroscopy: A Carbon Fingerprint

The ¹³C NMR spectra provide further confirmation of the isomeric identity. The chemical shifts of the carbon atoms directly attached to the benzyloxy group (C-6 or C-7) and the adjacent carbons will be most affected.

  • C-6 and C-7 Signals: The carbon atom bearing the benzyloxy group will be significantly deshielded due to the electronegativity of the oxygen atom and will appear at a downfield chemical shift. The distinct chemical shift of this carbon provides a clear fingerprint for each isomer.

  • Ortho and Para Carbons: The ortho and para carbons relative to the benzyloxy group will experience a shielding effect, causing them to appear at more upfield chemical shifts compared to the unsubstituted quinazoline.

Comparative Spectroscopic Data
Isomer Key ¹H NMR Chemical Shift Trends (ppm) Key ¹³C NMR Chemical Shift Trends (ppm)
6-Benzyloxy H-5 (ortho) expected to be significantly upfield. H-7 (para) also upfield.C-6 expected to be significantly downfield. C-5 and C-7 expected to be upfield.
7-Benzyloxy H-8 and H-6 (ortho) expected to be significantly upfield.C-7 expected to be significantly downfield. C-6 and C-8 expected to be upfield.

Table 1: Expected NMR Spectroscopic Trends for 6- and 7-Benzyloxyquinazoline Isomers.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the quinazoline isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals and confirm the connectivity of the benzyloxy group.

Physicochemical and Biological Implications: More Than Just a Positional Change

The position of the benzyloxy group can have a profound impact on the molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties
  • Melting Point and Solubility: The planarity and symmetry of the molecule can be affected by the position of the substituent, leading to differences in crystal packing and, consequently, melting point and solubility.

  • pKa: The basicity of the nitrogen atoms in the pyrimidine ring can be influenced by the electronic effects of the benzyloxy group. This can affect the ionization state of the molecule at physiological pH, which is a critical factor for drug absorption and distribution.

While specific comparative data for these isomers is scarce, it is a crucial area for experimental investigation in any drug development program.

Biological Activity

The substitution pattern on the quinazoline ring is a key determinant of its biological activity.[4] Studies on various substituted quinazolines have shown that modifications at the 6- and 7-positions can significantly alter their potency and selectivity as enzyme inhibitors or receptor ligands.[12][13]

For example, in the context of kinase inhibitors, the 6- and 7-positions are often involved in crucial hydrogen bonding interactions with the target protein. The precise positioning of a substituent in this region can therefore determine whether a compound acts as a potent inhibitor or is inactive. While direct comparative studies on the biological activities of 6- and 7-benzyloxyquinazoline are not extensively reported, the established importance of this substitution region suggests that these two isomers are likely to exhibit distinct pharmacological profiles.

Conclusion and Future Directions

The distinction between 6-benzyloxy and 7-benzyloxy quinazoline isomers, while seemingly subtle, is a critical consideration for researchers in medicinal chemistry and drug development. This guide has highlighted the key differences in their synthesis, which relies on the regioselective functionalization of appropriate precursors, and their spectroscopic characterization, where NMR provides a definitive means of identification.

While direct comparative data on their physicochemical properties and biological activities is an area that warrants further investigation, the established structure-activity relationships for the quinazoline scaffold strongly suggest that these two isomers will exhibit distinct pharmacological profiles. Future research should focus on the parallel synthesis and side-by-side evaluation of these isomers to fully elucidate the impact of the benzyloxy group's position on their therapeutic potential. Such studies will provide invaluable insights for the rational design of next-generation quinazoline-based drugs.

References

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. [Link]

  • Stawikowski, M., et al. (2021). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PMC. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Asif, M. (2022). The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. ResearchGate. [Link]

  • Li, Z., et al. (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. PMC. [Link]

  • Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. Rsc.org. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

  • Li, Z., et al. (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. MDPI. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

  • Hrdinová, V., et al. (2023). Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. PubMed. [Link]

  • Hrdinová, V., et al. (2025). Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases | Request PDF. ResearchGate. [Link]

  • Liu, Y., et al. (2021). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. PMC. [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Al-Suwaidan, I. A., et al. (2019). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. [Link]

  • Khajavi, M. S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]

  • Verma, S., et al. (2020). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science. [Link]

  • 6,7-Dimethoxy-3-(3,4-dimethoxyphenethyl)quinazoline-2,4(1H,3H)-dione. SpectraBase. [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • Al-Hourani, B. J., et al. (2019). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. PMC. [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]

  • Crystal structure of 5-(5,6-dihydrobenzo[4][8]imidazo[1,2-c]quinazolin-6-yl). PMC. [Link]

  • Tantry, S. J., et al. (2022). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. PMC. [Link]

  • Dukat, M., et al. (2020). X-Ray Crystal Structure of a 2-Amino-3,4-dihydroquinazoline 5-HT3 Serotonin Receptor Antagonist and Related Analogs. PubMed. [Link]

Sources

The Definitive Safety and Handling Guide for 4-Chloroquinazolines: Bridging Reactivity and SDS Compliance

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloroquinazolines are highly reactive, versatile electrophiles that serve as critical building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as gefitinib and erlotinib 1. However, the very feature that makes them synthetically valuable—the extreme electrophilicity of the C4 position—also renders them highly hazardous.

As a Senior Application Scientist, I frequently observe researchers treating these compounds as standard benchtop reagents, leading to degraded yields and severe safety incidents. This guide deconstructs the Safety Data Sheet (SDS) requirements for 4-chloroquinazolines by linking their macroscopic hazards directly to their microscopic reactivity, providing a self-validating framework for safe handling.

Section 1: Molecular Causality of Hazards (E-E-A-T)

The safety profile of 4-chloroquinazolines is dictated by their susceptibility to Nucleophilic Aromatic Substitution (SNAr) 2. The pyrimidine ring fused to a benzene ring creates a highly electron-deficient C4 position. While this is exploited to couple amines and thiols during drug synthesis, it also means the molecule is acutely sensitive to atmospheric moisture.

The Causality of Irritation: When exposed to water, the moisture acts as a nucleophile, attacking the C4 position to form a tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride leaving group. The molecule then tautomerizes to the thermodynamically stable quinazolin-4(3H)-one, simultaneously releasing hydrogen chloride (HCl) gas 3.

It is this generation of corrosive HCl gas upon contact with the moisture in human mucosal membranes (eyes, respiratory tract, skin) that directly causes the severe tissue damage outlined in the SDS.

Hydrolysis A 4-Chloroquinazoline (Electrophilic C4) B H2O Nucleophilic Attack (Atmospheric Moisture) A->B Exposure C Tetrahedral Intermediate (Meisenheimer-like) B->C C4 Attack D Quinazolin-4(3H)-one (Stable Tautomer) C->D Chloride Expulsion E HCl Gas Release (Corrosive/Irritant) C->E Byproduct

Mechanism of 4-chloroquinazoline hydrolysis and HCl gas generation.

Section 2: Deconstructing the Safety Data Sheet (SDS)

Standard SDS documentation classifies 4-chloroquinazoline under UN2811 (Toxic solid, organic, n.o.s.) . Understanding the causality behind the GHS hazard statements allows researchers to anticipate risks rather than merely reacting to them.

GHS Hazard CodeDescriptionMolecular Causality
H301 Toxic if swallowedHigh systemic toxicity of the quinazoline scaffold.
H315 Causes skin irritationExothermic hydrolysis upon contact with sweat/skin moisture, generating localized HCl.
H318 Causes serious eye damageRapid generation of HCl gas in the aqueous environment of the cornea.
H335 May cause respiratory irritationInhalation of dust leads to hydrolysis in the respiratory tract, releasing corrosive acid.

Section 3: Self-Validating Experimental Protocols

To ensure both scientific integrity and operator safety, all protocols involving 4-chloroquinazolines must be designed as self-validating systems . This means the observable absence of degradation (e.g., no HCl fuming, no insoluble quinazolinone precipitate) inherently validates the success of the anhydrous technique.

Protocol 1: Anhydrous Handling and Storage
  • Storage: Store the reagent at 2-8°C in a desiccator backfilled with ultra-high purity (UHP) Argon. Causality: The low temperature reduces the kinetic rate of any ambient hydrolysis, while Argon displaces atmospheric moisture.

  • Transfer: Never open the reagent bottle on an open bench. Transfer the sealed bottle into a glovebox or use a Schlenk line with a positive flow of inert gas.

  • Solvent Preparation: Use only rigorously dried solvents (e.g., over activated 3Å molecular sieves). Validation: If the solvent is properly dried, the 4-chloroquinazoline will dissolve completely without forming a cloudy suspension (which would indicate the formation of the insoluble quinazolin-4(3H)-one byproduct).

Protocol 2: Safe Quenching and Spill Response
  • Reaction Quenching: Do not quench SNAr reactions containing unreacted 4-chloroquinazoline with plain water. The rapid hydrolysis will cause an exothermic release of HCl gas.

    • Step-by-step: Cool the reaction vessel to 0°C. Slowly dropwise add a saturated aqueous solution of a mild base (e.g.,

      
      ). The bicarbonate neutralizes the HCl as it forms, buffering the system and preventing violent outgassing.
      
  • Spill Response: In the event of a solid spill outside the fume hood, do not use wet paper towels. Cover the spill with a dry, inert absorbent (e.g., sand or vermiculite) mixed with solid sodium carbonate to neutralize potential acid, then sweep into a sealed hazardous waste container.

Workflow Start Receive UN2811 Reagent (Toxic Solid) Storage Store at 2-8°C Under Argon/N2 Atmosphere Start->Storage Prep Transfer via Glovebox or Schlenk Line Storage->Prep Purge Moisture Reaction Run SNAr Reaction (Anhydrous Solvents) Prep->Reaction Add Nucleophile Quench Quench with Mild Base (e.g., NaHCO3 aq) Reaction->Quench Neutralize HCl Waste Dispose as Halogenated Organic Waste Quench->Waste

End-to-end anhydrous workflow for handling reactive 4-chloroquinazolines.

Section 4: Quantitative Data Summary

For quick reference during risk assessments and experimental design, the critical physical and hazard thresholds are summarized below.

Property / Hazard ThresholdValue / Classification
Molecular Weight 164.59 g/mol
Melting Point 96-100 °C
UN Number UN2811 (Toxic solid, organic, n.o.s.)
GHS Signal Word Danger
Storage Class 6.1C (Combustible acute toxic Cat.3)
Required PPE Nitrile gloves, Faceshield/Goggles, Type P2 Respirator

References

  • Quinazoline - Wikipedia Source: wikipedia.org URL:[Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: frontiersin.org URL:[Link]

Sources

An In-depth Technical Guide to the Synthesis of 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-(Benzyloxy)-4-chloroquinazoline is a crucial intermediate in the synthesis of numerous compounds of interest in medicinal chemistry and drug development. Its quinazoline core is a privileged scaffold found in a variety of biologically active molecules, including several approved anticancer drugs. The strategic placement of the benzyloxy group at the 7-position and the reactive chloro group at the 4-position allows for diverse functionalization, making it a valuable building block for targeted therapies. This guide provides a comprehensive overview of the primary synthetic pathways to this key intermediate, offering insights into the underlying chemical principles and practical considerations for its preparation.

Core Synthetic Strategies

The synthesis of 7-(Benzyloxy)-4-chloroquinazoline predominantly revolves around two key transformations: the construction of the quinazolinone core followed by chlorination of the 4-position. Variations in these core steps, along with different approaches to introducing the 7-benzyloxy substituent, define the major synthetic routes.

Pathway 1: Construction of the Quinazolinone Core from Substituted Anthranilic Acid Derivatives

This is a widely adopted and classical approach that begins with a suitably substituted anthranilic acid derivative. The key steps involve the formation of a 7-(benzyloxy)quinazolin-4(3H)-one intermediate, which is subsequently chlorinated.

Step 1: Benzylation of a 4-Hydroxyanthranilate Precursor

The synthesis often commences with a commercially available and economically viable starting material like methyl 4-hydroxy-3-methoxybenzoate.[1][2] The phenolic hydroxyl group is protected as a benzyl ether. This is a critical step to prevent unwanted side reactions in subsequent transformations.

Typical Experimental Protocol: To a solution of methyl 4-hydroxy-3-methoxybenzoate in a suitable solvent such as acetone or DMF, a base like potassium carbonate is added, followed by benzyl bromide or benzyl chloride. The reaction mixture is typically heated to reflux to ensure complete benzylation.[1][3]

Step 2: Nitration of the Benzylated Intermediate

Following benzylation, the aromatic ring is nitrated. This is a regioselective electrophilic aromatic substitution, with the nitro group being directed to the position ortho to the activating benzyloxy group and meta to the deactivating methoxycarbonyl group.[1][2]

Typical Experimental Protocol: The benzylated intermediate is treated with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, at low temperatures to control the exothermic reaction.[3]

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to an amine, which is essential for the subsequent cyclization step to form the quinazolinone ring.[1][2]

Typical Experimental Protocol: Common reducing agents include sodium dithionite (Na2S2O4) or catalytic hydrogenation (e.g., using Pd/C and H2 gas).[3] Tin(II) chloride in ethanol or iron powder in the presence of an acid like ammonium chloride are also effective.[4]

Step 4: Cyclization to Form the Quinazolinone Ring

The resulting 2-amino-4-(benzyloxy)-5-methoxybenzoate is cyclized to form the 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one. This is a crucial ring-forming reaction.[1][2][3]

Typical Experimental Protocol: The amino ester is heated with formamidine acetate in a suitable solvent like ethanol.[3][5] This reaction, a variation of the Niementowski quinazolinone synthesis, involves the condensation of the anthranilic acid derivative with an amide.[6]

Step 5: Chlorination of the Quinazolin-4-one

The final step in this pathway is the conversion of the hydroxyl group at the 4-position of the quinazolinone to a chloro group. This is a critical transformation as the 4-chloro substituent is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.[6][7]

Typical Experimental Protocol: The quinazolinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often with a catalytic amount of dimethylformamide (DMF).[3][6][8] Refluxing the quinazolinone in neat POCl3 is a common and effective method.[3]

Pathway 2: Synthesis from 2-Amino-4-benzyloxybenzonitrile

An alternative approach utilizes a substituted 2-aminobenzonitrile as the starting material. This pathway offers a different strategy for constructing the quinazoline ring.

Step 1: Preparation of 2-Amino-4-benzyloxybenzonitrile

This intermediate can be prepared from 2-amino-4-hydroxybenzonitrile via benzylation of the phenolic hydroxyl group.

Step 2: Cyclization and Formation of the Quinazoline Ring

The 2-aminobenzonitrile derivative can undergo cyclization with various reagents to form the quinazoline core. For example, iron-catalyzed C(sp3)-H oxidation of an in situ formed ketimine derivative can lead to the quinazoline ring.[9]

Visualization of the Core Synthetic Pathway

The following diagram illustrates the key transformations in the most common synthetic route to 7-(Benzyloxy)-4-chloroquinazoline.

Synthesis_Pathway A Substituted Anthranilate B 7-(Benzyloxy)quinazolin-4(3H)-one A->B Cyclization (e.g., Formamidine acetate) C 7-(Benzyloxy)-4-chloroquinazoline B->C Chlorination (e.g., POCl3, SOCl2)

Caption: A simplified overview of the primary synthetic route.

Mechanistic Insights and Rationale

The Niementowski Quinazolinone Synthesis

The cyclization of the anthranilic acid derivative with formamidine acetate is a cornerstone of this synthesis. The reaction proceeds through an initial condensation to form an N-acylanthranilamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinazolinone ring system.[6] The choice of formamidine acetate is strategic as it provides the necessary one-carbon unit to complete the pyrimidine ring of the quinazoline.

Chlorination of the Quinazolin-4-one

The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) to a 4-chloro group is a critical activation step. Reagents like phosphorus oxychloride and thionyl chloride are effective because they convert the hydroxyl group into a good leaving group.[6] The mechanism involves the initial formation of a phosphate or chlorosulfite ester, which is then displaced by a chloride ion in a nucleophilic substitution reaction. The presence of a catalytic amount of DMF can accelerate the reaction with thionyl chloride by forming the Vilsmeier reagent, a more potent electrophile.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Benzylation Methyl 4-hydroxy-3-methoxybenzoateBenzyl bromide, K2CO3AcetoneReflux-97[3]
Nitration Methyl 4-(benzyloxy)-3-methoxybenzoateHNO3, H2SO4-0 to rt-69.4[1]
Reduction Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoateNa2SEthanol791.594.4[3]
Cyclization Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoateFormamidine acetateEthanol79685[3]
Chlorination 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-onePOCl3Neat106-80.1[3]

Detailed Experimental Protocols

Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one
  • Benzylation: To a solution of methyl 4-hydroxy-3-methoxybenzoate in acetone, add potassium carbonate and benzyl bromide. Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, filter the solids and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization.

  • Nitration: Add the benzylated product portion-wise to a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 5 °C. Stir the reaction mixture at low temperature for a specified time, then pour it onto crushed ice. Collect the precipitated solid by filtration and wash with water until neutral.

  • Reduction: Dissolve the nitrated compound in ethanol and add sodium sulfide. Heat the mixture to reflux for 1.5 hours. After cooling, filter the inorganic salts and evaporate the solvent to obtain the crude amino ester.[3]

  • Cyclization: To the crude amino ester in ethanol, add formamidine acetate and reflux for 6 hours. Cool the reaction mixture to room temperature. The product will precipitate out of the solution and can be collected by filtration and dried.[3]

Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
  • Chlorination: To 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one, add an excess of phosphorus oxychloride. Heat the mixture to reflux until the reaction is complete (the solution becomes clear).[3]

  • Work-up: Carefully pour the cooled reaction mixture into ice-water. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford the desired 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.[3][8]

Conclusion

The synthesis of 7-(benzyloxy)-4-chloroquinazoline is a well-established process that relies on fundamental organic transformations. The pathway involving the construction of the quinazolinone ring from a substituted anthranilate followed by chlorination is the most prevalent and efficient method. Understanding the nuances of each step, from the strategic protection of functional groups to the key cyclization and chlorination reactions, is essential for researchers and professionals in drug development. This guide provides a solid foundation for the synthesis of this important intermediate, enabling the exploration of novel quinazoline-based therapeutics.

References

  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles | The Journal of Organic Chemistry - ACS Publications. (2022-09-26). The Journal of Organic Chemistry.
  • 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 162364-72-9 - ChemicalBook. (2025-07-24). ChemicalBook.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
  • Base-mediated synthesis of quinazolines: Cyclization reaction between 2-nitrobenzylalcohol and benzylamine | AIP Publishing. (2017-08-03). AIP Publishing.
  • Quinazoline synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • (PDF) Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline - ResearchGate.
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023-01-18). PMC.
  • Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. Frontiers.
  • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press.
  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline deriv
  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents.
  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - MDPI. (2023-07-28). MDPI.
  • 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one - Chem-Impex. Chem-Impex.
  • Application Notes and Protocols: 7-Chloroquinoline-4-carboxylic Acid as a Pharmaceutical Intermedi
  • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline Min Wang - Atlantis Press.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC. PMC.
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. Arkivoc.
  • 7-(Benzyloxy)-4-chloroquinazoline | 288383-86-8 - MilliporeSigma. MilliporeSigma.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents.
  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - MDPI. (2023-07-24). MDPI.
  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. (2025-01-24). MDPI.
  • 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one - Sigma-Aldrich. Sigma-Aldrich.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. MDPI.
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (2024-05-13).
  • Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. (2024-09-23).
  • CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.
  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties - MDPI. MDPI.
  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[6]. - ResearchGate. ResearchGate.

Sources

Methodological & Application

synthesis of 7-(Benzyloxy)-4-chloroquinazoline from 7-(benzyloxy)quinazolin-4(3H)-one

[1]

Abstract

This application note details a robust, scalable protocol for the chlorination of 7-(benzyloxy)quinazolin-4(3H)-one to yield 7-(benzyloxy)-4-chloroquinazoline. This transformation is a critical step in the synthesis of EGFR inhibitors (e.g., Gefitinib analogues). The protocol addresses the specific challenge of preserving the acid-sensitive benzyl ether moiety during the chlorination process by utilizing phosphoryl chloride (

Introduction & Strategic Analysis

The 4-chloroquinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the reactive electrophile for nucleophilic aromatic substitution (

The Synthetic Challenge

The conversion of a quinazolinone to a chloroquinazoline is typically achieved using neat phosphoryl chloride (


7-benzyloxy
  • Acid-Catalyzed Debenzylation: The generation of HCl gas during the reaction can cleave the benzyl ether, yielding the 7-hydroxy impurity.

  • Hydrolysis: The 4-chloro product is susceptible to hydrolysis back to the starting material if the quenching process is exothermic or insufficiently buffered.

Solution: This protocol employs Diisopropylethylamine (DIPEA) as an acid scavenger. This maintains a buffered environment, preventing the cleavage of the benzyl ether while catalyzing the formation of the reactive phosphoryl intermediate.

Reaction Mechanism & Logic

The reaction proceeds via a Vilsmeier-Haack-type mechanism. The base (DIPEA) serves two roles: it facilitates the enolization of the quinazolinone and neutralizes the HCl by-product, protecting the benzyl ether.

Diagram 1: Mechanistic Pathway

ReactionMechanismStart7-(Benzyloxy)quinazolin-4(3H)-oneTautomerEnol Tautomer(4-Hydroxy)Start->TautomerEquilibriumActivationPhosphorylIntermediate(O-POCl2)Tautomer->Activation+ POCl3TransitionNucleophilic Attack(Cl- at C4)Activation->TransitionCl- AttackHClHCl(Scavenged)Activation->HClByproductProduct7-(Benzyloxy)-4-chloroquinazolineTransition->Product- PO2Cl2(-)POCl3POCl3BaseDIPEA(Base)Base->ActivationPromotes

Caption: Mechanistic flow from the tautomeric equilibrium to the final chlorination, highlighting the critical activation step mediated by

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
7-(Benzyloxy)quinazolin-4(3H)-one Limiting Reagent1.0Dry thoroughly before use.
Phosphoryl Chloride (

)
Reagent/Solvent10.0Hazard: Reacts violently with water.
DIPEA (Hünig's Base) Base/Catalyst1.5Protects benzyl group.
Dichloromethane (DCM) Extraction Solvent-HPLC Grade.
Sat.

Quenching Agent-Cold (

).
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    line).
  • Add 7-(benzyloxy)quinazolin-4(3H)-one (1.0 g, 3.96 mmol).

  • Add

    
      (3.7 mL, ~40 mmol) carefully. The solid may not dissolve immediately.
    
  • Add DIPEA (1.0 mL, 5.9 mmol) dropwise. Note: Mild exotherm may occur.

Step 2: Reaction Execution

  • Heat the mixture to 90°C (oil bath temperature). Avoid aggressive reflux (

    
    ) to minimize thermal stress on the ether linkage.
    
  • Stir for 2–3 hours .

  • Checkpoint: Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Starting Material:

      
       (very polar).
      
    • Product:

      
       (less polar).
      
    • Completion: The reaction is complete when the baseline spot disappears and the solution becomes clear/yellow.

Step 3: Workup (Critical for Purity)

  • Cool the reaction mixture to room temperature.

  • Concentrate under reduced pressure (rotary evaporator) to remove excess

    
    . Caution: Use a base trap for the vacuum pump.
    
  • Resuspend the residue in dry DCM (20 mL).

  • Quenching: Pour the DCM solution slowly into a rapidly stirring beaker of ice-cold saturated

    
      (50 mL).
    
    • Why? Direct addition of water to the residue can generate local hot spots of acid, hydrolyzing the product. The DCM dilution buffers this.

  • Stir vigorously for 15 minutes at

    
     to ensure complete neutralization (
    
    
    ).

Step 4: Extraction & Isolation

  • Separate the organic layer.[1][2]

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organics, wash with Brine (20 mL), and dry over anhydrous

    
    .
    
  • Filter and concentrate to yield a yellow/off-white solid.

  • Purification: If necessary, recrystallize from Isopropanol/Hexane or pass through a short silica plug (10% EtOAc/Hexane).

Workflow Visualization

Diagram 2: Workup & Isolation Logic

WorkupProcessReactionMixCrude Reaction Mix(Product + Excess POCl3)EvaporationEvaporate POCl3(Vacuum)ReactionMix->EvaporationResuspensionResuspend in DCMEvaporation->ResuspensionQuenchSlow Addition toIce/Sat. NaHCO3Resuspension->QuenchCritical ControlPhaseSepPhase SeparationQuench->PhaseSepOrgLayerOrganic Layer (DCM)(Contains Product)PhaseSep->OrgLayerAqLayerAqueous Layer(Phosphates/Salts)PhaseSep->AqLayerWashDryWash (Brine) -> Dry (Na2SO4)OrgLayer->WashDryFinalProdSolid 7-(Benzyloxy)-4-chloroquinazolineWashDry->FinalProd

Caption: Operational workflow emphasizing the removal of excess reagent and the buffered quenching strategy to prevent hydrolysis.

Quality Control & Troubleshooting

Data Validation (Expected)
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.90 (s, 1H, H-2) – Characteristic deshielded singlet.
      
    • 
       8.15 (d, 1H, H-5) – Doublet.
      
    • 
       7.30-7.50 (m, 6H, Ar-H + Benzyl) – Multiplet.
      
    • 
       5.25 (s, 2H, 
      
      
      ) – Benzylic methylene.
  • Mass Spec (ESI): m/z calc for

    
    : 270.06; found 
    
    
    .
Troubleshooting Table
ObservationRoot CauseCorrective Action
Product is 7-hydroxy-4-chloro... Debenzylation occurred.Reaction too hot or too acidic. Use more DIPEA next time; lower temp to 80°C.
Product reverts to starting material Hydrolysis during workup.Quench was too warm or acidic. Ensure

is saturated and ice-cold.
Low Yield Incomplete reaction.Check

quality (it hydrolyzes over time). Use fresh reagent.

Safety & Handling

  • 
    :  Highly corrosive and toxic. Reacts violently with water to release HCl and Phosphoric acid. All glassware must be oven-dried. Work in a fume hood.
    
  • Quenching: This is the most dangerous step. Never add water into the reaction mixture; always add the reaction mixture into the water/base slowly.

References

  • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline: Wang, M., et al. (2015).[3] Atlantis Press. [Link][3]

  • POCl3 Chlorination Mechanisms: Journal of Organic Chemistry, 2011, 76(6), 1653-1661.[4] [Link]

  • Gefitinib Synthesis & Intermediates: Thieme Connect (Synlett), 2019. [Link]

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4] Specifically, 7-(benzyloxy)-4-chloroquinazoline serves as a critical intermediate in the synthesis of potent kinase inhibitors, such as Vandetanib.[5] The reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr) provides a versatile and powerful tool for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[3][6]

This document provides a comprehensive guide to understanding and performing SNAr reactions with 7-(benzyloxy)-4-chloroquinazoline. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols for substitution with amine and thiol nucleophiles, and provides a troubleshooting guide to address common experimental challenges.

Mechanistic Overview: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on the 4-chloroquinazoline core proceeds via a two-step addition-elimination mechanism.[7][8][9] The electron-deficient nature of the pyrimidine ring, further activated by the nitrogen atoms, renders the C4 position susceptible to nucleophilic attack.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinazoline ring. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][10] The stability of this intermediate is a key factor influencing the reaction rate.

  • Elimination of the Leaving Group: In the subsequent step, the aromaticity of the ring is restored through the elimination of the chloride leaving group. This step is typically fast.

The overall rate of the reaction is generally governed by the first step, the nucleophilic attack, which is influenced by the nucleophilicity of the incoming group, the solvent, and the presence of any catalysts.[7]

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, as the presence of water can lead to unwanted side reactions.

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions, especially when using sensitive reagents.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion.

Protocol 1: SNAr with an Amine Nucleophile (e.g., Aniline)

This protocol describes the synthesis of a 4-anilinoquinazoline derivative, a common structural motif in kinase inhibitors.[11]

Materials:

  • 7-(Benzyloxy)-4-chloroquinazoline

  • Aniline

  • 2-Propanol (Isopropanol)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)[8]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add 7-(benzyloxy)-4-chloroquinazoline (1.0 eq).

  • Add 2-propanol as the solvent.

  • Add aniline (1.1 to 1.5 eq). An excess of the amine can also act as the base to neutralize the HCl generated during the reaction.[8] Alternatively, a non-nucleophilic base like DIPEA (1.5 eq) can be added.[8]

  • Reaction Conditions: Stir the mixture at reflux (approximately 82 °C for 2-propanol) under an inert atmosphere.[12] Reaction times can vary from a few hours to overnight (e.g., 12 hours).[12] Microwave irradiation can significantly shorten the reaction time.[11][12]

  • Workup:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 7-(benzyloxy)-4-(phenylamino)quinazoline.

Visualization of the Experimental Workflow

G Start Start Materials: 7-(Benzyloxy)-4-chloroquinazoline Aniline, 2-Propanol Reaction Reaction: Reflux in 2-Propanol (or Microwave) Start->Reaction Combine & Heat Workup Aqueous Workup: EtOAc extraction NaHCO3 wash Reaction->Workup Cool & Extract Purification Purification: Silica Gel Chromatography Workup->Purification Dry & Concentrate Product Final Product: 7-(Benzyloxy)-4-(phenylamino)quinazoline Purification->Product Isolate

Caption: Workflow for the amination of 7-(benzyloxy)-4-chloroquinazoline.

Protocol 2: SNAr with a Thiol Nucleophile (e.g., Thiophenol)

This protocol outlines the synthesis of a 4-(phenylthio)quinazoline derivative. Thioether linkages are also important in various biologically active molecules.

Materials:

  • 7-(Benzyloxy)-4-chloroquinazoline

  • Thiophenol

  • Dimethylformamide (DMF) or other polar aprotic solvent[10]

  • Potassium carbonate (K2CO3) or another suitable base[10]

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add 7-(benzyloxy)-4-chloroquinazoline (1.0 eq) and potassium carbonate (1.5-2.0 eq).

  • Add DMF as the solvent.

  • Add thiophenol (1.1 to 1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) under an inert atmosphere. The reaction progress should be monitored by TLC.

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and then with brine to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 7-(benzyloxy)-4-(phenylthio)quinazoline.

Data Summary and Comparison

ParameterProtocol 1 (Amine)Protocol 2 (Thiol)Key Considerations
Nucleophile AnilineThiophenolAmines are generally good nucleophiles for this reaction. Thiols are also effective, often requiring a base to deprotonate the thiol to the more nucleophilic thiolate.[10]
Solvent 2-PropanolDMFPolar protic solvents like alcohols can be used for aminations.[12] Polar aprotic solvents like DMF are often preferred for reactions with thiolates to avoid protonation of the nucleophile.[10]
Base Excess Amine or DIPEAK2CO3A base is required to neutralize the HCl generated. For thiols, a base is also needed to generate the more reactive thiolate anion.[10]
Temperature Reflux (~82 °C)Room Temp to 80 °CReaction conditions can be optimized based on the reactivity of the specific nucleophile.
Workup Acid-base extractionAqueous extractionThe workup procedure is tailored to remove the specific reagents and byproducts of each reaction.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conversion - Insufficient temperature or reaction time.- Deactivated nucleophile.- Poor quality starting material.- Increase temperature or prolong the reaction time.- Ensure the nucleophile is not protonated (for thiols, ensure the base is effective).- Verify the purity of the 7-(benzyloxy)-4-chloroquinazoline.
Formation of Side Products - Presence of water leading to hydrolysis of the starting material to the quinazolinone.- Di-substitution (if applicable).- Use anhydrous solvents and maintain an inert atmosphere.- Carefully control the stoichiometry of the nucleophile.
Difficult Purification - Similar polarity of product and starting material or byproducts.- Optimize the chromatography eluent system.- Consider recrystallization as an alternative or additional purification step.

Conclusion

The nucleophilic aromatic substitution of 7-(benzyloxy)-4-chloroquinazoline is a robust and highly adaptable reaction for the synthesis of a diverse library of quinazoline derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in these protocols, researchers can efficiently generate novel compounds for further investigation in drug discovery and development programs. The choice of nucleophile, solvent, and base are critical factors that can be tailored to achieve optimal results for a given transformation.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available at: [Link]

  • Alkanoylation of quinazoline by nucleophilic aromatic substitution: Combined experimental and computational study | Request PDF - ResearchGate. Available at: [Link]

  • Quinazoline - Wikipedia. Available at: [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. Available at: [Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC. Available at: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. Available at: [Link]

  • Amination of halopyrimidines and 4-chloroquinazoline. [a] - ResearchGate. Available at: [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Microwave-assisted C-H arylation of Quinazolin-4-one-type precursors of bioactive heterocycles - Sciforum. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction - YouTube. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. Available at: [Link]

  • Aromatic Nucleophilic Substitution Reactions. - Semantic Scholar. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - MDPI. Available at: [Link]

  • Pd-catalyzed oxidative amination of 2-alkenylquinazolin-4(3H)-ones: synthesis of methylene and vinyl derivatives of pyrrolo(pyrido)[2,1-b]quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. Available at: [Link]

  • Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline Min Wang - Atlantis Press. Available at: [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. Available at: [Link]

  • Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC. Available at: [Link]

  • 7-(Benzyloxy)-4-chloroquinazoline | 288383-86-8. Available at: [Link]

Sources

The Strategic Utility of 7-(Benzyloxy)-4-chloroquinazoline in the Synthesis of Novel Gefitinib Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for medicinal chemists and drug development professionals on the strategic use of the intermediate, 7-(benzyloxy)-4-chloroquinazoline, in the synthesis of novel analogs of Gefitinib (Iressa®). Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the treatment of non-small-cell lung cancer (NSCLC).[1] The exploration of its chemical space through analog synthesis is critical for overcoming acquired resistance and improving therapeutic outcomes.[2][3] This guide details the rationale behind experimental choices, provides robust protocols for synthesis and characterization, and presents a framework for the design of next-generation EGFR inhibitors.

Introduction: The Quinazoline Scaffold and the Quest for Superior EGFR Inhibitors

The 4-anilinoquinazoline core is a well-established pharmacophore for EGFR inhibition, with Gefitinib being a prime example.[4] Its mechanism of action involves reversible binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways that drive tumor proliferation.[1] However, the emergence of resistance, often through mutations like T790M, necessitates the development of new analogs with improved potency and altered resistance profiles.[3]

The modification of the quinazoline scaffold, particularly at the 6- and 7-positions, has been a fruitful strategy for modulating the drug's pharmacokinetic and pharmacodynamic properties.[4] The intermediate, 7-(benzyloxy)-4-chloroquinazoline, serves as a versatile platform for introducing a variety of functionalities at the 7-position, while the chloro group at the 4-position provides a reactive handle for the crucial introduction of the substituted aniline moiety.

Synthesis of the Key Intermediate: 7-(Benzyloxy)-4-chloroquinazoline

The synthesis of 7-(benzyloxy)-4-chloroquinazoline is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity.[5][6] The general synthetic strategy involves the construction of the quinazolinone core followed by chlorination.

Rationale for the Synthetic Route

The chosen synthetic pathway prioritizes commercially available starting materials and employs robust chemical transformations. The use of a benzyl protecting group for the 7-hydroxyl functionality is strategic. The benzyl group is stable under the conditions required for the subsequent nitration, reduction, and cyclization steps, and it can be selectively removed later in the synthesis to allow for the introduction of diverse side chains.

Experimental Workflow for 7-(Benzyloxy)-4-chloroquinazoline Synthesis

The following diagram outlines the key transformations in the synthesis of the target intermediate.

SynthesisWorkflow A Methyl 4-hydroxy-3-methoxybenzoate B Methyl 4-(benzyloxy)-3-methoxybenzoate A->B Benzylation (Benzyl Chloride, Base) C Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate B->C Nitration (HNO3, H2SO4) D Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate C->D Reduction (e.g., Fe/AcOH) E 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one D->E Cyclization (Formamidine Acetate) F 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline E->F Chlorination (POCl3 or SOCl2)

Caption: Synthetic workflow for 7-(Benzyloxy)-4-chloroquinazoline.

Detailed Protocol for the Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

This protocol is adapted from established literature procedures.[5][7]

Step 1: Synthesis of 6-Methoxy-7-(benzyloxy)quinazolin-4(3H)-one

This precursor is synthesized through a multi-step sequence starting from a suitably substituted benzoic acid derivative, involving benzylation, nitration, reduction, and cyclization.[5]

Step 2: Chlorination to Yield 7-Benzyloxy-4-chloro-6-methoxyquinazoline

  • To a stirred suspension of 6-methoxy-7-(benzyloxy)quinazolin-4(3H)-one (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (approximately 10-15 volumes), add phosphorus oxychloride (POCl₃, approximately 4-5 equivalents).[7]

  • Heat the reaction mixture to reflux (approximately 85 °C) for 1-2 hours.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully remove the excess POCl₃ under reduced pressure.

  • Cool the residue in an ice bath and cautiously quench with ice-water.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate, to afford the pure 7-benzyloxy-4-chloro-6-methoxyquinazoline as a solid.[7]

Application in the Synthesis of Gefitinib Analogs

The synthesized 7-(benzyloxy)-4-chloroquinazoline is a pivotal intermediate for generating a library of Gefitinib analogs. The primary reaction is a nucleophilic aromatic substitution (SNAr) at the C4 position with a variety of substituted anilines.

General Reaction Scheme for Analog Synthesis

The following diagram illustrates the general approach for synthesizing Gefitinib analogs from the key intermediate.

AnalogSynthesis Intermediate 7-(Benzyloxy)-4-chloroquinazoline Analog_Protected Protected Gefitinib Analog Intermediate->Analog_Protected S_N_Ar Reaction (Base, Solvent) Aniline Substituted Aniline (R-NH2) Aniline->Analog_Protected Analog_Final Final Gefitinib Analog Analog_Protected->Analog_Final Debenzylation (e.g., H2, Pd/C)

Caption: General workflow for Gefitinib analog synthesis.

Protocol for Nucleophilic Aromatic Substitution
  • Dissolve 7-(benzyloxy)-4-chloroquinazoline (1 equivalent) and the desired substituted aniline (1-1.2 equivalents) in a suitable solvent such as isopropanol, n-butanol, or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate or diisopropylethylamine (DIPEA), to the reaction mixture.

  • Heat the mixture to a temperature ranging from 80 °C to 120 °C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the protected Gefitinib analog.

Deprotection and Further Modification

The final step in the synthesis of many analogs involves the debenzylation of the 7-position to liberate the free hydroxyl group. This is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere). The resulting hydroxyl group can then be further functionalized to introduce a variety of side chains, mimicking the morpholino-propoxy group of Gefitinib or exploring novel functionalities to enhance solubility, cell permeability, or target engagement.[8][9]

Structure-Activity Relationship (SAR) Insights and Analog Design

The synthesis of a diverse library of analogs allows for the exploration of the structure-activity relationship (SAR) of the 4-anilinoquinazoline scaffold.

Modification PositionRationale for ModificationPotential Impact
Aniline Ring To explore interactions with the hydrophobic pocket of the EGFR kinase domain.Altered potency and selectivity. Can be used to overcome resistance mutations.
Quinazoline C6-position To modulate solubility and pharmacokinetic properties.Improved bioavailability and metabolic stability.
Quinazoline C7-position To introduce novel interactions with the solvent-exposed region.Enhanced potency and potential for dual-target inhibition.

The design of novel analogs should be guided by an understanding of the EGFR active site and the binding mode of Gefitinib.[10] For instance, introducing bulky groups on the aniline ring or modifying the side chain at the 7-position can lead to compounds with altered kinase selectivity profiles.[8]

Conclusion

7-(Benzyloxy)-4-chloroquinazoline is a highly valuable and versatile intermediate in the medicinal chemist's toolbox for the development of novel Gefitinib analogs. The synthetic protocols outlined in this guide provide a robust foundation for the efficient synthesis of this key building block and its subsequent elaboration into a diverse range of potential next-generation EGFR inhibitors. A systematic exploration of the chemical space around the 4-anilinoquinazoline scaffold, enabled by this intermediate, holds significant promise for addressing the ongoing challenge of acquired resistance in cancer therapy.

References

  • Fang, J.-K. et al. Pyrrolidino Analogues of Gefitinib with Improved EGFR Inhibition, Cancer Cell Cytotoxicity, and Pharmacokinetic Properties. Anti-Cancer Agents in Medicinal Chemistry 16, (2016).
  • Li, X. et al. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity.
  • Li, X. et al. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PubMed (2010). Available at: [Link]

  • Wang, M. et al. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate (2015). Available at: [Link]

  • Wang, M. et al. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press (2015). Available at: [Link]

  • Zhang, Y. et al.
  • Maskrey, T. S. et al. A New Synthesis of Gefitinib. Synlett 30, 471–476 (2019).
  • Lee, H. Y. et al. Practical and efficient synthesis of gefitinib via selective O-alkylation: A novel concept for a transient protection group. ResearchGate (2007). Available at: [Link]

  • Optimization of gefitinib analogues with potent anticancer activity. Semantic Scholar. Available at: [Link]

  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Academia.edu. Available at: [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Heliyon 10, e31248 (2024).
  • Sharma, V. K. et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc (2021).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega (2023).
  • Wang, X. et al. Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Derivatives. Chinese Journal of Organic Chemistry 33, (2013).
  • Cernè, D. et al. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules 11, 266–277 (2006).

Sources

Application Note: Optimized Reaction Conditions for the Regioselective Amination of 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

The 4-aminoquinazoline scaffold is universally recognized as a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous ATP-competitive tyrosine kinase inhibitors targeting epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR)[1]. Within this chemical space, 7-(Benzyloxy)-4-chloroquinazoline stands out as a pivotal synthetic intermediate[2].

The benzyloxy moiety at the C7 position serves a dual purpose: it acts as a robust protecting group that withstands harsh upstream cyclization and chlorination steps, and it provides a lipophilic handle that can be selectively deprotected (via hydrogenolysis) for late-stage functionalization[2]. This specific intermediate is instrumental in the synthesis of complex targeted therapeutics, including analogs of the anticancer drug Vandetanib[2].

Mechanistic Causality: The SNAr Pathway

The amination of 4-chloroquinazolines with primary or secondary amines proceeds via a regioselective Nucleophilic Aromatic Substitution (SNAr) mechanism[3]. The C4 position is highly electrophilic due to the strong electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring (the


-nitrogen effect)[1].
The Autocatalytic Phenomenon

A critical feature of this reaction is its autocatalytic nature when performed in protic solvents without an exogenous base.

  • Nucleophilic Attack: The amine attacks the C4 position, forming a zwitterionic Meisenheimer complex[3].

  • Electrophilic Solvation: As the chloride leaving group is expelled, hydrochloric acid (HCl) is generated in situ. This HCl protonates the N1 nitrogen of the quinazoline core[3].

  • Reaction Acceleration: The protonation of N1 drastically lowers the lowest unoccupied molecular orbital (LUMO) of the quinazoline ring, rendering the unreacted 4-chloroquinazoline even more susceptible to nucleophilic attack[3].

Because of this self-activating loop, the addition of external bases (like DIPEA or TEA) is often counterproductive when reacting with anilines, as neutralizing the HCl removes the electrophilic activation required for optimal yields[4].

SNAr_Mechanism A 7-(Benzyloxy)-4-chloroquinazoline (Electrophile) C Protonation of N1 (Autocatalytic HCl) A->C Activation B Amine Nucleophile (Aniline/Aliphatic) D Meisenheimer Complex (Zwitterionic Intermediate) B->D C->D Nucleophilic Attack E Chloride Expulsion (-Cl⁻) D->E Rearrangement F Deprotonation (-H⁺) E->F G 7-(Benzyloxy)-N-substituted quinazolin-4-amine HCl salt F->G Precipitation

Figure 1: Mechanistic pathway of the autocatalytic SNAr amination at the quinazoline C4 position.

Experimental Design & Rationale

The choice of solvent is the most critical parameter for this reaction. Isopropanol (IPA) is the industry standard for the following causal reasons[5],[4]:

  • Transition State Stabilization: As a polar protic solvent, IPA stabilizes both the leaving chloride ion and the highly polar Meisenheimer transition state.

  • Thermodynamic Driving Force: While the starting materials are highly soluble in hot IPA, the resulting 4-aminoquinazoline hydrochloride salt is practically insoluble. As the reaction progresses, the product spontaneously precipitates. According to Le Chatelier's principle, this phase separation drives the equilibrium to completion.

  • Purification Bypass: The precipitation allows for isolation via simple vacuum filtration, entirely bypassing the need for time-consuming and solvent-heavy silica gel chromatography.

Experimental_Workflow Start Reagent Preparation 1.0 eq Quinazoline + 1.2 eq Amine Solvent Solvent Addition Isopropanol (Polar Protic) Start->Solvent Split Heating Method? Solvent->Split Therm Protocol A: Thermal Reflux 80-85 °C for 2-5 hours Split->Therm Conventional Micro Protocol B: Microwave 60W, 110 °C for 20 mins Split->Micro Accelerated Cool Cooling & Crystallization Precipitates as HCl Salt Therm->Cool Micro->Cool Wash Filtration & Washing Cold iPrOH / Diethyl Ether Cool->Wash Base Free-Basing (Optional) Neutralize with aq. NaHCO3 Wash->Base

Figure 2: Divergent experimental workflows for thermal vs. microwave-assisted amination.

Validated Experimental Protocols

Protocol A: Conventional Thermal Amination (Scale-Up Optimized)

This method is ideal for multi-gram scale synthesis where microwave reactors are impractical[4].

  • Reagent Loading: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 7-(Benzyloxy)-4-chloroquinazoline (1.0 equivalent) and the desired amine (1.2 equivalents) in anhydrous Isopropanol (approx. 5-10 mL per mmol of substrate). Causality: A slight stoichiometric excess of the amine ensures complete consumption of the more valuable quinazoline intermediate.

  • Heating: Heat the mixture to reflux (80–85 °C) under an inert nitrogen atmosphere.

  • In-Process Validation (Self-Validating Step): Initially, the mixture may form a clear solution as reactants dissolve. Within 30 to 60 minutes, a dense, often brightly colored (yellow to orange) precipitate will begin to form. This visual cue confirms the successful generation of the product hydrochloride salt.

  • Reaction Monitoring: After 2 hours, sample the supernatant. Perform TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the high-

    
     spot corresponding to the starting quinazoline is completely absent.
    
  • Isolation: Remove the heat source and allow the reaction to cool slowly to room temperature, then chill in an ice bath for 30 minutes to maximize crystallization.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold isopropanol followed by diethyl ether to remove unreacted amine and trace impurities. Dry under high vacuum.

Protocol B: Microwave-Assisted Amination (Discovery Optimized)

This method is tailored for rapid library generation and drug discovery workflows, offering superior yields and drastically reduced reaction times[5].

  • Preparation: In a microwave-safe reaction vial, combine 7-(Benzyloxy)-4-chloroquinazoline (1.0 mmol) and the amine (1.2 mmol) in 5 mL of Isopropanol[5].

  • Irradiation: Seal the vessel with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at a constant power of 60W, with a temperature limit set to 110 °C, for 20 minutes[5].

  • In-Process Validation: The sealed vessel will safely contain the superheated solvent. Upon completion and automated cooling to <40 °C, a heavy precipitate should be immediately visible in the vial.

  • Isolation: Transfer the suspension to a fritted funnel, filter under vacuum, and wash with cold isopropanol.

Optional: Free-Basing the Product

If the free base is required for subsequent steps (e.g., cross-coupling), suspend the isolated HCl salt in a biphasic mixture of Dichloromethane and saturated aqueous Sodium Bicarbonate (


). Stir vigorously until the solid completely dissolves into the organic layer. Separate, dry over 

, and concentrate.

Quantitative Data Summary

The following table summarizes the comparative metrics between the two validated methodologies, allowing researchers to select the appropriate protocol based on their immediate throughput and scalability needs.

ParameterProtocol A: Thermal RefluxProtocol B: Microwave-Assisted
Operating Temperature 80–85 °C (Reflux)110 °C (Sealed Vessel)
Reaction Time 2–5 Hours20 Minutes
Typical Isolated Yield 80–85%90–95%
Purity (Crude HCl Salt) >90%>95%
Scalability High (Multi-gram to Kilogram)Low/Medium (Milligram to Gram)
Energy Efficiency LowHigh

References

  • Benchchem. Overview of 7-(Benzyloxy)-4-chloroquinazoline as a Key Intermediate in Quinazoline Synthesis.[2] 2

  • National Institutes of Health (PMC). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.[3] 3

  • National Institutes of Health (PMC). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.[1] 1

  • Benchchem. Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Derivatives.[5] 5

  • National Institutes of Health (PMC). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives.[4]4

Sources

Application Note: Microwave-Assisted Synthesis of 4-Anilinoquinazolines using 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-anilinoquinazoline derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of targeted tyrosine kinase inhibitors (TKIs) for oncology. 7-(Benzyloxy)-4-chloroquinazoline (CAS 288383-86-8) serves as a highly versatile and privileged intermediate in this domain, acting as the primary scaffold for blockbuster drugs such as Vandetanib[1].

This application note provides an in-depth, self-validating protocol for the microwave-assisted nucleophilic aromatic substitution (


) of 7-(benzyloxy)-4-chloroquinazoline with various anilines. By transitioning from classical thermal reflux to Microwave-Assisted Organic Synthesis (MAOS), researchers can reduce reaction times from 12 hours to under 20 minutes while significantly improving yield and purity profiles[2].

Mechanistic Rationale & Molecular Causality

To successfully execute and troubleshoot this protocol, one must understand the causality behind the reagent selection and physical chemistry at play.

The 7-(Benzyloxy)-4-chloroquinazoline Scaffold

The quinazoline core is highly electron-deficient due to the presence of two nitrogen atoms in the pyrimidine ring. This electron deficiency makes the C4 position highly susceptible to nucleophilic attack.

  • The Leaving Group: The chlorine atom at C4 acts as an excellent leaving group during the

    
     reaction with anilines[3].
    
  • The 7-Benzyloxy Moiety: The benzyloxy group serves a dual purpose. Synthetically, it acts as a robust protecting group that withstands the harsh basic or acidic conditions of early-stage synthesis. Pharmacologically, it provides a crucial lipophilic tail that interacts with the hydrophobic allosteric pockets of the EGFR kinase domain. Post-coupling, it can be easily debenzylated via catalytic hydrogenation (Pd/C) to reveal a 7-hydroxyl group for further functionalization (e.g., etherification)[1].

Microwave Kinetics vs. Thermal Heating

Classical synthesis relies on conductive heating, which is slow, uneven, and often leads to the degradation of the moisture-sensitive 4-chloroquinazoline intermediate into the inactive quinazolin-4(3H)-one[4]. Microwave irradiation circumvents this by utilizing dielectric heating . The alternating electromagnetic field causes polar molecules to continuously align and realign, generating rapid, uniform internal heat. We select 2-propanol (IPA) as the solvent because it possesses a high loss tangent (ability to convert microwave energy into heat). In a sealed microwave vessel, IPA (b.p. 82°C) can be safely superheated to 140°C, exponentially increasing the reaction rate according to the Arrhenius equation and forcing even sterically hindered or electron-poor anilines to couple efficiently[5].

Pharmacological Context: Target Pathway

The primary application of the synthesized 4-anilinoquinazolines is the ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[3]. By occupying the ATP-binding pocket of the intracellular kinase domain, these compounds halt the autophosphorylation cascade responsible for tumor proliferation.

EGFR_Pathway cluster_pathways Downstream Intracellular Signaling EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Activates RAS RAS / RAF / MEK EGFR->RAS Phosphorylation PI3K PI3K / AKT EGFR->PI3K Phosphorylation Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR ATP-Competitive Inhibition Proliferation Tumor Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: EGFR signaling pathway blocked by 4-anilinoquinazoline ATP-competitive inhibitors.

Self-Validating Experimental Protocol

This methodology is designed to be self-validating; specific checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step[5].

Materials & Equipment
  • Reagents: 7-(Benzyloxy)-4-chloroquinazoline (1.0 eq), Substituted Aniline (e.g., 3-chloroaniline or 4-bromo-2-fluoroaniline) (1.2 eq), Triethylamine (TEA) (2.0 eq, optional depending on aniline nucleophilicity).

  • Solvent: Anhydrous 2-Propanol (IPA) or Ethanol.

  • Equipment: Dedicated laboratory microwave reactor (e.g., Anton Paar Monowave or CEM Discover), 10 mL heavy-walled sealed microwave vials with crimp caps.

Workflow Diagram

MW_Workflow Step1 1. Reagent Prep 7-OBz-4-Cl-Quinazoline + Aniline in IPA Step2 2. MW Irradiation 140°C, 15 min Sealed Vessel Step1->Step2 Step3 3. Solvent Evaporation & Aqueous Wash Step2->Step3 Step4 4. Silica Gel Chromatography Step3->Step4 Step5 5. Validation LC-MS (≥95% purity) 1H-NMR Step4->Step5

Caption: Step-by-step microwave-assisted S_NAr workflow for 4-anilinoquinazoline synthesis.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 7-(Benzyloxy)-4-chloroquinazoline (270.7 mg, 1.0 mmol) and the desired substituted aniline (1.2 mmol).

  • Solvation & Base Addition: Add 5.0 mL of anhydrous 2-propanol. If using an electron-deficient aniline (e.g., containing

    
     or multiple halogens), add Triethylamine (278 µL, 2.0 mmol) to act as an acid scavenger and drive the reaction forward[5].
    
  • Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave reactor. Program the reactor to heat to 140 °C with a ramp time of 2 minutes, holding at 140 °C for 15 minutes (maximum power setting typically capped at 60W-100W depending on the instrument)[2].

  • Cooling: Allow the reactor to actively cool the vial to ≤ 40 °C using compressed air before uncrimping. Causality note: Opening a superheated vial prematurely will result in explosive solvent boil-off.

  • Workup: Transfer the mixture to a round-bottom flask and remove the IPA under reduced pressure. Dissolve the crude residue in Ethyl Acetate (20 mL) and wash with saturated aqueous

    
     (15 mL) to remove unreacted basic amines, followed by brine (15 mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Concentrate the organic layer and purify via flash column chromatography on silica gel (Eluent: Petroleum Ether / Ethyl Acetate, gradient from 5:1 to 2:1 v/v)[2].

In-Process Quality Control (Self-Validation)
  • TLC Check (Post-Microwave): Spot the crude mixture against the starting 7-(benzyloxy)-4-chloroquinazoline. The starting material (typically

    
     in 3:1 Hexanes/EtOAc) should be completely consumed, replaced by a lower-running, highly UV-active fluorescent spot (
    
    
    
    ).
  • LC-MS Validation: Prior to biological assaying, analyze the purified fraction via LC-MS. The target compound must exhibit a purity of

    
     by UV integration (254 nm) and display the correct 
    
    
    
    mass peak[5].

Quantitative Data: Yield & Efficiency Optimization

The empirical superiority of microwave irradiation over classical thermal reflux is demonstrated in the table below. Microwave synthesis not only mitigates the degradation of the chloroquinazoline core but also forces sterically hindered anilines to react quantitatively.

Reaction MethodSolventTemp (°C)TimeYield (%)Purity (LC-MS)Primary Limitation
Classical Reflux 2-Propanol82 °C12 - 18 hours45 - 60%< 85%Hydrolysis of starting material; long reaction times.
Microwave (MAOS) 2-Propanol140 °C15 - 20 mins85 - 94%> 95%Requires specialized, pressure-rated microwave equipment.
Microwave (MAOS) Ethanol140 °C15 mins82 - 88%> 95%Slightly lower yield due to potential transetherification side reactions.

Data summarized from comparative kinetic studies of N-arylheterocyclic substituted-4-aminoquinazolines[2],[5].

References

  • Benchchem.Synthetic Methodologies for 7 Benzyloxy 4 Chloroquinazoline.
  • National Center for Biotechnology Information (PMC).Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Benchchem.Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Derivatives.
  • National Center for Biotechnology Information (PMC).Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5.

Sources

Application Note: Optimized Chlorination Strategies for the Synthesis of 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, 7-(Benzyloxy)-4-chloroquinazoline serves as a pivotal electrophilic building block. Its highly activated C4-position is primed for nucleophilic aromatic substitution (


), making it an indispensable intermediate in the synthesis of complex polycyclic therapeutics and targeted tyrosine kinase inhibitors, such as the anticancer drug Vandetanib[1].

The transformation of the relatively inert precursor, 7-benzyloxyquinazolin-4(3H)-one, into its highly reactive 4-chloro analog requires precise chlorination conditions. This application note provides a critical evaluation of chlorinating agents, outlines the mechanistic causality behind reagent selection, and details a self-validating experimental protocol designed for high-yield, reproducible synthesis.

Mechanistic Causality & Agent Selection

The C4-carbonyl group of quinazolinones exhibits strong lactam-lactim tautomerism[2],[3]. In its dominant lactam form, the oxygen atom is poorly nucleophilic and highly recalcitrant to direct substitution. Successful chlorination relies on shifting the equilibrium toward the lactim tautomer and converting the C4-hydroxyl into a superior leaving group.

Why Phosphorus Oxychloride ( ) is the Industry Standard

While alternative agents like Thionyl chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and Oxalyl chloride can be utilized, Phosphorus oxychloride (

) remains the most effective and thermodynamically favored agent for quinazolinones.

drives the reaction by forming a highly stable phosphorodichloridate leaving group.

The addition of catalytic N,N-Dimethylformamide (DMF) is a critical mechanistic choice. DMF reacts with


 to generate the Vilsmeier-Haack reagent  (chloromethylene-N,N-dimethyliminium chloride)[4]. This highly electrophilic intermediate rapidly activates the lactim oxygen, dramatically lowering the activation energy for the subsequent chloride substitution and minimizing degradation pathways[5].
Quantitative Comparison of Chlorinating Agents

To assist in workflow design, the following table summarizes the performance metrics of common chlorinating agents used for quinazolinone activation.

Chlorinating AgentCatalyst RequiredOperating TempYield ProfileByproductsScalability & Notes
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Neat)
None (Optional DMF)90–105°C (Reflux)85–95%

,

Excellent. Industry standard; acts as both solvent and reagent[6].

DMF (Mandatory)70–80°C (Reflux)70–85%

,

Moderate. Milder, but often results in incomplete conversion without prolonged heating[6].
Oxalyl Chloride DMF (Mandatory)20–60°C60–75%

,

,

Poor. Expensive; generates toxic gas; used only for highly sensitive substrates.

/

None100–110°C>90%

,

Moderate. Harsh conditions; complex workup due to solid

residues.

Mechanistic Pathway

The diagram below illustrates the logical flow of the DMF-catalyzed


 chlorination, highlighting the critical intermediate states that dictate the reaction's success.

Mechanism POCl3 POCl3 + DMF VH Vilsmeier-Haack Reagent (Electrophilic Activator) POCl3->VH Activation Adduct O-Activated Imidoyl Intermediate (Excellent Leaving Group) VH->Adduct Reacts with C4-OH Lactam 7-Benzyloxyquinazolin-4(3H)-one (Lactam Form) Lactam->Adduct Tautomerization & Nucleophilic Attack Product 7-(Benzyloxy)-4-chloroquinazoline (Target SNAr Substrate) Adduct->Product Chloride Displacement (-PO2Cl2 / -DMF)

Mechanistic pathway of POCl3/DMF mediated chlorination of quinazolinones.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific observable metrics ensure the chemical integrity of the process, preventing downstream failures.

Materials Required
  • Substrate: 7-Benzyloxyquinazolin-4(3H)-one (1.0 eq)

  • Reagent/Solvent: Phosphorus oxychloride (

    
    ) (5.0 - 10.0 eq)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.1 eq)

  • Quench/Workup: Ice-water, Saturated aqueous

    
    , Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
    
Step-by-Step Methodology

Step 1: Reagent Charging & Activation

  • Ensure all glassware is strictly oven-dried. Causality:

    
     reacts violently with ambient moisture to form phosphoric acid and 
    
    
    
    , which depletes the reagent and risks hydrolyzing the product[4].
  • Under an inert nitrogen atmosphere, suspend 7-benzyloxyquinazolin-4(3H)-one in neat

    
     at room temperature.
    
  • Add catalytic DMF dropwise. Observation: A slight exotherm and color change (often pale yellow to orange) indicates the formation of the Vilsmeier-Haack complex.

Step 2: Thermal Driving

  • Heat the reaction mixture to reflux (approx. 95–105°C) using an oil bath.

  • Maintain reflux for 2 to 4 hours. The initial suspension will gradually transition into a clear, homogeneous solution as the insoluble lactam is converted into the highly soluble 4-chloroquinazoline.

Step 3: In-Process Control (IPC) & Self-Validation

  • Withdraw a 50 µL aliquot, quench it in 1 mL of ice-cold saturated

    
    , and extract with 1 mL EtOAc.
    
  • Perform TLC analysis (Eluent: 1:1 Hexane/EtOAc).

    • Self-Validation Check: The starting material (strong UV absorbance, low

      
       due to hydrogen bonding) must be completely absent. The product will appear as a distinct, high-
      
      
      
      spot.
    • Spectroscopic Validation: If analyzed via IR, the strong

      
       stretch (~1680 
      
      
      
      ) of the starting material must disappear, replaced by
      
      
      and
      
      
      stretches.

Step 4: Controlled Quench (Critical Step)

  • Once IPC confirms >98% conversion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove ~70% of the excess

    
    . Causality: Removing excess reagent minimizes the violent exotherm during the aqueous quench.
    
  • Slowly pour the concentrated residue into vigorously stirred crushed ice.

    • Self-Validation Check: Monitor the temperature. It must not exceed 20°C . Elevated temperatures in the presence of acidic water will drive the reverse reaction, hydrolyzing the 4-chloroquinazoline back to the quinazolinone[5].

Step 5: Isolation & Purification

  • Neutralize the cold aqueous mixture to pH 7-8 using saturated

    
    .
    
  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers with cold brine, dry over anhydrous

    
    , and concentrate in vacuo to yield 7-(Benzyloxy)-4-chloroquinazoline as a solid.
    

Experimental Workflow Visualization

Workflow Step1 1. Reagent Charging Substrate + POCl3 + DMF Step2 2. Thermal Activation Reflux (90-105°C), 2-4h Step1->Step2 Step3 3. IPC Self-Validation TLC/HPLC Analysis Step2->Step3 Step3->Step2 Incomplete Step4 4. Controlled Quench Ice-Water (<20°C) Step3->Step4 Conversion >98% Step5 5. Isolation Neutralization & Extraction Step4->Step5

Self-validating experimental workflow for 4-chloroquinazoline synthesis.

Downstream Applications in Drug Development

The synthesized 7-(Benzyloxy)-4-chloroquinazoline is not an end-product but a highly reactive intermediate. The C4-position is highly activated for nucleophilic attack. In drug discovery, this intermediate is immediately subjected to


 reactions with various functionalized anilines (e.g., 4-bromo-2-fluoroaniline) to construct the core pharmacophore of multi-targeted tyrosine kinase inhibitors (TKIs) that disrupt EGFR and VEGFR signaling pathways in oncology models[1].

References

  • 7-(Benzyloxy)-4-chloroquinazoline | Benchchem - benchchem.com - 1

  • Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines - PMC - nih.gov - 6

  • A REVIEW OF QUINAZOLINONE DERIVATIVES AS PROMISING SCAFFOLDS FOR ANTI-BREAST CANCER AGENTS - ijbpas.com - 2

  • Quinazolinones, the Winning Horse in Drug Discovery - semanticscholar.org -3

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents - rroij.com -

  • POCl3 Chlorination of 4-Quinazolones | Request PDF - researchgate.net - 5

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19) - researchgate.net -4

Sources

Application Note: Synthesis and Optimization of EGFR Tyrosine Kinase Inhibitors Using the 7-(Benzyloxy)-4-chloroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Content Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in modern oncology, serving as the structural foundation for several FDA-approved Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Vandetanib [1, 2].

The compound 7-(Benzyloxy)-4-chloroquinazoline is a pivotal building block in the synthesis of these targeted therapies. Its utility stems from a highly rational synthetic design:

  • The 4-Chloro Position (Hinge Binder Formation): The quinazoline core is highly electron-deficient. The C-4 position is particularly activated toward Nucleophilic Aromatic Substitution (

    
    ) by aniline derivatives. The resulting 4-anilino group mimics the adenine ring of ATP, anchoring the molecule into the hinge region of the kinase domain [3].
    
  • The 7-Benzyloxy Position (Solvent-Exposed Handle): The benzyloxy group acts as a robust protecting group during the initial coupling. Once the core is assembled, selective debenzylation exposes a 7-hydroxyl group. This acts as a synthetic handle for late-stage

    
    -alkylation, allowing chemists to attach water-soluble appendages (e.g., morpholine or piperidine rings) that extend into the solvent-exposed region of the kinase, dramatically improving the drug's pharmacokinetic (PK) profile [4].
    

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K / AKT Pathway (Cell Survival) EGFR->PI3K Phosphorylates RAS RAS / MAPK Pathway (Proliferation) EGFR->RAS Phosphorylates Inhibitor Quinazoline Inhibitor (e.g., Vandetanib analog) Inhibitor->EGFR Competes with ATP

Caption: Mechanism of action: Quinazoline TKIs competitively block ATP binding in the EGFR kinase domain.

Experimental Workflow & Protocol

The following protocols outline the three-phase transformation of 7-(benzyloxy)-4-chloroquinazoline into a functionalized EGFR inhibitor.

Phase 1: Coupling (Aniline Attachment)

Objective: Construct the 4-anilinoquinazoline core.

  • Reagents: 7-(Benzyloxy)-4-chloroquinazoline (1.0 eq), Substituted Aniline (e.g., 4-bromo-2-fluoroaniline) (1.05 eq), Isopropanol (10 mL/g).

  • Protocol:

    • Suspend the quinazoline and aniline in anhydrous isopropanol.

    • Heat the mixture to reflux (82°C) under a nitrogen atmosphere for 3–4 hours.

    • Cool the reaction mixture to 0°C. The product will precipitate as a hydrochloride salt.

    • Filter the solid, wash with cold isopropanol and diethyl ether, and dry under vacuum.

  • Causality & Expert Insight: Isopropanol is specifically chosen because it provides the optimal boiling point to overcome the activation energy of the

    
     reaction, while simultaneously acting as a poor solvent for the resulting hydrochloride salt. This spontaneous precipitation drives the reaction equilibrium forward and yields highly pure product without the need for column chromatography [1, 4].
    
Phase 2: Selective Debenzylation

Objective: Remove the benzyl protecting group to expose the 7-hydroxyl handle.

  • Reagents: 4-Anilino-7-benzyloxyquinazoline intermediate (1.0 eq), Trifluoroacetic acid (TFA) (10 mL/g), Thioanisole (3.0 eq).

  • Protocol:

    • Dissolve the intermediate in TFA and add thioanisole.

    • Heat to 75°C and stir for 12–16 hours.

    • Concentrate the mixture under reduced pressure to remove TFA.

    • Triturate the residue with diethyl ether, filter, and neutralize with saturated aqueous

      
       to yield the free 7-hydroxyquinazoline base.
      
  • Causality & Expert Insight: While standard catalytic hydrogenation (

    
    , Pd/C) is the conventional method for removing benzyl ethers, it is strictly avoided here if the aniline ring contains halogens (like fluorine or bromine), as Pd/C will cause rapid dehalogenation [2]. Instead, acidic cleavage via TFA is used. Thioanisole is added as a highly effective "soft" nucleophile; it traps the highly reactive benzyl carbocation generated during cleavage, preventing unwanted Friedel-Crafts alkylation on the electron-rich aniline ring.
    
Phase 3: Late-Stage -Alkylation

Objective: Attach a solubilizing group to improve pharmacokinetics.

  • Reagents: 7-Hydroxy intermediate (1.0 eq), Alkyl halide (e.g.,

    
    -(3-chloropropyl)morpholine) (1.2 eq), 
    
    
    
    (3.0 eq), anhydrous DMF (5 mL/g).
  • Protocol:

    • Dissolve the 7-hydroxy intermediate in DMF and add finely powdered

      
      . Stir for 30 minutes at room temperature to form the phenoxide ion.
      
    • Add the alkyl halide and heat to 80°C for 6–8 hours.

    • Quench with ice water to precipitate the final product. Filter, wash with water, and recrystallize from ethanol.

  • Causality & Expert Insight:

    
     is a mild base sufficient to deprotonate the 7-hydroxyl group without degrading the molecule. DMF, a polar aprotic solvent, is critical here as it leaves the phenoxide nucleophile unsolvated and highly reactive, ensuring rapid 
    
    
    
    displacement of the alkyl halide.

Synthesis_Workflow Step1 1. SNAr Coupling 7-(Benzyloxy)-4-chloroquinazoline + Substituted Aniline Intermediate1 4-Anilino-7-benzyloxyquinazoline (Precipitates as HCl salt) Step1->Intermediate1 Isopropanol, Reflux Step2 2. Debenzylation TFA / Thioanisole (Preserves Halogens) Intermediate1->Step2 Cleavage Intermediate2 4-Anilino-7-hydroxyquinazoline (Exposed Synthetic Handle) Step2->Intermediate2 Precipitation Step3 3. O-Alkylation Alkyl Halide + K2CO3 in DMF Intermediate2->Step3 SN2 Reaction Product Final EGFR Inhibitor (Optimized PK/PD Profile) Step3->Product Purification

Caption: Three-phase synthetic workflow from 7-(Benzyloxy)-4-chloroquinazoline to the final TKI.

Quantitative Data & Analytical Benchmarks

To ensure the self-validating nature of this workflow, the following table summarizes the expected yields, reaction times, and primary analytical markers for each step. Deviations from these benchmarks typically indicate incomplete reactions or moisture contamination.

Reaction PhaseKey Reagents & SolventsTypical Yield (%)Reaction TimePrimary Analytical Marker (Validation)
1.

Coupling
Isopropanol, Substituted Aniline85 – 95%3 – 4 h

H-NMR:
Appearance of secondary amine NH proton at ~9.5–10.0 ppm.
2. Debenzylation TFA, Thioanisole75 – 85%12 – 16 h

H-NMR:
Disappearance of benzyl

singlet at ~5.2 ppm.
3.

-Alkylation

, DMF, Alkyl Halide
65 – 80%6 – 8 hLC-MS: Shift to target

mass; new aliphatic signals in NMR.

References

  • Benchchem. Overview of 7-(Benzyloxy)-4-chloroquinazoline as a Key Intermediate in Quinazoline Synthesis.
  • Wang, M., et al. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate.
  • Semantic Scholar. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies.
  • Google Patents (USRE42353E1). Quinazoline derivatives and pharmaceutical compositions containing them.

Application Note: Chemoselective Ether Cleavage Protocols for 7-(Benzyloxy)-4-chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern drug discovery, 7-(Benzyloxy)-4-chloroquinazoline serves as a pivotal synthetic building block, particularly in the development of targeted tyrosine kinase inhibitors such as Vandetanib and Gefitinib analogs[1]. The molecule possesses two highly reactive sites with distinct functional purposes: the C-7 benzyloxy group, which acts as a masked hydroxyl for late-stage pharmacokinetic optimization[1], and the C-4 chloro group, which serves as an electrophilic anchor for nucleophilic aromatic substitution (S_NAr) with various anilines[2].

A significant synthetic bottleneck arises when the synthetic route demands the removal of the C-7 benzyl ether prior to or independently of the C-4 substitution. The 4-chloroquinazoline moiety is exceptionally reactive—exhibiting a nucleophilic substitution reaction rate approximately 6,500 times higher than its 2-chloro counterpart[3]. Consequently, standard debenzylation methodologies are fundamentally incompatible:

  • Catalytic Hydrogenation (Pd/C, H₂): Inevitably induces hydrodehalogenation, cleaving the critical C-Cl bond.

  • Aqueous Strong Acids (e.g., HBr/AcOH): Drives irreversible hydrolysis at the C-4 position, yielding a thermodynamically stable 4-quinazolone byproduct.

To successfully execute this transformation, the ether cleavage must be performed under strictly non-reductive and anhydrous conditions[4]. As a Senior Application Scientist, I have detailed two field-proven, highly chemoselective protocols below: a cryogenic Lewis acid-mediated cleavage and an acid-catalyzed cation scavenging method.

Mechanistic Pathway & Chemoselectivity

G SM 7-(Benzyloxy)-4-chloroquinazoline (Starting Material) H2 Catalytic Hydrogenation (Pd/C, H2) SM->H2 Reductive LA Lewis Acid Cleavage (BCl3, DCM, -78°C) SM->LA Anhydrous / Electrophilic TFA Acidic Scavenging (TFA / Thioanisole) SM->TFA Protic / Nucleophilic Prod1 7-Hydroxyquinazoline (Dehalogenated - FAIL) H2->Prod1 Hydrodehalogenation Prod2 7-Hydroxy-4-quinazolone (Hydrolyzed - FAIL) LA->Prod2 Moisture Present (Hydrolysis) Target 7-Hydroxy-4-chloroquinazoline (Desired Target - SUCCESS) LA->Target Strict Temp/Moisture Control TFA->Target Highly Chemoselective

Figure 1: Chemoselectivity pathways for O-debenzylation of 7-(Benzyloxy)-4-chloroquinazoline.

Comparative Analysis of Cleavage Strategies

To guide experimental design, the quantitative and qualitative parameters of the primary cleavage strategies are summarized below.

Cleavage StrategyReagentsChemoselectivity (4-Cl)Expected YieldReaction TimePros / Cons
Catalytic Hydrogenolysis H₂, Pd/C, MeOHPoor (< 10%)N/A (Dehalogenation)2 - 4 hPro: Clean workup.Con: Destroys the 4-Cl group.
Lewis Acid Cleavage BCl₃ (1M in DCM)Excellent (> 85%)85 - 92%2 hPro: Fast, highly efficient.Con: Requires strict anhydrous setup.
Cation Scavenging TFA, ThioanisoleExcellent (> 90%)80 - 88%12 - 16 hPro: Mild, scalable, no cryogenics.Con: Slower, requires TFA evaporation.

Experimental Protocols

Protocol A: Lewis Acid-Mediated Cleavage (BCl₃ / DCM)

Expertise & Causality: Boron trichloride (BCl₃) is deliberately selected over Boron tribromide (BBr₃) to categorically prevent halogen exchange at the C-4 position, which would otherwise yield a 4-bromo byproduct. BCl₃ coordinates to the ether oxygen, weakening the C-O bond and facilitating cleavage[4]. The reaction must be strictly anhydrous and performed at cryogenic temperatures (-78 °C) to suppress the nucleophilic attack of ambient moisture on the highly activated 4-chloro group[3].

Materials:

  • 7-(Benzyloxy)-4-chloroquinazoline derivative (1.0 eq)

  • Boron trichloride (BCl₃), 1.0 M solution in Dichloromethane (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge continuously with inert gas (N₂/Ar).

  • Dissolution: Dissolve the 7-(Benzyloxy)-4-chloroquinazoline derivative (1.0 mmol) in anhydrous DCM (10 mL).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Using a dry, inert syringe, add the BCl₃ solution (3.0 mL, 3.0 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy for unwanted side reactions.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then gradually allow the bath to warm to 0 °C over an additional 1 hour.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in cold methanol and analyze via LC-MS. Look for the [M+H]⁺ peak of the target. A 3:1 isotopic cluster (³⁵Cl/³⁷Cl) must be present to confirm the 4-chloro group is intact.

  • Quenching: Once complete, cool the reaction back to -78 °C and carefully quench by the dropwise addition of a saturated aqueous NaHCO₃ solution (5 mL).

    • Causality: A basic quench neutralizes the Lewis acid immediately, preventing acidic hydrolysis of the C-Cl bond during the aqueous workup.

  • Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acid-Catalyzed Thioether-Mediated Cleavage (TFA / Thioanisole)

Expertise & Causality: This methodology leverages Trifluoroacetic acid (TFA) to protonate the ether oxygen, promoting the departure of the benzyl group as a carbocation. Thioanisole is introduced as a highly effective "soft" nucleophile (cation scavenger)[4]. It traps the highly reactive benzyl carbocation to form a stable sulfonium salt, preventing it from re-alkylating the quinazoline core via Friedel-Crafts mechanisms. Because the system is non-aqueous, the 4-chloro group remains perfectly stable.

Materials:

  • 7-(Benzyloxy)-4-chloroquinazoline derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) (Solvent quantity)

  • Thioanisole (5.0 eq)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask, combine the 7-(Benzyloxy)-4-chloroquinazoline derivative (1.0 mmol) and Thioanisole (0.59 mL, 5.0 mmol).

  • Acid Addition: Cool the mixture to 0 °C using an ice bath. Slowly add neat TFA (5.0 mL).

    • Causality: TFA acts as both the solvent and the acid catalyst. Initial cooling prevents the exothermic protonation from degrading the substrate.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12 to 16 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material should be fully consumed. UV activity (254 nm) will confirm the preservation of the conjugated quinazoline core.

  • Concentration: Remove the TFA under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30 °C.

    • Causality: Higher temperatures in the presence of concentrated TFA can lead to substrate degradation.

  • Trituration: Add cold diethyl ether (15 mL) to the resulting oily residue. The desired 7-hydroxy-4-chloroquinazoline derivative will typically precipitate as a fine solid, while the thioanisole and benzyl-thioanisole byproducts remain highly soluble in the ether layer.

  • Isolation: Filter the precipitate, wash with additional cold diethyl ether (2 x 5 mL), and dry under high vacuum to yield the pure product.

Troubleshooting & Analytical Validation

  • Identifying Hydrolysis (4-Quinazolone formation): If moisture breaches the BCl₃ reaction, the 4-chloro group will rapidly hydrolyze[3]. In LC-MS analysis, this failure mode appears as a mass shift of -18 Da (loss of Cl + addition of OH) and the complete disappearance of the characteristic 3:1 chlorine isotope pattern.

  • Incomplete Cleavage (Protocol B): If starting material persists after 16 hours, increase the temperature slightly (up to 40 °C) or add a catalytic amount of trifluoromethanesulfonic acid (TfOH) to increase the overall acidity of the medium.

References

  • Title: US5962458A - Substituted quinazolines Source: Google Patents URL
  • Title : Science About O-Benzyl protecting groups Source : Atlanchim Pharma URL : [Link]

  • Title : Product Class 13: Quinazolines Source : Thieme E-Books & E-Journals URL : [Link]

Sources

Application Notes & Protocols: Strategic Solvent Selection for Reactions of 4-Chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly as kinase inhibitors in oncology. The 4-chloroquinazoline derivative is a pivotal intermediate, with the C4-chloro group being highly activated for displacement. This reactivity allows for the facile introduction of a wide array of substituents, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The success of these transformations—in terms of yield, purity, and reaction time—is critically dependent on the judicious selection of the reaction solvent. A solvent is not merely a medium for dissolution; it is an active participant that can influence reagent solubility, stabilize transition states, modulate nucleophile reactivity, and determine the efficacy of heating methods like microwave irradiation.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, rationale-driven framework for selecting the optimal solvent for key reactions involving 4-chloroquinazoline derivatives. We move beyond simple lists of conditions to explain the underlying principles that govern solvent effects in this chemical space, ensuring that protocols are not just followed, but understood.

Chapter 1: The Role of the Solvent: Fundamental Principles

The choice of solvent can dictate the outcome of a reaction. For 4-chloroquinazoline chemistry, the most critical solvent properties are polarity, proticity, and boiling point.

  • Polarity: Reactions of 4-chloroquinazolines often involve charged intermediates or transition states.[1] Polar solvents, which have a high dielectric constant, are effective at stabilizing these charged species, which can accelerate the reaction rate.[2][3]

  • Protic vs. Aprotic Nature: This is perhaps the most crucial distinction for the reactions discussed.

    • Polar Protic Solvents (e.g., water, ethanol, isopropanol) contain -OH or -NH groups and can donate hydrogen bonds.[4][5][6] They excel at solvating both cations and anions.[7] While this can stabilize leaving groups and charged intermediates in an SNAr reaction, it can also form a "cage" around anionic nucleophiles through hydrogen bonding, thereby decreasing their reactivity.[3][8]

    • Polar Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile) lack these hydrogen-bond-donating groups.[4][5][6] They are excellent at solvating cations but leave anions relatively "free" and highly reactive.[7] This often makes them the preferred choice for reactions requiring a strong, unhindered nucleophile, such as the SN2 mechanism.[5][8]

  • Boiling Point: The solvent's boiling point must be high enough to support the required reaction temperature for thermally driven reactions. For microwave-assisted synthesis, solvents with high dielectric constants are preferred as they efficiently absorb microwave energy, allowing for rapid and uniform heating to temperatures often exceeding the solvent's boiling point.[9]

G cluster_start Decision Process cluster_reaction_type Reaction Pathway cluster_snar_solvents SNAr Solvent Considerations cluster_coupling_solvents Cross-Coupling Solvent Considerations start Select Reaction Type snar Nucleophilic Aromatic Substitution (SNAr) start->snar e.g., Amination coupling Pd-Catalyzed Cross-Coupling start->coupling e.g., C-C or C-N Bond Formation protic Polar Protic (e.g., Isopropanol, Ethanol) Good for H-bond mediation and salt solubility snar->protic Thermal conditions, proton transfer needed aprotic Polar Aprotic (e.g., THF, DMF) Enhances nucleophilicity snar->aprotic High nucleophile reactivity needed microwave Microwave Compatible (e.g., THF/H2O, Acetic Acid) Requires high dielectric constant snar->microwave Rapid heating desired suzuki Suzuki Coupling: Biphasic Systems (e.g., Dioxane/H2O, Toluene/H2O) coupling->suzuki Using boronic acids & aqueous base buchwald Buchwald-Hartwig: Aprotic/Non-Polar (e.g., Toluene, Dioxane, THF) coupling->buchwald Using sensitive Pd-catalyst/ligand systems

Caption: Decision workflow for solvent selection.

Chapter 2: Solvents for Nucleophilic Aromatic Substitution (SNAr)

The reaction of 4-chloroquinazolines with nucleophiles (especially amines) is the most common transformation. The choice of solvent is critical and depends on the nucleophile's nature and the reaction conditions.

Polar solvents are generally preferred for this transformation as it involves the generation of charged intermediates.[1] Both polar protic solvents like ethanol and 2-propanol, and polar aprotic solvents like THF and DMF are frequently used.[1][10][11]

Common Solvent Systems for SNAr
Solvent ClassExample(s)Typical ReactionRationale & Key Insights
Polar Protic Isopropanol, EthanolAmination with anilines or aliphatic amines.Excellent for dissolving both reactants. Can mediate proton transfer steps. Often used under reflux conditions.[10][12] The solvent's ability to form hydrogen bonds can activate the electrophile.[11][13]
Polar Aprotic THF, 1,4-Dioxane, DMFAmination, especially with less reactive nucleophiles.Maximizes the nucleophilicity of the amine by avoiding hydrogen-bond "caging".[8] Often used when a base like triethylamine or DIPEA is required.[1]
Mixed Aqueous THF / Water (1:1)Microwave-assisted amination.Water increases the polarity of the medium, enhancing microwave energy absorption and often improving reagent solubility. This system has proven effective for rapid, base-free aminations.[14]
Acidic Acetic AcidMicrowave-assisted synthesis.Acts as both a solvent and a catalyst, promoting the reaction, particularly in specific multi-step syntheses.[15]
Protocol: Synthesis of a 4-Anilinoquinazoline via SNAr

This protocol describes a typical thermal amination using isopropanol.

Materials:

  • 4-Chloroquinazoline derivative (1.0 mmol)

  • Substituted Aniline (1.1 mmol)

  • Isopropanol (10 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add the 4-chloroquinazoline derivative (1.0 mmol) and the desired aniline (1.1 mmol).

  • Add isopropanol (10 mL) to the flask.

  • Heat the mixture to reflux (approx. 82 °C) and stir for 4-12 hours.[10][12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (product hydrochloride salt) forms, it can be isolated by filtration.

  • To obtain the free base, the mixture can be concentrated, and the residue partitioned between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or recrystallization.[16]

Chapter 3: Solvents for Palladium-Catalyzed Cross-Coupling

The C4-Cl bond is also amenable to palladium-catalyzed cross-coupling, enabling C-C (Suzuki, Heck) and C-N (Buchwald-Hartwig) bond formation. Solvent selection here is critical for catalyst stability and activity.

Suzuki-Miyaura Coupling

This reaction typically couples the 4-chloroquinazoline with a boronic acid to form a C-C bond.

  • Rationale: The reaction requires an organic solvent to dissolve the chloroquinazoline and the palladium catalyst, and an aqueous phase to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[17] This leads to the frequent use of biphasic solvent systems.

  • Common Solvents: A mixture of 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water is standard.[18] Other options like THF/water or DMF can also be employed, with the choice affecting reagent solubility and reaction rates.[18]

Buchwald-Hartwig Amination

This powerful reaction forms a C-N bond between the 4-chloroquinazoline and an amine, often when direct SNAr is challenging.

  • Rationale: The choice of solvent is critical for the stability and activity of the palladium-ligand complex. Solvents that coordinate too strongly to the palladium center can inhibit catalysis.[19]

  • Common Solvents: Anhydrous, non-polar aprotic solvents are strongly preferred. Toluene is the most common choice.[20][21] Ethereal solvents like 1,4-Dioxane and THF are also widely used.[19][22] Chlorinated solvents and acetonitrile should generally be avoided.[19] For very polar amines that have poor solubility in toluene, 1,4-dioxane may be a better alternative.[20]

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an arylboronic acid with a 4-chloroquinazoline derivative.

Materials:

  • 4-Chloroquinazoline derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Schlenk flask or sealed tube

Caption: Experimental workflow for Suzuki coupling.

Procedure:

  • In an oven-dried Schlenk flask, combine the 4-chloroquinazoline (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[18]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.[18]

  • Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir for 12-24 hours.[18]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.[18]

  • Purify the residue by flash chromatography on silica gel.

Chapter 4: Advanced Considerations

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes.[15] The key is to use a polar solvent that couples efficiently with the microwave irradiation.[9]

  • Suitable Solvents: Isopropanol[12], THF/water mixtures[14], acetic acid[15], and DMF are excellent choices.

  • Unsuitable Solvents: Non-polar solvents like toluene or hexane are poor microwave absorbers and are generally inefficient for MAOS.[9]

Green Chemistry Approaches

Growing emphasis on sustainable chemistry has led to alternatives to conventional organic solvents.

  • Solvent-Free Conditions: Reactions can sometimes be performed neat or on a solid support like silica gel or acidic alumina, often with microwave irradiation to facilitate the reaction.[15] This minimizes solvent waste.

  • Deep Eutectic Solvents (DES): Mixtures of compounds like choline chloride and urea can form a liquid with a low melting point.[23] These solvents are often non-toxic, biodegradable, and can be highly effective for certain quinazoline syntheses.[23]

Conclusion

The selection of a solvent for reactions involving 4-chloroquinazoline derivatives is a multi-faceted decision that profoundly impacts chemical outcomes. For SNAr reactions, polar protic solvents like isopropanol are excellent for thermal reactions with common amines, while polar aprotic solvents like THF enhance nucleophilicity, and aqueous mixtures are ideal for microwave-assisted protocols. For palladium-catalyzed cross-couplings, the choice is dictated by the need to maintain catalyst activity; biphasic systems like dioxane/water are standard for Suzuki couplings, while anhydrous, non-coordinating solvents like toluene are essential for Buchwald-Hartwig aminations. By understanding the principles outlined in this guide, researchers can move from trial-and-error to a knowledge-based approach, enabling more efficient, reliable, and successful synthesis of this critical class of molecules.

References

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. Available from: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available from: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available from: [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available from: [Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC. Available from: [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. Available from: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available from: [Link]

  • Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. Biomedical Sciences. Available from: [Link]

  • Protic vs Aprotic Solvents (with Examples). PSIBERG. Available from: [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. Available from: [Link]

  • Buchwald-Hartwig Amination Solvent Choice. Reddit. Available from: [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available from: [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available from: [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available from: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. The Conscience for Turbulent Times. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available from: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available from: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Available from: [Link]

  • Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available from: [Link]

  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. SciSpace. Available from: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available from: [Link]

  • Solubility Behaviors and Correlations of Common Organic Solvents. Figshare. Available from: [Link]

Sources

Application Note: Scale-Up Synthesis and Isolation of 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-(Benzyloxy)-4-chloroquinazoline is a highly versatile and structurally privileged intermediate in medicinal chemistry. It serves as the foundational core for numerous multi-targeted tyrosine kinase inhibitors (TKIs), including derivatives of Vandetanib, Gefitinib, and Erlotinib, which are critical in oncology for targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways[1].

While the conversion of 7-(benzyloxy)quinazolin-4(3H)-one to its 4-chloro analog is routinely performed on a milligram-to-gram scale using neat phosphoryl chloride (POCl3), scaling this transformation to multi-kilogram batches presents severe safety, yield, and purity bottlenecks. This application note provides a self-validating, field-tested protocol for the scale-up of 7-(Benzyloxy)-4-chloroquinazoline. By dissecting the reaction kinetics, intermediate stability, and downstream isolation challenges, this guide establishes a robust framework for high-yield manufacturing.

Mechanistic Rationale & Scale-Up Causality

To successfully scale this reaction, one must abandon the "heat-and-reflux" approach of discovery chemistry and adopt a kinetically controlled, two-stage process.

The Two-Stage Chlorination Mechanism

The reaction of quinazolinones with POCl3 does not occur in a single concerted step. It proceeds via two distinct stages that must be separated by precise temperature control[2]:

  • O-Phosphorylation (T < 25 °C): Under basic conditions (e.g., using N,N-diisopropylethylamine, DIPEA), the quinazolinone tautomerizes and reacts with POCl3 to form an O-phosphorylated intermediate.

  • Chlorination (T = 70–90 °C): Upon heating, the O-phosphorylated intermediate undergoes nucleophilic attack by the chloride ion, expelling the phosphorodichloridate leaving group to yield the 4-chloroquinazoline[2].

Causality for Temperature Control: If the reaction is heated too rapidly before phosphorylation is complete, the highly reactive phosphorylated intermediate will react with unreacted quinazolinone starting material. This generates a stable, inseparable "pseudodimer" impurity[2]. By maintaining the initial addition strictly below 25 °C, pseudodimer formation is completely suppressed.

The Hydrolysis Trap: Why Workups Fail

The most common point of failure in 4-chloroquinazoline synthesis is the aqueous quench. 4-Chloroquinazolines are highly electrophilic at the C4 position and are exceptionally unstable toward water and aqueous bases (such as ammonium hydroxide or sodium bicarbonate)[3]. If the crude reaction mixture—containing excess POCl3—is poured directly into water, the exothermic hydrolysis of POCl3 generates massive amounts of heat and HCl. This combination of heat, water, and acid/base rapidly hydrolyzes the 4-chloroquinazoline product back into the 7-(benzyloxy)quinazolin-4(3H)-one starting material[3][4].

Causality for Workup Design: To prevent product reversion, excess POCl3must be removed via vacuum distillation prior to the quench[5]. The subsequent quench must be performed in a biphasic system (e.g., Dichloromethane/Ice-water) to immediately partition the sensitive 4-chloro product into the protective organic phase, minimizing its exposure to the aqueous layer[3].

ReactionWorkflow Start 7-(Benzyloxy)quinazolin-4(3H)-one (Starting Material) AddPOCl3 POCl3 + DIPEA Addition at < 25 °C Start->AddPOCl3 O_Phos O-Phosphorylated Intermediate (Active Species) AddPOCl3->O_Phos Base-mediated Dimer Pseudodimer Impurity (Suppressed by T < 25°C) AddPOCl3->Dimer If T > 25°C Heat Heat to 70-80 °C (Chlorination) O_Phos->Heat Product 7-(Benzyloxy)-4-chloroquinazoline (Target Product) Heat->Product Cl- attack Hydrolysis Hydrolysis Reversion (Prevented by Biphasic Quench) Product->Hydrolysis Aqueous Base/Heat Hydrolysis->Start Reverts

Workflow and mechanism for the chlorination of quinazolin-4-one derivatives.

Biological Context: Downstream Application

The synthesized 7-(Benzyloxy)-4-chloroquinazoline is immediately primed for SNAr reactions with various anilines to construct 4-anilinoquinazolines. These scaffolds act as competitive ATP inhibitors at the kinase domain of EGFR and VEGFR, halting tumor angiogenesis and cellular proliferation[1][6].

SignalingPathway Ligand EGF / VEGF Ligands Receptor EGFR / VEGFR (Receptor Tyrosine Kinases) Ligand->Receptor Binds & Activates PI3K PI3K / AKT Pathway (Cell Survival) Receptor->PI3K Phosphorylation RAS RAS / RAF / MEK Pathway (Proliferation) Receptor->RAS Phosphorylation TKI Quinazoline-based TKIs (e.g., Vandetanib analogs) TKI->Receptor Competitive ATP Inhibition Angio Angiogenesis & Tumor Growth PI3K->Angio RAS->Angio

Inhibition of EGFR/VEGFR signaling pathways by quinazoline-derived TKIs.

Quantitative Process Metrics

The table below summarizes the critical differences between a standard discovery-scale procedure and the optimized scale-up protocol described in this application note.

Process ParameterStandard Discovery RouteOptimized Scale-Up Route
Solvent / Reagent POCl3 (Neat, >10 eq)Toluene / POCl3 (1.5 - 2.0 eq)
Base Additive None or Catalytic DMFDIPEA (1.2 eq)
Temperature Profile Direct Reflux (105 °C)< 25 °C (Addition) → 80 °C (Heating)
Quench Methodology Direct pour onto Ice/NH4OHVacuum Distillation → Biphasic DCM/Ice
In-Process Control (IPC) Standard TLC (Prone to false SM spots)Anhydrous Micro-extraction TLC / HPLC
Yield 45% – 60% (High hydrolysis loss)> 85%
Purity (HPLC) ~75% (Contaminated with dimer/SM)> 98%

Master Protocol: Scale-Up Synthesis

Scale: 1.0 kg of 7-(benzyloxy)quinazolin-4(3H)-one. Caution: POCl3 is highly toxic, corrosive, and reacts violently with water. All operations must be conducted in a heavily ventilated walk-in fume hood or a sealed pilot-plant reactor with a caustic scrubber system attached.

Step 1: Reactor Preparation and Phosphorylation
  • Purge: Flush a 20 L jacketed glass reactor with dry Nitrogen (N2) for 15 minutes.

  • Charge: Add 1.0 kg (3.96 mol) of 7-(benzyloxy)quinazolin-4(3H)-one to the reactor.

  • Suspend: Add 8.0 L of anhydrous Toluene. Stir at 150 RPM. The starting material will remain as a suspension.

  • Base Addition: Add 614 g (4.75 mol, 1.2 eq) of N,N-diisopropylethylamine (DIPEA).

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 10–15 °C.

  • Controlled Addition: Slowly dose 910 g (5.94 mol, 1.5 eq) of POCl3 via an addition funnel over 90 minutes.

    • Self-Validation Check: Monitor the internal thermocouple. The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds 25 °C . Exceeding this threshold will trigger pseudodimer formation[2].

Step 2: Chlorination and Reaction Monitoring
  • Heating: Once the POCl3 addition is complete, adjust the jacket temperature to heat the reaction mixture to an internal temperature of 80 °C over 45 minutes.

  • Aging: Maintain stirring at 80 °C for 4 to 6 hours. The suspension will gradually transition into a homogenous, dark amber solution as the 4-chloro product forms.

  • In-Process Control (IPC):

    • Crucial Warning: Do not quench the IPC sample in aqueous media, or it will hydrolyze and falsely indicate incomplete reaction[3].

    • Anhydrous IPC Method: Withdraw 0.5 mL of the reaction mixture. Dilute with 2 mL of anhydrous Dichloromethane (DCM). Evaporate under a stream of N2. Re-dissolve in anhydrous DCM and spot on TLC (Eluent: Hexane/Ethyl Acetate 7:3) or inject into HPLC. Proceed to the next step when starting material is < 1%.

Step 3: Distillation and Biphasic Quench
  • Concentration: Cool the reactor to 50 °C. Apply vacuum (50–100 mbar) to distill off the excess POCl3 and approximately 50% of the toluene. Rationale: Removing POCl3 prevents violent exotherms and massive HCl generation during the aqueous quench, which is the primary cause of product hydrolysis[5].

  • Solvent Swap: Cool the concentrated residue to 10 °C. Add 10.0 L of cold Dichloromethane (DCM) to the reactor to dissolve the residue.

  • Biphasic Quench: In a separate 50 L quench vessel, prepare a mixture of 10.0 L of crushed ice and 5.0 L of a 10% aqueous Sodium Bicarbonate (NaHCO3) solution.

  • Transfer: Slowly transfer the cold DCM reaction mixture into the vigorously stirred quench vessel.

    • Causality: The biphasic nature ensures that as soon as residual POCl3 is neutralized by the aqueous base, the highly sensitive 7-(benzyloxy)-4-chloroquinazoline is immediately extracted into the protective DCM layer, shielding it from hydrolysis[3].

Step 4: Isolation and Storage
  • Phase Separation: Allow the layers to settle. Separate the lower organic (DCM) layer. Extract the aqueous layer once more with 2.0 L of DCM.

  • Washing: Wash the combined organic layers with 5.0 L of ice-cold brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4). Filter, and concentrate the filtrate under reduced pressure at 30 °C to a minimal volume.

  • Crystallization: Add 3.0 L of cold Heptane to the concentrated DCM solution to precipitate the product. Stir at 0–5 °C for 2 hours.

  • Filtration: Filter the pale-yellow solid under a blanket of N2. Wash the filter cake with cold Heptane.

  • Storage: Dry the solid in a vacuum oven at 35 °C for 12 hours. Store the final product strictly under an inert atmosphere (Argon or N2) at -20 °C to prevent atmospheric moisture degradation over time.

References

  • PubMed / NIH. POCl3 chlorination of 4-quinazolones (2011). National Institutes of Health. [Link]

  • American Chemical Society. Development of a Robust Scale-Up Synthetic Route for BPR1K871 (2021). ACS Publications. [Link]

  • ResearchGate. How should I proceed in Chlorination using POCl3? (2014). ResearchGate Forum. [Link]

  • ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2021). ResearchGate Forum.[Link]

  • Google Patents. US5962458A - Substituted quinazolines (VEGF/EGFR Inhibitor Synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of 7-(Benzyloxy)-4-chloroquinazoline During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize 7-(Benzyloxy)-4-chloroquinazoline as a key synthetic intermediate. The C4-chloro group on the quinazoline scaffold is a highly valuable reactive site for nucleophilic substitution, forming the basis for many targeted therapeutics, particularly kinase inhibitors.[1][2] However, this same reactivity makes the compound susceptible to hydrolysis, converting it to the less desirable 7-(benzyloxy)quinazolin-4(3H)-one, especially during reaction workup.

This document provides an in-depth analysis of the hydrolysis mechanism, troubleshooting advice in a direct question-and-answer format, and validated protocols to help you maximize the yield and purity of your target compound.

Part 1: The Core Challenge — Understanding the "Why" of Hydrolysis

Before we can prevent hydrolysis, we must understand its chemical basis. The C4 position of the quinazoline ring is highly electron-deficient, making it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions.[3][4][5]

Q: Why is the C4-chloro group on 7-(benzyloxy)-4-chloroquinazoline so reactive towards water?

A: The reactivity is a direct consequence of the quinazoline ring's electronic structure. The two nitrogen atoms within the heterocyclic system are electron-withdrawing, which polarizes the ring system and significantly depletes electron density at the C4 position.[5][6] This makes C4 highly susceptible to attack by nucleophiles. During an aqueous workup, water (H₂O) or, more potently, the hydroxide ion (OH⁻), can act as the nucleophile, attacking the C4 carbon. This leads to the formation of an unstable intermediate (often called a Meisenheimer complex) which rapidly collapses, expelling the chloride ion and resulting in the formation of the corresponding quinazolin-4-one.[4][7]

The mechanism is detailed in the diagram below.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Quinazoline 7-(Benzyloxy)-4-chloroquinazoline Intermediate Meisenheimer-like Intermediate (Tetrahedral, Unstable) Quinazoline->Intermediate Nucleophilic Attack at C4 (Rate-Limiting Step) H2O H₂O / OH⁻ (Nucleophile) Product 7-(Benzyloxy)quinazolin-4(3H)-one (Hydrolysis Product) Intermediate->Product Expulsion of Chloride Chloride Cl⁻ (Leaving Group) Intermediate->Chloride

Caption: Mechanism of Hydrolysis via Nucleophilic Aromatic Substitution (SNAr).

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered in the lab during the workup of reactions involving 7-(Benzyloxy)-4-chloroquinazoline.

Q: After my reaction and aqueous workup, my TLC shows a new, more polar spot, and my final yield is low. Is this the hydrolyzed product?

A: It is highly probable. The product of hydrolysis, 7-(benzyloxy)quinazolin-4(3H)-one, is significantly more polar than the starting 4-chloroquinazoline. This is due to the presence of the N-H and C=O groups, which can participate in hydrogen bonding, leading to stronger interaction with silica gel (lower Rf value). The loss of mass to this byproduct is a very common cause of reduced yields. Confirmation can be readily achieved using LC-MS, where you will observe a mass peak corresponding to the loss of chlorine (-35.45 amu) and the addition of a hydroxyl group (+17.01 amu), for a net mass change of -18.44 amu from the parent compound.

Q: I'm synthesizing the 4-chloroquinazoline from the quinazolin-4-one using POCl₃ or SOCl₂. Which step in the workup is most likely causing hydrolysis?

A: The most critical step is the initial quench of the reaction.[8][9] These chlorination reactions are often run with an excess of the chlorinating agent (which may also serve as the solvent).[8] The standard procedure involves quenching the reaction mixture by pouring it into ice-water.[9][10] If this is done too slowly, at too high a temperature, or without vigorous stirring, localized "hot spots" can dramatically accelerate hydrolysis. The goal is to rapidly neutralize the reactive chlorinating agent and dilute the mixture while keeping the temperature near 0 °C.

Q: Can I use a basic wash (e.g., saturated sodium bicarbonate) to neutralize residual acid from the reaction?

A: This is a high-risk procedure and should be performed with extreme caution. While neutralizing acid is important, the bicarbonate solution will generate hydroxide ions, a far more potent nucleophile than water.[11] If a basic wash is absolutely necessary:

  • Ensure the solution is ice-cold.

  • Perform the wash as rapidly as possible.

  • Do not allow the layers to sit; separate them immediately.

  • Consider using a milder alternative like a quick wash with ice-cold brine, followed by thorough drying.

In most cases, it is preferable to extract the product into an organic solvent and then dry it thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove any residual acid and water.

Part 3: Field-Proven Methodologies for Preventing Hydrolysis

Success in isolating 7-(Benzyloxy)-4-chloroquinazoline hinges on a workup strategy that rigorously excludes or minimizes the impact of water. We present two robust protocols.

Protocol 1: Optimized Low-Temperature Aqueous Workup

This method is most common after a chlorination reaction (e.g., converting the quinazolin-4-one with POCl₃).

Step-by-Step Methodology:

  • Initial Cooldown: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.

  • Removal of Excess Reagent (Critical Step): Carefully remove the excess chlorinating agent (POCl₃ or SOCl₂) under reduced pressure. This significantly reduces the exothermicity of the subsequent quench.[8]

  • Prepare Quench Mixture: In a separate, appropriately sized flask, prepare a vigorously stirred slurry of crushed ice and water (approx. 10:1 ice-to-water ratio).

  • Controlled Quench: Slowly and carefully, add the cooled reaction residue dropwise via a pressure-equalizing addition funnel into the vortex of the ice-water slurry. Crucially, monitor the internal temperature to ensure it remains below 5 °C.

  • Immediate Extraction: Once the addition is complete, do not allow the aqueous mixture to stand. Immediately extract the precipitated product with a cold, anhydrous organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[10] Perform at least three extractions to ensure complete recovery.

  • Washing: Combine the organic layers and wash them rapidly once with ice-cold saturated sodium chloride (brine) solution. This helps to remove the bulk of dissolved water.

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

Data Summary: Comparison of Workup Strategies
Workup MethodKey Control ParametersProsConsIdeal Use Case
Optimized Aqueous Workup Temperature (< 5 °C), Speed, Anhydrous SolventsEffective for large-scale reactions; efficiently removes inorganic salts.Risk of hydrolysis if not performed carefully; requires careful temperature control.Post-chlorination reactions where excess POCl₃/SOCl₂ must be quenched.[8][10]
Non-Aqueous Trituration Solvent Choice (non-polar), Temperature (cold)Completely avoids water, minimizing hydrolysis risk; simple and fast.May not remove all impurities; product must be a solid and insoluble in the chosen solvent.Small-scale reactions or when the crude product is known to be relatively clean.
Experimental Workflow: Choosing Your Workup Strategy

The following diagram outlines the decision-making process for selecting the appropriate workup protocol.

G Start Reaction Complete Check_Scale Is the reaction scale > 5g? Start->Check_Scale Check_Impurity Are inorganic byproducts a major concern? Check_Scale->Check_Impurity Yes Non_Aqueous_Workup Protocol 2: Non-Aqueous Trituration Check_Scale->Non_Aqueous_Workup No Aqueous_Workup Protocol 1: Optimized Low-Temp Aqueous Workup Check_Impurity->Aqueous_Workup Yes Check_Impurity->Non_Aqueous_Workup No Purify Purify by Recrystallization or Column Chromatography Aqueous_Workup->Purify Non_Aqueous_Workup->Purify

Sources

Technical Support Center: Purification of 7-(Benzyloxy)-4-chloroquinazoline by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 7-(benzyloxy)-4-chloroquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows. Here, we provide in-depth, field-tested guidance on purification by recrystallization, focusing on the scientific principles behind the methodology to empower you to troubleshoot and optimize your experiments effectively.

Introduction to the Purification Challenge

7-(Benzyloxy)-4-chloroquinazoline is a key building block in the synthesis of numerous compounds, notably as an intermediate for potent tyrosine kinase inhibitors. The purity of this intermediate is paramount, as impurities can lead to side reactions, reduced yields in subsequent steps, and complications in the purification of the final active pharmaceutical ingredient.[1] Recrystallization is a powerful and scalable technique for purifying this solid compound, leveraging differences in solubility between the target compound and its impurities in a chosen solvent system.

Core Protocol: Recrystallization of 7-(Benzyloxy)-4-chloroquinazoline

This protocol provides a robust starting point for the purification process. Optimization may be required based on the specific impurity profile of your crude material.

Materials:

  • Crude 7-(benzyloxy)-4-chloroquinazoline

  • Selected recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a mixture)

  • Erlenmeyer flask(s)

  • Heating source (hot plate with stirring)

  • Reflux condenser

  • Buchner funnel and filtration flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:

  • Solvent Selection & Dissolution:

    • Place the crude 7-(benzyloxy)-4-chloroquinazoline (e.g., 1.0 g) into an Erlenmeyer flask.

    • Select an appropriate solvent. Ethanol and ethyl acetate are common choices for quinazoline derivatives.[2][3][4] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

    • Add the chosen solvent portion-wise to the flask while heating the mixture to reflux with gentle stirring. Add just enough solvent to fully dissolve the solid. This creates a saturated solution, which is critical for maximizing yield.[5]

  • Decolorization (Optional):

    • If the solution is highly colored, it may indicate the presence of colored impurities.

    • Remove the flask from the heat source, allow it to cool slightly, and add a small amount (e.g., 1-2% by weight of the crude solid) of activated charcoal.

    • Re-heat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if insoluble impurities are visible in the hot solution, a hot filtration is required.

    • Pre-heat a second flask containing a small amount of the pure solvent and a filter funnel (with fluted filter paper) to prevent premature crystallization in the funnel.

    • Quickly pour the hot, saturated solution through the pre-heated funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities. Using cold solvent minimizes the loss of the desired product.

  • Drying:

    • Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper or by placing them in a vacuum oven at a moderate temperature. The final product should be a crystalline solid.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of quinazoline derivatives in a direct Q&A format.

Q: My compound "oiled out" upon cooling instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem, especially when scaling up reactions.[6]

  • Causality: This typically happens for one of three reasons:

    • High Supersaturation: The solution is too concentrated, causing the solute to crash out of solution above its melting point.

    • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into a crystal lattice.[6]

    • Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of your compound.

  • Troubleshooting Steps:

    • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the concentration.

    • Slow Down Cooling: Ensure the flask is allowed to cool to room temperature slowly and without disturbance before moving it to an ice bath. Insulating the flask can help.

    • Introduce a Seed Crystal: If you have a small amount of pure crystalline material, adding a "seed" crystal can provide a nucleation site for crystal growth to begin.[6]

Q: After cooling, no crystals have formed. What should I do?

A: A lack of crystal formation usually means the solution is not sufficiently saturated at the lower temperature.

  • Causality:

    • Excess Solvent: Too much solvent was added during the initial dissolution step.

    • High Solubility: The compound may still be quite soluble in the chosen solvent, even at low temperatures.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.

    • Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent, which could lead to oiling out.

    • Utilize an Anti-solvent: If you are using a polar solvent like ethanol, you can try slowly adding a non-polar "anti-solvent" (like water) dropwise until the solution becomes slightly cloudy (turbid). Then, re-heat until clear and cool slowly. This mixed-solvent system reduces the overall solubility of your compound.

Q: My final product yield is very low. How can I improve it?

A: Low yield is a frequent issue that can often be traced back to procedural steps.[7]

  • Causality:

    • Using too much solvent during dissolution is the most common cause, as a significant portion of your product will remain in the mother liquor.

    • Premature crystallization during a hot filtration step can lead to product loss.

    • Washing with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the purified crystals.

    • Incomplete precipitation if the solution is not cooled sufficiently before filtration.

  • Troubleshooting Steps:

    • Minimize Solvent: Always use the minimum amount of boiling solvent required to dissolve the crude solid.

    • Ensure Thorough Cooling: Use an ice bath and allow sufficient time (30+ minutes) for the solution to reach its lowest temperature before filtering.

    • Optimize Washing: Use only a minimal amount of ice-cold solvent to wash the filter cake.

    • Recover from Filtrate: It may be possible to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling, although this second crop may be less pure.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing 7-(benzyloxy)-4-chloroquinazoline?

A1: While specific solubility data is best determined empirically, common solvents for quinazoline derivatives include ethanol, ethyl acetate, and methanol.[2][4][8] A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, can also be highly effective.[9] The best approach is to perform small-scale solubility tests with your crude material in several candidate solvents.

Q2: What are the common impurities I might be trying to remove?

A2: Impurities often stem from the preceding synthetic steps. For a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, the synthesis involves steps like nitration, reduction, cyclization, and chlorination.[1][10] Therefore, potential impurities could include unreacted starting materials, intermediates from the cyclization step, or byproducts from the chlorination reaction.[11]

Q3: What safety precautions should I take?

A3: 7-(Benzyloxy)-4-chloroquinazoline and related chloroquinazolines are classified as harmful and irritants.[12][13] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid inhalation of dust and contact with skin and eyes.[12]

Data Summary & Visualization

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemSuitability for QuinazolinesNotes
EthanolGoodOften used for quinazoline derivatives; may require cooling to low temperatures for good recovery.[2][3]
Ethyl AcetateGoodA versatile solvent with a moderate boiling point. Can be paired with hexane as an anti-solvent.[4][14]
MethanolFair to GoodCan be effective, but lower boiling point may be less ideal for some compounds.[8]
Ethyl Acetate / HexaneExcellentA powerful mixed-solvent system. Dissolve in hot ethyl acetate, then add hexane as the anti-solvent to induce crystallization.[9]

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude 7-(Benzyloxy)-4- chloroquinazoline Dissolve Dissolve in minimum amount of hot solvent Start->Dissolve Check_Insoluble Insoluble impurities or color present? Dissolve->Check_Insoluble Hot_Filter Perform hot filtration (optional: with charcoal) Check_Insoluble->Hot_Filter Yes Cool Cool slowly to room temperature Check_Insoluble->Cool No Hot_Filter->Cool Ice_Bath Cool further in ice bath Cool->Ice_Bath Filter Isolate crystals via vacuum filtration Ice_Bath->Filter Wash Wash with minimal ice-cold solvent Filter->Wash Dry Dry purified crystals Wash->Dry End Pure Crystalline Product Dry->End

Sources

removing unreacted POCl3 from 7-(Benzyloxy)-4-chloroquinazoline crude

Technical Support Center: Troubleshooting Removal in 7-(Benzyloxy)-4-chloroquinazoline Synthesis

Executive Summary

7-(Benzyloxy)-4-chloroquinazoline is a highly valuable electrophilic building block used extensively in the synthesis of kinase inhibitors, such as Vandetanib (1)[1]. The conversion of 7-(benzyloxy)quinazolin-4(3H)-one to the 4-chloro derivative relies on Phosphorus oxychloride (

However, removing excess


22

The Mechanistic Dilemma: Reactivity vs. Stability

To successfully isolate 7-(benzyloxy)-4-chloroquinazoline, we must understand the causality behind its instability. The C4 position of the quinazoline ring is highly electrophilic, activated by the electron-withdrawing nature of the two adjacent nitrogen atoms.

When researchers attempt a standard "direct quench" by pouring the crude

  • Delayed Exotherm:

    
     hydrolysis forms metastable intermediates like phosphorodichloridic acid (
    
    
    ), which can suddenly decompose, causing a thermal runaway (3)[3].
  • Product Hydrolysis: The combination of heat and the highly acidic/basic aqueous environment rapidly drives the nucleophilic attack of water on the C4 position, reverting the product to 7-(benzyloxy)quinazolin-4(3H)-one.

MechanismSM7-(Benzyloxy)quinazolin-4(3H)-onePOCl3POCl3(Chlorination)SM->POCl3Prod7-(Benzyloxy)-4-chloroquinazoline(Highly Electrophilic C4)H2OH2O / OH⁻(Aqueous Quench)Prod->H2OPOCl3->Prod Desired PathwayH2O->SM Undesired Hydrolysis

Fig 1. Competing pathways: desired chlorination vs. undesired hydrolysis during aqueous workup.

Quantitative Data: Workup Strategy Comparison

To mitigate these risks, the bulk of the

StrategyYield ImpactPurityHydrolysis RiskBest Use Case
Direct Aqueous Quench Severe Loss (<30%)Low (High SM contamination)Critical Not Recommended
Distillation + Biphasic Quench Moderate (70-85%)High (>95%)ModerateWhen isolation/storage of the intermediate is mandatory.
Distillation + Telescoped Reaction Excellent (>90% over 2 steps)N/A (Used Crude)Zero Direct amination to synthesize the final kinase inhibitor.

Step-by-Step Experimental Protocols

WorkflowACrude Reaction Mixture(Product + Excess POCl3)BVacuum Distillation(Remove Bulk POCl3 at 50-60 °C)A->B Step 1CToluene Co-evaporation(Azeotropic Removal of Traces)B->C Step 2DDry Residue(Product + Phosphoric Byproducts)C->D Step 3E1Cold Biphasic Quench(Fast Extraction < 5 °C)D->E1 If isolation is mandatoryE2Telescoped Reaction(Direct Amination / No Water)D->E2 Preferred Method

Fig 2. Optimized workflow for POCl3 removal and product isolation to prevent hydrolysis.

Protocol A: Bulk Removal via Vacuum Distillation (Mandatory First Step)

Causality:

  • Setup: Equip the reaction flask with a short-path distillation head connected to a receiving flask submerged in a dry ice/acetone bath.

  • Distillation: Apply vacuum (10–50 torr) and gradually heat the oil bath to 50–60 °C. Distill until no more liquid condenses.

  • Azeotropic Sweep: Break the vacuum with dry Nitrogen. Add anhydrous toluene (3 volumes relative to crude mass). Re-apply vacuum and evaporate. Causality: Toluene forms an azeotrope with

    
    , sweeping residual traces out of the viscous crude matrix without requiring higher temperatures. Repeat this step twice.
    
  • Self-Validation Check: Weigh the receiving flask. The mass of the recovered

    
     should account for >90% of the theoretical excess charged. If not, perform an additional toluene co-evaporation.
    
Protocol B: The "Cold & Fast" Biphasic Quench (For Isolation)

Causality: If you must isolate the solid, you must neutralize the remaining phosphoric acids using a reverse quench into a buffered aqueous solution (4)[4]. Speed and temperature control are critical to outpace the hydrolysis of the C-Cl bond.

  • Solubilization: Dissolve the dry residue from Protocol A in anhydrous dichloromethane (DCM) or ethyl acetate (10 volumes) and cool to 0 °C.

  • Reverse Quench: In a separate, large Erlenmeyer flask, prepare a vigorously stirring slurry of crushed ice and saturated aqueous

    
    .
    
  • Addition: Slowly pour the organic solution into the aqueous slurry. Keep the internal temperature strictly < 5 °C.

  • Rapid Separation: Immediately transfer the biphasic mixture to a separatory funnel. Separate the layers within 3 minutes. Do not let the mixture age.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at < 30 °C to yield the solid 7-(benzyloxy)-4-chloroquinazoline.
    
  • Self-Validation Check: Check the pH of the separated aqueous layer. It must be between 7.0 and 8.0. A pH < 7 indicates incomplete neutralization, risking acid-catalyzed hydrolysis during solvent evaporation.

Protocol C: Telescoped Amination (Zero-Aqueous Workup - Highly Recommended)

Causality: The most scientifically sound way to avoid water-induced hydrolysis is to eliminate water from the workflow entirely.

  • Obtain the dry crude residue from Protocol A.

  • Immediately dissolve the crude in the anhydrous solvent required for your next step (e.g., anhydrous DMF or Isopropanol).

  • Add your nucleophile (e.g., an amine) and a non-nucleophilic base (like DIPEA) to neutralize the residual trace acids. Proceed directly with the coupling reaction.

FAQs & Troubleshooting

Q: I checked my reaction by TLC, and it showed complete conversion. But after workup, the NMR shows mostly starting material. What happened? A: You experienced classic workup-induced hydrolysis. 4-chloroquinazolines are highly unstable toward water and bases (2)[2]. Even leaving the biphasic mixture in the separatory funnel for 15 minutes can destroy your yield. Switch to the "Cold & Fast" Protocol B, or better yet, use the Telescoped Protocol C.

Q: How can I accurately monitor the reaction by TLC if the product hydrolyzes on the silica gel? A: Standard silica gel is slightly acidic and retains ambient moisture, causing the 4-chloroquinazoline to hydrolyze on the TLC plate, giving a false positive for starting material. To create a self-validating TLC method, pre-treat your silica TLC plates by running them in 5% Triethylamine in Hexanes and drying them before spotting. Furthermore, prepare your TLC sample by doing a micro-extraction in an Eppendorf tube with anhydrous DCM and cold

Q: Can I use a rotary evaporator to remove the


?A:

Q: How do I safely dispose of the


 collected in my distillation trap?A:



44

References

1.[4] BenchChem. "Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride". 2.[1] BenchChem. "7-(Benzyloxy)-4-chloroquinazoline". 3.[3] ResearchGate. "How can I properly quench POCl3?". 4.[2] ResearchGate. "What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?".

Technical Support Center: Optimizing Reaction Temperature for 4-Chloroquinazoline Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced art of nucleophilic aromatic substitution (SNAr) on the 4-chloroquinazoline scaffold. As a cornerstone in the synthesis of a vast array of biologically active molecules, including kinase inhibitors like Gefitinib and Erlotinib, mastering this reaction is paramount.[1] Temperature is arguably the most critical parameter to control, acting as a delicate balance between reaction kinetics and the chemical integrity of your materials.

This guide is structured to address the common challenges and questions that arise during experimental work. We will move from high-level troubleshooting to specific, actionable protocols, grounding our advice in mechanistic principles and field-proven experience.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues. Each question is a common observation in the lab, followed by a detailed, causality-driven explanation and recommended course of action.

Q1: My reaction yield is low, and the TLC shows a complex mixture. Could the temperature be the problem?

A1: Absolutely. An unoptimized temperature is a primary culprit for both low conversion and the generation of multiple byproducts. The effect of temperature is bimodal: too low, and the reaction stalls; too high, and you invite degradation and side reactions.

The relationship between temperature and reaction outcome is a classic optimization problem. The goal is to find the "sweet spot" that maximizes the rate of the desired substitution while minimizing competing degradation pathways.

Data Summary: Impact of Temperature on 4-Chloroquinazoline Substitution

Temperature RegimeExpected OutcomeCommon IssuesRecommended Action
Too Low (e.g., Room Temp for a weak nucleophile) Incomplete reaction, slow kinetics.High proportion of unreacted 4-chloroquinazoline starting material.Gradually increase the temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent if necessary.
Optimal High conversion to the desired product with minimal side products.N/AMaintain this condition. Ensure consistent heating and stirring.
Too High (e.g., Aggressive Reflux) Formation of dark, tarry mixtures; multiple spots on TLC.Degradation of starting material or product; side reactions with solvent; potential for hydrolysis if moisture is present.[2]Immediately reduce the temperature. If the reaction requires heat, find the minimum temperature for a reasonable reaction rate.[3]
Q2: My reaction is clean but proceeds very slowly, even after 24 hours. How do I rationally increase the temperature without compromising the product?

A2: This is an excellent scenario, as it indicates your starting materials are likely stable at the initial temperature. The challenge is to accelerate the reaction without reaching the decomposition threshold. A systematic, incremental approach is key.

The rate of an SNAr reaction is highly dependent on the nucleophilicity of the attacking species. Electron-poor amines, for instance, are less reactive and often require thermal energy to overcome the activation barrier for the initial nucleophilic attack.[1][4]

Protocol: Incremental Temperature Screening

  • Establish a Baseline: Set up the reaction at a moderate temperature (e.g., 50 °C) in a suitable solvent like isopropanol, dioxane, or THF.[5][6]

  • Monitor Progress: After a set time (e.g., 2-4 hours), take an aliquot and analyze it by TLC or LC-MS to assess the extent of conversion.

  • Incremental Increase: If conversion is low, increase the temperature by 15-20 °C.

  • Re-evaluate: Hold at the new temperature for another 2-4 hours and analyze again. Pay close attention not only to the consumption of starting material but also to the appearance of new, lower Rf spots, which could indicate byproduct formation.

  • Identify the Optimum: Continue this incremental increase until you identify a temperature that provides a reasonable reaction rate (e.g., >90% conversion in 8-12 hours) without significant byproduct formation.[3]

  • Consider Microwave Irradiation: For particularly sluggish reactions, microwave heating is a powerful alternative. It can dramatically reduce reaction times from hours to minutes and often leads to cleaner product profiles by minimizing the time the mixture spends at high temperatures.[1][5]

Q3: I heated my reaction and now see a new, prominent byproduct. What is the likely cause and how can I avoid it?

A3: The appearance of a new byproduct upon heating strongly suggests a temperature-induced side reaction. The identity of the byproduct depends on the specific conditions, but common culprits include:

  • Hydrolysis: If trace amounts of water are present in your solvent or reagents, the highly reactive 4-chloroquinazoline can be hydrolyzed to 4-quinazolinone, especially at elevated temperatures.[2]

  • Reaction with Solvent: Nucleophilic solvents (e.g., ethanol) can sometimes compete with your intended nucleophile, leading to the formation of alkoxy-substituted byproducts.[2]

  • Degradation: The quinazoline core itself or your nucleophile may not be stable over long periods at high temperatures, leading to complex decomposition pathways.

Troubleshooting Workflow for Byproduct Formation

The logical flow for addressing this issue is visualized in the diagram below. The primary corrective action is to reduce the thermal energy supplied to the system.

G start Byproduct Observed at Elevated Temperature q1 Is the byproduct 4-quinazolinone? start->q1 sol1 Likely Hydrolysis. Dry solvents and reagents rigorously. Run under inert atmosphere. q1->sol1 Yes q2 Is the solvent potentially nucleophilic (e.g., alcohol)? q1->q2 No action1 Reduce Reaction Temperature sol1->action1 sol2 Switch to an aprotic solvent (e.g., Dioxane, THF, DMF). q2->sol2 Yes other Possible thermal degradation of starting material or product. q2->other No sol2->action1 other->action1 action2 Decrease Reaction Time (Accept lower conversion or use microwave). action1->action2 end Optimized Condition action2->end

Caption: Troubleshooting workflow for temperature-induced byproducts.

Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting temperature range for the substitution of 4-chloroquinazoline with a typical amine nucleophile?

A general starting point can range from room temperature to reflux, commonly in a solvent like isopropanol or ethanol.[5][6] For electron-rich anilines or aliphatic amines, stirring at room temperature or gentle heating (40-60 °C) may be sufficient. For less reactive, electron-poor anilines, you will likely need to heat to reflux (80-120 °C depending on the solvent).[1]

FAQ 2: How does the electronic nature of the amine nucleophile influence the required temperature?

There is a direct inverse relationship.

  • Electron-Rich Amines (e.g., anilines with electron-donating groups like -OCH₃, -CH₃; aliphatic amines): These are stronger nucleophiles and react faster. They typically require lower temperatures to proceed cleanly and avoid side reactions.[1]

  • Electron-Poor Amines (e.g., anilines with electron-withdrawing groups like -NO₂, -CN): These are weaker nucleophiles and require more thermal energy to overcome the activation barrier. Higher temperatures or microwave irradiation are often necessary to achieve a reasonable reaction rate.[1][4]

FAQ 3: Beyond temperature, what are the most critical parameters to consider during optimization?

Temperature does not exist in a vacuum. It is intrinsically linked to three other critical parameters:

  • Solvent: The choice of solvent determines the maximum reaction temperature (its boiling point) and can influence reaction rates through polarity effects. Polar aprotic solvents like dioxane and THF are common, as are polar protic solvents like ethanol and isopropanol.[5]

  • Base: An organic base like N,N-diisopropylethylamine (DIPEA) or an inorganic base is often required to scavenge the HCl generated during the reaction.[5] The choice and amount of base can be critical.

  • Reaction Time: This is inversely proportional to temperature. A key optimization goal is to find a temperature that brings the reaction to completion in a convenient timeframe (e.g., overnight) without degradation.[3]

Experimental Protocol: General Procedure for Temperature Optimization

This protocol outlines a small-scale experiment to determine the optimal temperature for the reaction of 4-chloroquinazoline with a novel amine.

Materials:

  • 4-chloroquinazoline

  • Amine nucleophile

  • Anhydrous solvent (e.g., Isopropanol, Dioxane)

  • Base (e.g., DIPEA), if required

  • Reaction vials with stir bars

  • Heating block or oil bath with temperature control

  • TLC plates and appropriate eluent system

Procedure:

  • Preparation: In three separate, dry reaction vials, add 4-chloroquinazoline (e.g., 0.1 mmol, 1.0 eq).

  • Reagent Addition: To each vial, add the amine nucleophile (1.1-1.5 eq) and the base (2.0 eq), if using.

  • Solvent Addition: Add anhydrous solvent (e.g., 1.0 mL) to each vial to create a 0.1 M solution.

  • Temperature Screening:

    • Place Vial 1 at a low temperature (e.g., 40 °C).

    • Place Vial 2 at a medium temperature (e.g., 70 °C).

    • Place Vial 3 at a high temperature (e.g., 100 °C or reflux).

  • Monitoring: Stir all reactions and monitor their progress every 2 hours by TLC. Spot the starting material alongside each reaction lane for comparison.

  • Analysis: After a predetermined time (e.g., 8 hours), compare the TLC plates.

    • Ideal Outcome: One vial shows complete consumption of the starting material and a clean spot for the product. This is your optimal temperature.

    • Troubleshooting:

      • If all vials show incomplete reaction, a higher temperature or longer reaction time is needed.

      • If the higher temperature vials show streaking or multiple spots, this temperature is too high, and the optimum lies between the tested values.

  • Scale-Up: Once the optimal temperature is identified, the reaction can be scaled up with confidence.

References
  • Gheidari, Z., et al. (2022). Multiple methods for the synthesis of quinazoline-2,4(1H,3H)-diones from various precursors under different conditions. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. Available at: [Link]

  • Wang, D. Z., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. Available at: [Link]

  • Parveen, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. Available at: [Link]

  • Sánchez, M. A., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]

  • de Paula, M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • da Silva, A. D., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2026). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • da Silva, A. D., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

  • de Paula, M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • ResearchGate. (2012). Reaction of 4-chloroquinazolines (C) with different amines. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]

  • Sanchez, M. A., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers Media S.A.. Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Issues of 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubility-Stability Paradox

Welcome to the technical support guide for 7-(Benzyloxy)-4-chloroquinazoline (CAS: 288383-86-8).[1][2] As a researcher, you are likely encountering a dual challenge: this compound is highly hydrophobic (LogP ~3.5–4.2) yet chemically reactive at the 4-position.

The Core Conflict: To dissolve this compound in water, you need aggressive solubilization strategies (co-solvents, surfactants).[3] However, the 4-chloro group is an electrophilic "warhead" susceptible to nucleophilic attack by water (hydrolysis), converting your active reagent into the inert, insoluble 7-(benzyloxy)quinazolin-4(3H)-one .

This guide provides self-validating protocols to achieve aqueous solubility without compromising chemical integrity.

Diagnostic & Assessment (FAQs)

Q1: Why does the compound precipitate immediately upon dilution from DMSO?

A: This is "Solvent Shock." The compound is a planar, lipophilic molecule with a benzyloxy tail. In 100% DMSO, it is solvated by dipole-dipole interactions. When diluted into water (highly polar), the entropic cost of creating a cavity for this hydrophobic molecule is too high. The molecules aggregate via


-

stacking to minimize water contact, leading to rapid precipitation.
  • Diagnostic: If the precipitate is white/fluffy and appears instantly, it is likely the parent compound.

Q2: I dissolved it, but after 2 hours, I see a fine solid forming. Is this precipitation?

A: This is likely Chemical Degradation (Hydrolysis) , not just precipitation. The 4-chloro atom is a good leaving group. In aqueous buffer (especially at pH > 7.5 or elevated temperatures), water acts as a nucleophile, displacing the chloride. The resulting hydrolysis product, 7-(benzyloxy)-4-hydroxyquinazoline (tautomer of the quinazolinone), is significantly less soluble and biologically inactive for your specific target.

  • Diagnostic: Check LC-MS. If you see a mass shift of -18 Da (Cl to OH conversion: -35.5 + 17) or a new peak with high polarity, your compound has degraded.

Critical Stability Visualization

Before attempting solubilization, you must understand the degradation pathway.

HydrolysisPathway Figure 1: Hydrolysis pathway of 4-chloroquinazoline derivatives in aqueous media. Start 7-(Benzyloxy)-4-chloroquinazoline (Active Electrophile) Transition Tetrahedral Intermediate Start->Transition + H2O (Slow) Water H2O (Nucleophile) Water->Transition Product 7-(Benzyloxy)quinazolin-4-one (Inert/Insoluble) Transition->Product - HCl (Fast) Byproduct HCl Transition->Byproduct

Validated Solubilization Protocols

Do NOT use simple DMSO-to-Water dilution for concentrations >10 µM. Use one of the following "Protected" Protocols.

Protocol A: The "Surfactant Shield" (For Cell-Free Assays)

Mechanism: Non-ionic surfactants form micelles that encapsulate the hydrophobic benzyloxy tail, preventing aggregation while shielding the 4-Cl core from water attack.

Reagents:

  • Anhydrous DMSO (Grade: Cell Culture)

  • Tween-80 (Polysorbate 80) or Triton X-100

  • PBS (pH 7.2 - Do not use pH > 7.5)

Step-by-Step:

  • Stock Prep: Dissolve 7-(Benzyloxy)-4-chloroquinazoline in anhydrous DMSO to 20 mM . Vortex until clear.

  • Surfactant Stock: Prepare a 5% (w/v) Tween-80 solution in PBS.

  • Intermediate Dilution: Mix the DMSO stock 1:1 with pure Tween-80 (viscous liquid). Note: This pre-solubilization step is critical.

  • Final Dilution: Slowly add the DMSO/Tween mix to the buffer while vortexing.

    • Target: 0.1% Tween-80 final concentration.

ParameterValue
Max Solubility~50–100 µM
Stability Window~4–6 Hours
ApplicationEnzymatic assays, Binding assays
Protocol B: The "Cyclodextrin Cage" (For Cell-Based/In Vivo)

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms an inclusion complex. The hydrophobic cavity hosts the benzyloxy group, while the hydrophilic exterior interacts with water. This is less toxic to cells than surfactants.

Reagents:

  • HP-

    
    -CD (Cell Culture Grade)
    
  • Water or Saline

Step-by-Step:

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD  in water. Filter sterilize (0.22 µm).
    
  • Compound Addition: Add the solid compound directly to the cyclodextrin solution (avoid DMSO if possible, or keep <1%).

  • Energy Input: Sonicate in a water bath at 37°C for 30–45 minutes . The solution should turn from cloudy to clear/opalescent.

  • Validation: Centrifuge at 10,000 x g for 5 mins. Use the supernatant.

ParameterValue
Max Solubility~200–500 µM
Stability Window>24 Hours (Protected)
ApplicationCell culture, Animal injection (IP/IV)

Decision Logic for Experimental Design

Use this flow to select the correct protocol and avoid assay artifacts.

SolubilityDecision Figure 2: Solubility Optimization Decision Tree Start Start: 7-(Benzyloxy)-4-chloroquinazoline CheckConc Required Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc SimpleDil Standard DMSO Dilution (Keep DMSO < 1%) LowConc->SimpleDil CheckApp Application Type? HighConc->CheckApp Validation VALIDATION: Check Absorbance @ 600nm (Turbidity) Check LC-MS (Hydrolysis) SimpleDil->Validation CellFree Enzyme/Binding Assay CheckApp->CellFree CellBased Cell Culture / In Vivo CheckApp->CellBased ProtoA Protocol A: Tween-80/DMSO System CellFree->ProtoA ProtoB Protocol B: HP-beta-Cyclodextrin CellBased->ProtoB ProtoA->Validation ProtoB->Validation

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Immediate white precipitate "DMSO Shock" (Kinetic insolubility)Switch to Protocol B (Cyclodextrin) or pre-dilute DMSO stock into pure PEG-400 before adding water.
Solution clears, then clouds over time Hydrolysis to QuinazolinoneCRITICAL: Your compound is degrading. Lower the pH to 6.5–7.0. Prepare fresh immediately before use.
Yellow discoloration Oxidation or impurity concentrationCheck purity of starting material. Quinazolines should be off-white/white. Yellowing suggests N-oxide formation or aniline impurities.
Cytotoxicity in controls Vehicle ToxicityIf using Protocol A, Tween-80 > 0.1% can be toxic. Switch to Protocol B (Cyclodextrin is inert).

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Bhattachar, S. N., et al. (2006). Solubility: it’s not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018.

  • PubChem Compound Summary. (2025). 7-(Benzyloxy)-4-chloroquinazoline (CAS 288383-86-8).[1][2] National Center for Biotechnology Information.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

Sources

minimizing side reactions in quinazoline chlorination processes

Author: BenchChem Technical Support Team. Date: March 2026

Quinazoline Chlorination Technical Support Center: Troubleshooting & Protocol Optimization

Welcome to the Technical Support Center for the synthesis of 4-chloroquinazoline derivatives. The conversion of quinazolin-4(3H)-ones to 4-chloroquinazolines via phosphorus oxychloride (POCl3) is a cornerstone reaction in drug development. However, this transformation is notoriously prone to side reactions, including pseudodimerization, premature hydrolysis, and regioselectivity issues. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your chlorination workflows.

Section 1: Mechanistic Pathways & Logical Relationships

Understanding the reaction mechanism is critical for preventing side reactions. The chlorination is a two-stage process: an initial, highly exothermic phosphorylation that forms a reactive intermediate, followed by a thermally driven nucleophilic displacement by chloride[1].

ChlorinationPathway QZ Quinazolin-4(3H)-one (Starting Material) Int Phosphorodichloridate Intermediate QZ->Int Phosphorylation POCl3 POCl3 + Base (< 25°C) POCl3->Int Activation Product 4-Chloroquinazoline (Target Product) Int->Product Heat (70-90°C) Cl- Displacement Dimer Pseudodimer (Side Reaction) Int->Dimer Low Temp / Base Deficiency Hydrolysis Reversion via Hydrolysis (Side Reaction) Int->Hydrolysis Aqueous Workup (Poor pH Control)

Mechanism of quinazolinone chlorination and primary side reaction pathways.

Section 2: Troubleshooting FAQs

Q1: Why am I observing significant pseudodimer formation during POCl3 chlorination? A1: Causality: Pseudodimers form when the highly reactive phosphorodichloridate intermediate reacts with an unreacted quinazolinone molecule rather than a chloride ion. This typically occurs when the reaction is kept at lower temperatures for too long, or when there is a localized deficiency of the chloride source or base. Protocol Fix: Maintain basic conditions (using an organic base like DIPEA) during the addition of POCl3 at temperatures below 25 °C to suppress this side reaction[1]. Once the addition is complete, promptly ramp the temperature to 70–90 °C to drive the clean conversion to the 4-chloroquinazoline[1].

Q2: My reaction stalls, and I recover a large amount of unreacted starting material. How can I drive it to completion? A2: Causality: The displacement of the phosphorodichloridate leaving group by chloride requires significant thermal energy. Furthermore, electron-withdrawing substituents on the quinazoline ring can deactivate the system, increasing the activation energy required for the substitution[1]. Protocol Fix: Ensure the reaction is heated to at least 70–90 °C. If electron-withdrawing groups are present, longer reaction times or the addition of an acid binder (e.g., N,N-dimethylaniline, triethylamine, or N,N-diisopropylethylamine) are critical to stabilize the intermediate and neutralize the generated HCl[2].

Q3: How do tautomeric effects in substituted quinazolinones affect the chlorination outcome? A3: Causality: Quinazolinones exhibit strong lactam–lactim tautomerism, which dictates their reactivity. For instance, 2-methyl-4(3H)-quinazolinones can form an exomethylene tautomer that extends conjugation. If a methyl group is present at the 3-position, chlorination with POCl3 often proceeds with the undesired loss of this methyl group[3]. Protocol Fix: When designing the synthesis, map out the substitution pattern. For 3-substituted derivatives prone to dealkylation, consider alternative activating agents or milder conditions, such as using SOCl2 with catalytic DMF (Vilsmeier-Haack type activation), to preserve the substituent[3].

Q4: What is the optimal workup procedure to prevent the hydrolysis of the unstable 4-chloroquinazoline back to the starting material? A4: Causality: 4-Chloroquinazolines are highly electrophilic at the C4 position and are susceptible to nucleophilic attack by water, especially under acidic conditions, which reverts them to the thermodynamically stable quinazolinone[4]. Protocol Fix: Carefully remove excess POCl3 under reduced pressure before aqueous workup. Pour the concentrated residue into ice water to keep the temperature low (minimizing hydrolysis kinetics) and adjust the pH to 7.0 slowly using a dilute aqueous base (e.g., 25% NaOH) before extracting with an organic solvent like dichloromethane[4].

Section 3: Quantitative Data & Optimization Parameters

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
POCl3 Addition Temp > 25 °C< 25 °CPrevents uncontrolled exothermic phosphorylation and thermal degradation[1].
Chlorination Temp < 60 °C70–90 °CProvides activation energy for chloride displacement; prevents pseudodimerization[1].
Base Equivalent None1.0 - 1.5 eq (e.g., DIPEA)Neutralizes HCl, drives lactim tautomer formation, and improves overall yield[2].
Workup pH Acidic (pH < 4)Neutral (pH ~7.0)Minimizes acid-catalyzed hydrolysis of the sensitive 4-chloroquinazoline product[4].

Section 4: Optimized Experimental Protocol

The following protocol is designed as a self-validating system, incorporating visual and physical checks to ensure each mechanistic step is proceeding correctly.

Workflow Step1 1. Preparation Dry conditions Step2 2. POCl3 Addition Temp < 25°C Step1->Step2 Step3 3. Chlorination Heat 70-90°C Step2->Step3 Step4 4. Concentration Remove excess POCl3 Step3->Step4 Step5 5. Quenching Ice water, pH 7.0 Step4->Step5 Step6 6. Extraction DCM extraction Step5->Step6

Step-by-step experimental workflow for optimized quinazoline chlorination.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried round-bottom flask under an inert atmosphere (N2 or Ar), suspend the quinazolin-4(3H)-one derivative (1.0 equiv) in a suitable anhydrous solvent (or use neat POCl3 if it serves as the solvent, typically 2.5 to 5.0 equiv).

  • Base Addition: Add an organic base such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline (1.2 equiv).

    • Self-Validating Check: The mixture should remain a suspension or form a slurry. Complete dissolution at this stage often indicates premature, uncontrolled reaction or moisture contamination.

  • Phosphorylation: Cool the flask to 0–5 °C using an ice bath. Add POCl3 dropwise over 15–30 minutes, maintaining the internal temperature strictly below 25 °C.

    • Causality: This controlled addition manages the exothermic phosphorylation step, preventing the formation of pseudodimers[1].

  • Chlorination: Remove the ice bath and gradually heat the reaction mixture to 70–90 °C (or reflux if using neat POCl3). Stir for 2–4 hours.

    • Self-Validating Check: Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the highly polar starting material and the appearance of a less polar, UV-active spot confirms successful conversion.

  • Concentration: Cool the mixture to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporation).

    • Causality: Removing the bulk of the chlorinating agent minimizes the risk of a violent, highly exothermic hydrolysis during the aqueous quench, which would otherwise destroy the product.

  • Quenching & Workup: Resuspend the crude residue in dichloromethane (DCM) and pour it slowly into vigorously stirred ice water (approx. 20 mL per mmol of substrate). Carefully adjust the aqueous layer to pH 7.0 using a 25% NaOH solution.

    • Causality: Neutralizing the aqueous layer prevents the acid-catalyzed hydrolysis of the newly formed 4-chloroquinazoline back into the starting quinazolinone[4].

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice more with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Downstream Application: Use the crude 4-chloroquinazoline immediately in the subsequent nucleophilic aromatic substitution (SNAr) step, or purify rapidly via recrystallization (e.g., from isopropanol) to avoid degradation on silica gel columns[4].

References[1] Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives, benchchem.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFjxstPPUUeXItrzTnaTh3nrf7XbVWO4QTxbkdLLvMQf7PJBmyxV2dBAdh5uQ6F2UG4RLJW1g5PzawvwFBjdzFMZUHISfCokTN6Hm6J3r_ej1uHbm4D9Tr4MCYoPvpvnMRrsHejF76j0ONBlbNlT6Ba34Wt8r0XwHiEPMCExBHyxC_zt6Xd3nOzyq92O60nfsxPFZskwTRhkAOVTV4GGBGW8RIoVShJLHMAfWwtEYZYutoDSSG_RDe[3] Quinazolinones, the Winning Horse in Drug Discovery, semanticscholar.org, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHIQSJKwC_SHW_LmiOtZMOVqpouY8pbAFYrrzHUfPwp2HtHHRMSbQ3rS-rw7k3HnY0sdlLw1ryLTnRhnLvylB_H3kCivXOhPLZmEZf7brXpZR0QwjcvV8ZZfgk7igz48FuR4jojlshcCQfFdwR10-oFoKYtPfrB-2f9HrfWZLIEyb9PQRCMNno4A==[4] Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability, nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFD95fv3HPXzaT5Jh0nRzIDroDpnp3MYIZ-Lf34iCl2fgtQZneO3gy4zWv17-ykhkwVtdOsqzG2003uDaXUG00Q1vF3jFZJv-LdZ-QHm9WhUCCxhGqZI4tANGajok-2NmAOLxbTmRl4Jmtsek=[2] Product Class 13: Quinazolines, thieme-connect.de, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm93rNPNkZZAkk_40GOFUbuF5p_OaCqvgRL6RnUohzc3Q1LFkirVCQ93OA2_QPbOiYlp5LeN_zhEM-gpkIJ7k1I2zrazU7VcDbRaBmTlk6XOQwFWxlBJsh_NH0Pu3JL4P5xnZi7qvQ0qw_kw-VlCSkNzOuajkrwP3nOMHbCrVsVEJVj4rMPeryEw==

Sources

improving stability of 7-(Benzyloxy)-4-chloroquinazoline during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-(Benzyloxy)-4-chloroquinazoline . As a critical intermediate in the synthesis of potent kinase inhibitors (such as Vandetanib) and other fused heterocyclic therapeutics[1], maintaining the structural integrity of this compound is paramount.

As a Senior Application Scientist, I frequently see downstream cross-coupling or nucleophilic aromatic substitution (


) reactions fail not due to poor methodology, but because of compromised starting materials. This guide is designed to move beyond basic handling instructions by explaining the chemical causality behind degradation and providing self-validating protocols to ensure your research remains reproducible.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my 7-(Benzyloxy)-4-chloroquinazoline batch show drastically reduced reactivity in


 reactions after a few months of storage? 
The Causality:  The C4 position of the quinazoline ring is exceptionally electrophilic. Fusing a benzene ring onto the pyrimidine core significantly increases the reactivity of the halogen atom towards nucleophilic substitution due to the resonance stabilization of the transition state[2]. In fact, the 4-position is up to 6,500 times more reactive than the 2-position[2]. Because of this extreme electrophilicity, ambient atmospheric moisture acts as a potent nucleophile. Even trace water exposure leads to the hydrolysis of the C-Cl bond, irreversibly converting your active 4-chloroquinazoline into the thermodynamically stable, unreactive 7-(benzyloxy)quinazolin-4(3H)-one[3].

Q2: What is the physical evidence of this degradation, and how can I detect it visually before wasting reagents? The Causality: 7-(Benzyloxy)-4-chloroquinazoline is typically a pale yellow to off-white powder that is highly soluble in anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Its hydrolysis product, quinazolin-4(3H)-one, possesses a strong lactam-lactim tautomeric interaction, making it drastically more polar and highly insoluble in these same non-polar organic solvents[4]. Self-Validation Check: If you prepare a stock solution in anhydrous DCM and observe a cloudy suspension or an insoluble white precipitate, hydrolytic degradation has occurred. Do not proceed with the reaction.

Q3: Why is it specifically recommended to use Argon over Nitrogen, and Amber vials over clear glass for storage? The Causality:

  • Argon vs. Nitrogen: While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you open a vial, Argon remains settled as a protective "blanket" over the solid compound, preventing ambient moisture from rushing in.

  • Amber Vials: Beyond moisture, the benzyloxy ether linkage and the heterocyclic core are susceptible to UV-induced radical cleavage (photodegradation)[1]. Amber glass blocks the transmission of high-energy UV/Vis light, arresting this degradation pathway.

Part 2: Quantitative Stability Parameters & Degradation Triggers

To optimize your storage strategy, you must control the specific triggers that lower the activation energy for degradation.

Stability ParameterCritical Threshold / ConditionChemical ConsequencePreventative Strategy
Moisture (Humidity) > 10% Relative HumidityIrreversible hydrolysis to quinazolin-4(3H)-oneArgon backfilling; storage in desiccators with Drierite.
Temperature > 0°C (Prolonged exposure)Accelerated thermal degradation & oxidationContinuous cold-chain storage strictly at –20°C[1].
Light Exposure Ambient Lab Light / UVRadical cleavage of the benzyloxy moietyUse amber glass vials; wrap secondary containers in foil.
Solvent Exposure Protic solvents (EtOH, MeOH)Rapid solvolysis (etherification at the C4 position)Use strictly anhydrous, amine-free aprotic solvents (THF, DMF).

Part 3: Self-Validating Experimental Protocols

To guarantee the integrity of 7-(Benzyloxy)-4-chloroquinazoline, implement the following self-validating workflows in your laboratory.

Protocol A: Schlenk-Line Aliquoting and Storage

Purpose: To divide bulk material into single-use aliquots without introducing atmospheric moisture.

  • Preparation: Bake amber glass vials and PTFE-lined screw caps in an oven at 120°C for 4 hours. Transfer them directly into a desiccator to cool.

  • Transfer: Move the bulk bottle of 7-(Benzyloxy)-4-chloroquinazoline and the cooled vials into a glovebox maintained under an Argon atmosphere (<1 ppm

    
    , <1 ppm 
    
    
    
    ).
  • Aliquoting: Weigh out the compound into single-reaction aliquots (e.g., 100 mg to 500 mg per vial) to prevent repeated freeze-thaw and opening cycles of the master batch.

  • Sealing: Cap the vials tightly with the PTFE-lined caps. Causality note: PTFE is chemically inert and highly impermeable to moisture compared to standard silicone septa.

  • Secondary Protection: Remove the vials from the glovebox. Immediately wrap the cap junctions tightly with Parafilm. Place the vials inside a secondary sealed container filled with indicating silica gel.

  • Storage: Store the secondary container at –20°C.

Protocol B: Pre-Reaction Integrity QC (HPLC Verification)

Purpose: A rapid, self-validating check to confirm the compound has not hydrolyzed prior to a multi-step synthesis.

  • Sample Prep: In a dry nitrogen-flushed fume hood, dissolve 1 mg of the stored 7-(Benzyloxy)-4-chloroquinazoline in 1 mL of anhydrous HPLC-grade Acetonitrile.

  • Control Prep (Validation Step): Intentionally hydrolyze a separate 1 mg sample by dissolving it in 1 mL of Acetonitrile containing 5% water and 1 drop of 1M HCl. Heat gently for 10 minutes. This generates a positive control for the degraded quinazolin-4(3H)-one peak.

  • Chromatography: Inject 5 µL of both samples onto a C18 Reverse Phase column. Run a gradient of 10% to 90% Acetonitrile in Water (with 0.1% TFA) over 15 minutes.

  • Analysis: The intact 4-chloroquinazoline will elute significantly later (more lipophilic) than the hydrolyzed quinazolin-4(3H)-one control. If the peak matching the retention time of the hydrolyzed control accounts for >2% of the total Area Under the Curve (AUC) in your test sample, discard the aliquot.

Part 4: Mechanistic & Workflow Visualizations

Below are the logical architectures mapping the chemical degradation pathway and the optimal handling workflow.

degradation_pathway A 7-(Benzyloxy)- 4-chloroquinazoline (Active) B Nucleophilic Attack (H₂O at C4) A->B C Tetrahedral Intermediate B->C D Loss of HCl C->D E 7-(Benzyloxy)quinazolin- 4(3H)-one (Inactive) D->E

Caption: Mechanistic pathway of 4-chloroquinazoline hydrolysis induced by ambient moisture.

storage_workflow Start Bulk Material Receipt Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Seal with PTFE & Parafilm Aliquot->Seal Desiccant Add Silica Desiccant Store Store at -20°C Desiccant->Store Seal->Desiccant Validate Pre-Use QC Verification Store->Validate

Caption: Self-validating workflow for the handling and long-term storage of quinazolines.

References

  • Title: Product Class 13: Quinazolines Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: Syntheses in the Quinazolone Series. Part III. The Formation of Quinazo[4,3-b]quinazol-8-one Source: RSC Publishing URL: [Link]

Sources

Technical Support Center: Synthesis & Isolation of 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and process scientists working with quinazoline scaffolds. 7-(Benzyloxy)-4-chloroquinazoline is a highly valuable, yet notoriously unstable, electrophilic intermediate used in the synthesis of targeted therapies and kinase inhibitors (such as Vandetanib and Gefitinib analogs)[1].

Due to the unique electronic environment of the quinazoline core, standard isolation techniques often fail. This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure successful synthesis and separation.

⚠️ Critical Troubleshooting: The "Reversion" Phenomenon

User Issue: "I refluxed 7-(benzyloxy)quinazolin-4(3H)-one with


. The TLC showed complete conversion. I quenched the reaction with ice-water and neutralized with 

. However, the isolated solid has the exact same melting point and TLC

value as my starting material."[2]
The Mechanistic Causality

You have experienced hydrolytic reversion . 4-Chloroquinazolines are highly electrophilic at the C4 position. When you perform an aqueous workup or use a basic quench (like


, 

, or water), the hydroxide acts as a strong nucleophile[3]. It rapidly displaces the C4-chloride ion, reverting the molecule back to the thermodynamically stable 7-(benzyloxy)quinazolin-4(3H)-one starting material[2].
The Self-Validating Diagnostic Test

To prove that your reaction worked but your workup failed, perform this self-validating TLC micro-extraction[2]:

  • Withdraw 10 µL of the active reaction mixture.

  • Dilute it immediately in 1 mL of anhydrous chloroform in an Eppendorf tube.

  • Spot this directly onto a TLC plate (Spot A).

  • Take another 10 µL, add a single drop of water, wait 60 seconds, and extract with chloroform. Spot this on the same plate (Spot B). Result: Spot A will show your desired 4-chloroquinazoline. Spot B will show the starting material. This proves the product is being destroyed during aqueous handling.

🧪 Validated Experimental Protocols

To successfully separate and utilize 7-(Benzyloxy)-4-chloroquinazoline, you must abandon aqueous workups[4]. Choose one of the two protocols below based on your workflow needs.

Protocol A: Telescoped Workflow (Industry Standard)

Use this when the 4-chloroquinazoline will be immediately subjected to an


 reaction with an aniline.[5]
  • Chlorination: Suspend 7-(benzyloxy)quinazolin-4(3H)-one in anhydrous toluene. Add 1.2 to 3.0 equivalents of

    
     and a catalytic drop of DMF. Reflux until the solution turns clear and TLC indicates complete consumption of the starting material[6].
    
  • Primary Evaporation: Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the toluene and excess

    
     under reduced pressure[4]. Critical: Keep the water bath below 40°C to prevent thermal degradation of the product.
    
  • Azeotropic Stripping: Add 10 mL of fresh, anhydrous toluene to the crude residue and evaporate again. Repeat this step twice. This azeotropically removes residual

    
     and 
    
    
    
    without the need for basic aqueous washing[4].
  • Direct Coupling: Dissolve the crude, anhydrous 7-(benzyloxy)-4-chloroquinazoline directly in an alcoholic solvent like 2-pentanol or isopropanol[7].

  • 
     Reaction:  Immediately add your target aniline derivative and heat to 120°C for 2–4 hours[8]. The final, moisture-stable kinase inhibitor will precipitate out of the solution as a hydrochloride salt upon cooling[7].
    
Protocol B: Anhydrous Isolation (For Analytical Characterization)

Use this only if you must isolate the pure intermediate.

  • Perform Steps 1 through 3 from Protocol A to obtain a dry, crude residue free of

    
    .
    
  • Trituration: Suspend the crude residue in ice-cold, anhydrous diethyl ether or hexanes. The 4-chloroquinazoline will precipitate while non-polar byproducts remain in solution.

  • Filtration: Filter the solid rapidly under a blanket of dry nitrogen or argon.

  • Storage: Transfer immediately to a vacuum desiccator. 4-chloroquinazolines will slowly hydrolyze over a week even in a refrigerator if exposed to ambient atmospheric humidity[2].

📊 Data Presentation: Comparison of Separation Strategies

Isolation StrategyYield of Active IntermediatePurityHydrolysis RiskRecommended Use Case
Aqueous Quench (

/Ice)
< 10%Low (Mostly SM)Critical Never recommended[2]
Silica Gel Chromatography 30 - 50%ModerateHighAvoid; silica retains water[9]
Anhydrous Precipitation 80 - 90%HighLowWhen NMR/MS characterization is required
Telescoped Workflow > 90% (Overall)High (Final Product)None Scale-up and standard synthesis[5]

🗺️ Reaction & Degradation Pathway

Workflow SM Starting Material 7-(Benzyloxy)quinazolin-4(3H)-one Reaction Chlorination POCl3 in Toluene (Reflux) SM->Reaction Product Target Intermediate 7-(Benzyloxy)-4-chloroquinazoline Reaction->Product Aqueous Improper Workup Aqueous Quench (Water/Base) Product->Aqueous Moisture Exposure Anhydrous Proper Workup Vacuum Evaporation & Azeotrope Product->Anhydrous Anhydrous Handling Hydrolysis Hydrolysis Reversion to Starting Material Aqueous->Hydrolysis Telescope Telescoped Synthesis Direct SNAr with Aniline Anhydrous->Telescope Hydrolysis->SM Reversion

Reaction workflow highlighting the critical hydrolysis pathway of 4-chloroquinazolines.

❓ Frequently Asked Questions (FAQs)

Q: Can I use column chromatography to separate the 4-chloroquinazoline from unreacted starting material? A: It is highly discouraged. Standard silica gel contains bound water and active silanol groups that frequently catalyze the hydrolysis of 4-chloroquinazolines during elution[9]. If chromatography is absolutely mandatory, you must use heavily deactivated silica and strictly anhydrous, non-polar eluents, though yields will still be severely compromised.

Q: Is there an alternative to


 that is easier to remove during the evaporation step? 
A:  Yes. Thionyl chloride (

) combined with a catalytic amount of DMF is a highly effective alternative[10].

has a significantly lower boiling point (79°C) compared to

(106°C). This makes it much easier to remove completely via evaporation under reduced pressure, minimizing thermal stress on the product and eliminating the formation of difficult-to-separate phosphorus byproducts[10].

Q: My


 coupling step with the aniline is failing even after azeotropic removal of 

. Why?
A: Ensure your alcoholic solvent (e.g., 2-pentanol) is strictly anhydrous[7]. If the solvent contains trace water, the 4-chloroquinazoline will hydrolyze at reflux temperatures before the aniline has a chance to undergo nucleophilic attack.
References

Sources

Technical Support Center: Overcoming Steric Hindrance in 7-(Benzyloxy)-4-chloroquinazoline Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. 7-(Benzyloxy)-4-chloroquinazoline is a highly versatile, privileged scaffold used extensively in the development of targeted therapeutics, including EGFR and VEGFR tyrosine kinase inhibitors like Vandetanib 1[1].

While the C4-chloro position is intrinsically electrophilic, researchers frequently encounter severe yield drops when attempting to couple sterically hindered nucleophiles (e.g., ortho-substituted anilines, secondary aliphatic amines, or bulky primary amines like tert-butylamine). This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to overcome these steric barriers.

Expert Troubleshooting & FAQs

Q1: Why does steric hindrance drastically reduce the yield of standard basic SNAr coupling at the C4 position, and what is the mechanistic workaround?

A1: In standard Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the Meisenheimer complex. When a bulky amine approaches the C4 position, the steric clash between the amine substituents and the quinazoline core significantly increases the activation energy barrier. While using bulky, non-nucleophilic bases like DIPEA can marginally improve yields by acting as a proton sink without competing for the electrophile 2[2], basic conditions are often insufficient for highly hindered amines.

The Causality & Solution: Switching from a basic to an acid-catalyzed system (e.g., using catalytic HCl in water or ethanol) fundamentally alters the electronic landscape of the reaction. The acid protonates the N1 or N3 nitrogen of the quinazoline core, forming a highly electrophilic quinazolinium ion. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C4 carbon. This intense electronic activation compensates for the steric penalty, effectively lowering the overall activation energy required for the bulky amine to attack 3[3].

Mechanism SM 7-(Benzyloxy)- 4-chloroquinazoline Protonation Protonation at N1/N3 (HCl addition) SM->Protonation Activated Activated Quinazolinium Ion (Highly Electrophilic C4) Protonation->Activated Attack Nucleophilic Attack by Bulky Amine Activated->Attack Intermediate Meisenheimer Complex (Lowered Activation Energy) Attack->Intermediate Product 4-Aminoquinazoline Derivative + HCl Intermediate->Product Cl- elimination

Mechanistic pathway of acid-catalyzed SNAr overcoming steric hindrance at C4.

Q2: When acid-catalyzed SNAr fails for deactivated, bulky anilines, how should I optimize the Buchwald-Hartwig cross-coupling?

A2: If the amine is both sterically hindered and electronically deactivated (e.g., 2,6-dichloroaniline), SNAr will fail regardless of acid activation because the nucleophile is simply too weak. In these cases, Palladium-catalyzed Buchwald-Hartwig amination is required because it bypasses the Meisenheimer complex entirely.

The Causality & Solution: The C4-Cl bond of quinazolines undergoes extremely rapid oxidative addition by Pd(0) due to the alpha-nitrogen effect 4[4]. The actual bottleneck is the subsequent amine coordination and transmetalation step, which is highly sensitive to steric bulk. To overcome this, you must utilize bidentate ligands with large bite angles (e.g., Xantphos) or bulky monodentate dialkylbiaryl phosphines (e.g., BrettPhos). These specific ligands enforce a tight geometry around the palladium center that accelerates reductive elimination, forcefully expelling the sterically hindered product and preventing the quinazoline nitrogens from coordinating to and poisoning the catalyst.

DecisionTree Start Evaluate Amine Steric Bulk Primary Primary / Unhindered Amine Start->Primary Bulky Bulky / ortho-Substituted Amine Start->Bulky BasicSNAr Standard SNAr (DIPEA, iPrOH, Reflux) Primary->BasicSNAr AcidSNAr Acid-Catalyzed SNAr (HCl, EtOH/H2O, 80°C) Bulky->AcidSNAr Nucleophilic but hindered Buchwald Buchwald-Hartwig Coupling (Pd(OAc)2, Xantphos, Cs2CO3) Bulky->Buchwald Poor Nucleophile Success1 High Yield Coupling BasicSNAr->Success1 AcidSNAr->Buchwald Yield < 30% Success2 High Yield Coupling AcidSNAr->Success2 Yield > 70% Buchwald->Success2

Logical decision tree for selecting the optimal C4-quinazoline coupling strategy.

Quantitative Data: Method Comparison

The following table summarizes the expected performance of different coupling strategies when reacting 7-(benzyloxy)-4-chloroquinazoline with a highly hindered model amine (e.g., 2-isopropylaniline).

Coupling MethodReagents & CatalystSolventTemp / TimeTypical Yield (%)Mechanistic Advantage
Standard SNAr DIPEA (2.0 eq)iPrOH90°C / 24h15 - 30%None (Steric clash dominates the transition state)
Acid-Catalyzed SNAr HCl (0.1 - 1.0 eq)EtOH/H2O80°C / 4h75 - 85%Lowers LUMO, accelerates attack despite steric bulk
Buchwald-Hartwig Pd(OAc)2, Xantphos, Cs2CO3Dioxane100°C / 8h85 - 95%Bypasses Meisenheimer complex via oxidative addition

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed SNAr for Moderately Hindered Amines

This protocol utilizes water/alcohol mixtures and catalytic acid to drive the reaction 5[5].

  • Self-Validation Checkpoint: 7-(benzyloxy)-4-chloroquinazoline is highly fluorescent under 254 nm UV light. As the reaction proceeds, the formation of the product will shift the Rf value and alter the fluorescence profile (often to a bright blue/green under 365 nm), providing real-time visual validation of conversion.

  • Preparation: In a 50 mL round-bottom flask, suspend 7-(benzyloxy)-4-chloroquinazoline (1.0 mmol) and the bulky amine (1.2 mmol) in a mixture of Ethanol/Water (4:1 v/v, 10 mL).

  • Activation: Add concentrated aqueous HCl (0.1 mmol, 10 mol%). Causality: Sub-stoichiometric acid is sufficient because the amination reaction generates HCl as a byproduct, making the process autocatalytic once initiated.

  • Reaction: Heat the mixture to 80°C. The initial suspension will typically clear into a homogeneous solution as the soluble quinazolinium intermediate forms and reacts.

  • Monitoring: Check by TLC (Hexanes/EtOAc 1:1) after 2 hours.

  • Workup: Cool to room temperature. Neutralize with saturated aqueous NaHCO3 until the pH reaches 8. The coupled product will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Buchwald-Hartwig Amination for Severely Hindered/Deactivated Amines

Use this protocol when the amine is electronically deactivated (e.g., halogenated anilines) or exceptionally bulky.

  • Self-Validation Checkpoint: The active Pd(0)-Xantphos complex exhibits a characteristic deep red/orange color in solution. If the solution rapidly turns black (indicating Pd black precipitation), it signifies catalyst deactivation, prompting immediate troubleshooting (usually inadequate solvent degassing or wet reagents).

  • Preparation: In an oven-dried Schlenk tube, combine 7-(benzyloxy)-4-chloroquinazoline (1.0 mmol), the hindered amine (1.2 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and anhydrous Cs2CO3 (2.0 mmol).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (10 mL). Degas the suspension via three rigorous freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand, which will irreversibly kill the catalytic cycle before transmetalation can occur.

  • Reaction: Seal the tube under an argon atmosphere and heat to 100°C for 8-12 hours.

  • Monitoring: Monitor via LC-MS. Because C4-Cl oxidative addition is nearly instantaneous, the absence of product after 2 hours indicates a failure in the transmetalation step. (If this occurs, switch the ligand from Xantphos to BrettPhos).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

References

  • Overview of 7-(Benzyloxy)-4-chloroquinazoline as a Key Intermediate in Quinazoline Synthesis.Benchchem.
  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir.ACS Omega.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope.Preprints.org.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.MDPI / PMC.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.ACS / PMC.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques for the structural elucidation of 7-(Benzyloxy)-4-chloroquinazoline, a key intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind experimental choices, ensuring a robust and validated approach to chemical characterization. We will focus on ¹H NMR as the principal method for structural verification and compare its utility against complementary techniques such as ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the detailed structure of organic compounds.[1] Its ability to provide precise information about the chemical environment, connectivity, and relative number of protons in a molecule makes it indispensable for unambiguous structure verification.[2]

Why ¹H NMR is the Gold Standard for 7-(Benzyloxy)-4-chloroquinazoline

For a molecule like 7-(Benzyloxy)-4-chloroquinazoline, ¹H NMR offers a complete "fingerprint." It allows us to:

  • Confirm the presence of all proton-containing fragments: This includes the distinct protons on the quinazoline core and the benzyloxy substituent.

  • Verify the substitution pattern: The chemical shifts and coupling patterns of the aromatic protons unequivocally establish the positions of the benzyloxy and chloro groups.

  • Establish structural integrity: The integration of proton signals provides a quantitative ratio, confirming that the different parts of the molecule are present in the correct proportions.[3]

Predicted ¹H NMR Spectral Analysis

The structure of 7-(Benzyloxy)-4-chloroquinazoline presents several distinct proton environments, which are expected to give rise to a well-resolved spectrum. The analysis below is based on established chemical shift principles for heterocyclic and aromatic systems.[4]

Caption: Structure of 7-(Benzyloxy)-4-chloroquinazoline with key protons labeled.

Table 1: Predicted ¹H NMR Data for 7-(Benzyloxy)-4-chloroquinazoline (500 MHz, CDCl₃)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-2 ~8.80 s - 1H Quinazoline ring proton
H-5 ~8.25 d J ≈ 9.0 1H Quinazoline ring proton
H-8 ~7.70 d J ≈ 2.5 1H Quinazoline ring proton
H-6 ~7.45 dd J ≈ 9.0, 2.5 1H Quinazoline ring proton
H-2', H-6' ~7.40 m - 2H Phenyl ring (ortho)
H-3', H-4', H-5' ~7.35 m - 3H Phenyl ring (meta, para)

| CH₂ | ~5.20 | s | - | 2H | Benzylic methylene protons |

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. This methodology incorporates internal standards and systematic data processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 7-(Benzyloxy)-4-chloroquinazoline.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[3]

    • Causality: CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. DMSO-d₆ is an excellent alternative if solubility is an issue.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Alternatively, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) can be used for calibration.[5]

  • Instrument Setup & Data Acquisition:

    • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[6]

    • Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the spectrum at a standard probe temperature (e.g., 298 K).

    • Set acquisition parameters to ensure a good signal-to-noise ratio. A typical experiment might involve 16-32 scans with a relaxation delay of 1-2 seconds.

  • Data Processing & Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks have a pure absorption lineshape.[7]

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

    • Integrate all signals to determine the relative ratios of the different protons.[3]

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule, referencing the data in Table 1.

Alternative and Complementary Analytical Techniques

While ¹H NMR is paramount, a multi-technique approach is essential for irrefutable structural confirmation in research and regulatory settings.[1][8] Each method provides a unique piece of the structural puzzle.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule. For 7-(Benzyloxy)-4-chloroquinazoline, it will confirm the number of unique carbon atoms and provide insight into their electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition:

    • Run a proton-decoupled ¹³C NMR experiment. This simplifies the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Analysis:

    • Process the data similarly to ¹H NMR.

    • Correlate the number of observed signals with the number of unique carbons in the proposed structure.

    • Assign signals based on known chemical shift ranges (e.g., C=N carbons in quinazolines appear downfield).

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and, through fragmentation patterns, confirms the connectivity of different structural units.[7]

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7]

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Data Acquisition:

    • Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the protonated molecular ion, [M+H]⁺.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight (for C₁₅H₁₁ClN₂O, the expected monoisotopic mass is ~270.06 g/mol ).

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern. Key fragments might include the loss of the benzyl group or the chlorine atom, providing further structural confirmation.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups in a molecule.[1]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the functional groups in 7-(Benzyloxy)-4-chloroquinazoline.[9]

    • Expected Peaks:

      • ~3100-3000 cm⁻¹ (Aromatic C-H stretch)

      • ~1620 cm⁻¹ (C=N stretch of the quinazoline ring)

      • ~1580, 1500 cm⁻¹ (Aromatic C=C stretches)

      • ~1250 cm⁻¹ (Aromatic C-O ether stretch)

      • ~800-700 cm⁻¹ (C-Cl stretch)

Head-to-Head Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required. This table provides a direct comparison for the characterization of 7-(Benzyloxy)-4-chloroquinazoline.

Table 2: Comparison of Spectroscopic Methods

Feature ¹H NMR Spectroscopy ¹³C NMR Spectroscopy Mass Spectrometry (MS) FTIR Spectroscopy
Information Provided Detailed H-framework, connectivity, stereochemistry, and quantitative proton ratios.[1] Carbon skeleton, number of unique carbons. Precise molecular weight, elemental composition, fragmentation patterns.[7] Presence/absence of specific functional groups.[1]
Strengths Unambiguous structure elucidation; provides the most comprehensive structural detail. Confirms carbon backbone and symmetry. High sensitivity (requires very little sample); confirms molecular formula. Fast, non-destructive, requires no special sample preparation (with ATR).[7]

| Limitations | Lower sensitivity, requires more sample (mg). | Low natural abundance of ¹³C requires longer acquisition times. | Isomers can be difficult to distinguish; destructive technique.[7] | Provides limited information on the overall molecular skeleton; not suitable for complex mixtures.[7] |

Integrated Workflow for Complete Structural Validation

For robust and defensible characterization, these techniques should be integrated into a logical workflow. This ensures that the data from each method corroborates the others, leading to an unambiguous structural assignment.

G cluster_0 cluster_1 Primary & Secondary Characterization cluster_2 cluster_3 A Synthesized Compound (7-(Benzyloxy)-4-chloroquinazoline) B FTIR Analysis (Functional Group ID) A->B C Mass Spectrometry (Molecular Weight & Formula) A->C D ¹H NMR Analysis (Proton Framework & Connectivity) A->D F Data Correlation & Interpretation B->F C->F E ¹³C NMR Analysis (Carbon Skeleton) D->E Same Sample E->F G Unambiguous Structure Confirmed F->G

Caption: Integrated workflow for the comprehensive structural elucidation of a synthesized compound.

Conclusion

The structural analysis of 7-(Benzyloxy)-4-chloroquinazoline relies heavily on the detailed information provided by ¹H NMR spectroscopy. It serves as the primary tool for confirming the proton framework, substitution pattern, and overall molecular integrity. However, for complete and unambiguous characterization, particularly in regulated environments, a holistic approach is crucial. By integrating the complementary data from ¹³C NMR, Mass Spectrometry, and FTIR, researchers can build a self-validating dataset that confirms the identity, purity, and structure of the target molecule with the highest degree of confidence. This multi-faceted strategy not only ensures scientific rigor but also aligns with the stringent requirements of modern drug discovery and development.

References

  • A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products. (2025). Benchchem.
  • ¹H-NMR Protocol for Exometabolome Analysis of Cultured Mammalian Cells. (n.d.). Springer Protocols.
  • ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives. (n.d.). ResearchGate. [Link]

  • A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds. (2025). Benchchem.
  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]

  • Towards automatically verifying chemical structures: the powerful combination of ¹H NMR and IR spectroscopy. (2025). RSC Publishing. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. [Link]

  • The ¹H-NMR experiment. (2022). Chemistry LibreTexts. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace. [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. [Link]

  • One-pot Synthesis of Quinazoline Derivatives via [2+2+2] Cascade Annulation of Diaryliodonium Salts and Two Nitriles. (n.d.). RSC.org. [Link]

  • NMR Guidelines for ACS Journals. (n.d.). ACS.org. [Link]

  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (n.d.). IJFMR. [Link]

  • Multidrug resistance of bacteria is a worrying concern in the therapeutic field and an alternative method to combat it is designing new efflux pump inhibitors (EPIs). (2021). MDPI. [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Determination of 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-(Benzyloxy)-4-chloroquinazoline is a crucial intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy. This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of 7-(Benzyloxy)-4-chloroquinazoline, offering insights into method development strategies and validation considerations.

The development of a robust and reliable HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.[1][2] 7-(Benzyloxy)-4-chloroquinazoline, with its quinazoline core, benzyloxy group, and a chloro-substituent, is a moderately non-polar compound, making it well-suited for RP-HPLC. The primary goal of this guide is to compare a conventional C18 stationary phase method with an alternative C8 stationary phase method, highlighting the differences in selectivity, resolution, and analysis time.

The Logic of Method Development: A Step-by-Step Workflow

The development of a stability-indicating HPLC method is a multi-faceted process. It begins with understanding the analyte and culminates in a validated method capable of separating the main compound from all potential process-related impurities and degradation products.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: Method Refinement cluster_2 Phase 3: Forced Degradation & Validation A Analyte Characterization (pKa, logP, UV spectra) B Column & Mobile Phase Selection (C18, C8, ACN, MeOH) A->B C Initial Gradient Run (Broad gradient to elute all components) B->C D Optimization of Mobile Phase (pH, buffer concentration, organic modifier) C->D E Gradient Optimization (Steeper/shallower for better resolution) D->E F Flow Rate & Temperature Adjustment (Improve peak shape and reduce run time) E->F G Wavelength Selection (Maximize analyte response) F->G H Forced Degradation Studies (Acid, Base, Peroxide, Thermal, Photo) G->H I Peak Purity Analysis (Ensure specificity) H->I J Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision, etc.) I->J

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis of HPLC Methods

The core of this guide is the comparison of two distinct RP-HPLC methods. Method 1 utilizes a traditional C18 column, known for its high hydrophobicity and retention of non-polar compounds. Method 2 employs a C8 column, which has a shorter alkyl chain and is generally less retentive, potentially offering different selectivity for closely related impurities.

Method Performance Comparison
ParameterMethod 1: C18 Stationary PhaseMethod 2: C8 Stationary Phase
Column C18 (250 mm x 4.6 mm, 5 µm)C8 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water20 mM Phosphate Buffer (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Elution GradientIsocratic
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C35 °C
Run Time 25 min15 min
Retention Time (Main Peak) ~15.2 min~8.5 min
Resolution (Main Peak & Closest Impurity) > 2.5> 2.0
Tailing Factor (Main Peak) < 1.2< 1.4
Rationale for Method Choices

Method 1 (C18 Column): The longer alkyl chains of the C18 stationary phase provide greater hydrophobic interaction, leading to longer retention times. This can be advantageous for separating complex mixtures of impurities with subtle structural differences. The use of a gradient elution allows for the effective separation of compounds with a wider range of polarities. The addition of formic acid to the mobile phase helps to protonate any basic sites on the analyte and impurities, leading to sharper peaks and improved reproducibility.

Method 2 (C8 Column): The C8 column offers a less hydrophobic stationary phase, resulting in shorter analysis times, which is beneficial for high-throughput quality control environments.[3] The isocratic elution simplifies the method and improves its robustness. A phosphate buffer is used to maintain a constant pH, which is crucial for consistent retention times of ionizable compounds. The slightly elevated column temperature helps to reduce viscosity and improve peak shape.

Experimental Protocols

Method 1: C18 Stationary Phase - Gradient Elution

1. Sample Preparation:

  • Accurately weigh and dissolve 7-(Benzyloxy)-4-chloroquinazoline in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

2. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 25 | 60 | 40 |

Method 2: C8 Stationary Phase - Isocratic Elution

1. Sample Preparation:

  • Accurately weigh and dissolve 7-(Benzyloxy)-4-chloroquinazoline in the mobile phase to a final concentration of 0.5 mg/mL.

2. Chromatographic Conditions:

  • Column: C8 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 65% Acetonitrile in 20 mM Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method Validation: A Trustworthy System

To ensure the reliability of the developed HPLC method, a thorough validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Key Validation Parameters:
  • Specificity: This is demonstrated through forced degradation studies. The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[1][2][8] The method must be able to resolve the main peak from all degradation products and any process-related impurities.

  • Linearity: A series of solutions of 7-(Benzyloxy)-4-chloroquinazoline at different concentrations are prepared and analyzed. The peak area is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: The accuracy is determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte). The percentage recovery should be within an acceptable range (typically 98-102%).

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections of the same sample are performed on the same day.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days, with different analysts, and on different equipment.

    • The relative standard deviation (%RSD) for both repeatability and intermediate precision should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: The robustness of the method is evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Conclusion

Both the C18 gradient method and the C8 isocratic method are capable of providing accurate and reliable purity determination for 7-(Benzyloxy)-4-chloroquinazoline.

  • Method 1 (C18) is recommended for in-depth impurity profiling and for the analysis of samples with a complex impurity profile, as the gradient elution and highly retentive stationary phase provide excellent resolving power.

  • Method 2 (C8) is a more time-efficient option, making it well-suited for routine quality control analysis where a faster turnaround time is required. Its isocratic nature also lends itself to greater simplicity and robustness.

The final choice of method will depend on the specific analytical needs of the laboratory. However, both methods, when properly validated, will provide a high degree of confidence in the quality of the 7-(Benzyloxy)-4-chloroquinazoline intermediate.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2367-2385. [Link]

  • Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Haefelfinger, P., & Hess, B. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 305(1), 153-161. [Link]

  • Alsante, K. M., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 45-56. [Link]

  • Singh, S., et al. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(6), 205-212. [Link]

Sources

A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, quinazoline derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents. The functionalization of the quinazoline ring system, particularly at the 4-position, is a cornerstone of drug design and development. This often involves leveraging the reactivity of 4-haloquinazoline precursors. The choice between a 4-chloro and a 4-bromo substituent is a critical decision that can significantly impact reaction efficiency, cost, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of 4-chloro- and 4-bromoquinazoline derivatives in three key transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By delving into the underlying mechanistic principles and providing supporting experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Factor: The "α-Nitrogen Effect" on C4 Reactivity

While the general trend for halide reactivity in many organic reactions follows the order of leaving group ability (I > Br > Cl), the quinazoline system presents a fascinating exception, particularly at the 4-position. The reactivity at this position is profoundly influenced by the adjacent nitrogen atom (N3) in the pyrimidine ring. This "α-nitrogen effect" significantly enhances the electrophilicity of the C4 carbon, making it highly susceptible to nucleophilic attack and altering the expected reactivity patterns in palladium-catalyzed cross-coupling reactions.[1]

Theoretical calculations have shown that while the C(4)-Cl bond is stronger than a C-Br bond at other positions on the quinazoline ring, the C(4)-Cl bond is highly activated.[1] This activation is attributed to the inductive electron withdrawal by the N3 atom and the potential for stabilization of reaction intermediates. This unique electronic feature is central to understanding the comparative reactivity of 4-chloro- and 4-bromoquinazoline derivatives.

Nucleophilic Aromatic Substitution (SNAr): A Surprising Inversion of Reactivity

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[2] The stability of this intermediate is paramount. More electronegative substituents on the aromatic ring can better stabilize the developing negative charge through inductive effects.

This leads to a reactivity trend for SNAr on many aromatic systems that is often the reverse of leaving group ability: F > Cl > Br > I.[2] The more electronegative halogen enhances the electrophilicity of the carbon atom being attacked and stabilizes the intermediate, accelerating the reaction. For 4-haloquinazolines, this principle generally holds true, making the 4-chloro derivative a highly effective substrate for SNAr reactions.

Key Experimental Insights:

  • Higher Reactivity of 4-Chloroquinazolines: Due to the "element effect" in SNAr, 4-chloroquinazolines are generally more reactive than their 4-bromo counterparts. The higher electronegativity of chlorine makes the C4 position more electrophilic and better able to stabilize the Meisenheimer complex.

  • Milder Reaction Conditions: The enhanced reactivity of the 4-chloro derivative often allows for the use of milder reaction conditions (lower temperatures, shorter reaction times) to achieve high yields in SNAr reactions with amines and other nucleophiles.[3]

Comparative Data for SNAr Reactions
Feature4-Chloroquinazoline4-BromoquinazolineRationale
Relative Reactivity HigherLowerThe more electronegative chlorine atom enhances the electrophilicity of the C4 position and better stabilizes the Meisenheimer intermediate.
Typical Conditions Can often proceed at lower temperatures (e.g., reflux in isopropanol or ethanol).[3]May require higher temperatures or longer reaction times to achieve comparable yields.The higher activation energy for the attack on the less electrophilic C4-Br bond necessitates more forcing conditions.
Yields Generally high yields are achievable.Good to high yields are possible but may require more optimization.The inherent reactivity of the chloro-derivative often leads to more efficient conversions.
Experimental Protocol: A General Procedure for SNAr with an Amine

This protocol provides a general starting point for the synthesis of 4-aminoquinazoline derivatives.

SNAr_Workflow reagents Combine 4-haloquinazoline (1 equiv.) and amine (1.1-1.5 equiv.) in a suitable solvent (e.g., isopropanol, n-butanol, or dioxane). base Add a base (e.g., DIPEA, Et3N, or K2CO3) (optional, but often beneficial). reagents->base heat Heat the reaction mixture to reflux (typically 80-120 °C). base->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Upon completion, cool the reaction mixture, perform an aqueous workup, and extract the product. monitor->workup purify Purify the crude product by recrystallization or column chromatography. workup->purify

Caption: Generalized workflow for the synthesis of 4-aminoquinazolines via SNAr.

Palladium-Catalyzed Cross-Coupling Reactions: A Nuanced Comparison

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily dictated by the carbon-halogen bond dissociation energy. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[4] A weaker C-X bond leads to a faster rate of oxidative addition.

The established reactivity trend based on bond strength is I > Br > Cl.[4] Therefore, in a typical aromatic system, an aryl bromide is significantly more reactive than an aryl chloride. However, the aforementioned "α-nitrogen effect" at the C4 position of the quinazoline ring can lead to a notable enhancement in the reactivity of the 4-chloro substituent, narrowing the reactivity gap with its bromo counterpart.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. While 4-bromoquinazolines are generally more reactive due to the weaker C-Br bond, the activated 4-chloroquinazolines are also excellent substrates, often requiring only slightly more forcing conditions or more specialized catalyst systems.

Key Experimental Insights:

  • 4-Bromoquinazolines: Generally exhibit higher reactivity, allowing for the use of a wider range of palladium catalysts and milder reaction conditions.

  • 4-Chloroquinazolines: Are highly viable substrates, especially with the advent of advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Microwave irradiation can also be effectively used to promote the coupling of 4-chloroquinazolines.

Suzuki_Mechanism pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X L2 pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd2_r Ar-Pd(II)-R L2 pd2_complex->pd2_r transmetalation Transmetalation organoboron R-B(OR)2 organoboron->pd2_r Base pd2_r->pd0 product Ar-R pd2_r->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling
Feature4-Chloroquinazoline4-BromoquinazolineRationale
Relative Reactivity GoodExcellentThe weaker C-Br bond leads to a faster rate of oxidative addition, which is often the rate-determining step.
Catalyst System Often requires more advanced, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).Can often be coupled effectively with more traditional phosphine ligands (e.g., PPh₃) under standard conditions.The more challenging oxidative addition to the C-Cl bond necessitates more electron-rich and sterically demanding ligands to promote the reaction.
Reaction Conditions May require higher temperatures, longer reaction times, or microwave irradiation.Typically proceeds under milder thermal conditions.Overcoming the higher activation energy for the oxidative addition of the C-Cl bond.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-haloquinazolines.

  • Reaction Setup: In a reaction vessel, combine the 4-haloquinazoline (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%) and, if necessary, a ligand.

  • Solvent and Degassing: Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF/water). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity is largely dependent on the rate of oxidative addition, making 4-bromoquinazolines generally more reactive substrates. However, the development of highly active catalyst systems has made the amination of 4-chloroquinazolines a routine and scalable transformation.[5]

Key Experimental Insights:

  • Ligand is Key: The success of Buchwald-Hartwig amination, particularly with less reactive aryl chlorides, is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands are often required.[6]

  • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate is typically required.

Comparative Data for Buchwald-Hartwig Amination
Feature4-Chloroquinazoline4-BromoquinazolineRationale
Relative Reactivity GoodExcellentThe C-Br bond undergoes oxidative addition more readily than the C-Cl bond.
Catalyst System Almost always requires specialized, bulky phosphine ligands (e.g., BrettPhos, XPhos).[7]Can sometimes be achieved with less specialized ligands, although bulky ligands often give superior results.The challenging oxidative addition of the C-Cl bond necessitates highly active catalyst systems.
Reaction Conditions Typically requires elevated temperatures (80-110 °C).Can often proceed at slightly lower temperatures compared to the chloro-derivative.To facilitate the rate-limiting oxidative addition step.
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the Buchwald-Hartwig amination of 4-haloquinazolines.

  • Reaction Setup (Inert Atmosphere): In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.2-2.0 equiv).

  • Reagent Addition: Add the 4-haloquinazoline (1.0 equiv) and the amine (1.1-1.5 equiv), followed by an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After cooling, dilute the mixture with an organic solvent, and wash with water or brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion and Practical Recommendations

The choice between 4-chloro- and 4-bromoquinazoline derivatives is a strategic decision that hinges on the specific chemical transformation being performed.

  • For Nucleophilic Aromatic Substitution (SNAr): 4-Chloroquinazolines are generally the superior choice due to their higher intrinsic reactivity, which often translates to milder reaction conditions and higher yields.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Buchwald-Hartwig): 4-Bromoquinazolines are inherently more reactive and can be advantageous for challenging couplings or when using less active catalyst systems. However, the enhanced reactivity of the C4 position and the availability of advanced catalyst systems make 4-chloroquinazolines highly viable and often more cost-effective alternatives, particularly for large-scale synthesis.

Ultimately, the optimal choice will depend on a careful consideration of factors including the desired reaction, the nature of the coupling partners, the availability and cost of starting materials, and the desired scale of the synthesis. By understanding the underlying principles of reactivity, researchers can design more efficient and robust synthetic routes to novel quinazoline-based molecules.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Suzuki Coupling Reaction. Reddit.
  • Buchwald–Hartwig amin
  • Cross-Coupling Reactions Guide. Millipore Sigma.

Sources

A Senior Scientist's Guide to the Synthesis and Structural Validation of 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of synthetic strategies and a comprehensive workflow for the structural validation of 7-(Benzyloxy)-4-chloroquinazoline, a critical intermediate in the development of targeted therapeutics, particularly kinase inhibitors. We move beyond simple protocols to explain the rationale behind the experimental choices, ensuring a robust and reproducible outcome.

Part 1: The Strategic Synthesis of a Key Building Block

The synthesis of 7-(Benzyloxy)-4-chloroquinazoline is most commonly and reliably achieved by the chlorination of its precursor, 7-(Benzyloxy)quinazolin-4(3H)-one. The choice of chlorinating agent is a critical decision point that impacts yield, purity, and scalability. Here, we compare the two most prevalent methods: Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂).

The core transformation relies on converting the relatively unreactive hydroxyl group of the quinazolinone tautomer into an excellent leaving group, which is then displaced by a chloride ion. Both POCl₃ and SOCl₂ are highly effective for this purpose, but they possess distinct operational characteristics.

ParameterMethod A: Phosphorus Oxychloride (POCl₃)Method B: Thionyl Chloride (SOCl₂)Rationale & Expert Insight
Reactivity Highly effective, often used as both reagent and solvent.Very reactive; reactions can often be run at lower temperatures.POCl₃ is a powerful dehydrating and chlorinating agent, ideal for this type of transformation. SOCl₂ is also effective but can sometimes lead to more side products if not carefully controlled.
Reaction Conditions Typically refluxing in neat POCl₃ or with a high-boiling solvent (e.g., toluene, DCE).Refluxing in SOCl₂ or an inert solvent, often with a catalytic amount of Dimethylformamide (DMF).The addition of DMF in the SOCl₂ method catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating species.
Work-up Requires careful, slow quenching on ice due to the high reactivity of excess POCl₃ with water.Excess SOCl₂ is more volatile (BP ~76 °C) and can often be removed by distillation/evaporation prior to aqueous work-up.The POCl₃ quench is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with extreme caution. The relative ease of removing excess SOCl₂ can simplify the initial stages of purification.
Yield & Purity Generally provides high yields and good purity after purification.Can also provide high yields, but the risk of charring or side reactions can be higher without careful temperature control.Method A (POCl₃) is arguably the more traditional and widely documented method for this specific class of heterocycles, often leading to a cleaner reaction profile if performed correctly.
Scalability Readily scalable, though handling large volumes of POCl₃ presents significant safety challenges.Also scalable, with the advantage of easier reagent removal.For large-scale synthesis, the choice may be dictated by available equipment for handling and quenching highly reactive reagents safely.

Part 2: Recommended Protocol for Synthesis of 7-(Benzyloxy)-4-chloroquinazoline

This protocol details the chlorination of 7-(Benzyloxy)quinazolin-4(3H)-one using Phosphorus Oxychloride. This procedure is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by the multi-step validation workflow described in Part 3.

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A Combine 7-(Benzyloxy)quinazolin-4(3H)-one and POCl₃ in a flask B Add catalytic DMF A->B C Reflux mixture at ~110°C (Monitor by TLC) B->C D Cool reaction to RT C->D E Remove excess POCl₃ under reduced pressure D->E F Slowly quench residue on crushed ice E->F G Neutralize with aq. NH₄OH to pH 8-9 F->G H Filter the resulting precipitate G->H I Wash solid with cold water H->I J Recrystallize crude solid from Ethanol or Isopropanol I->J K Dry final product under vacuum J->K L Pure 7-(Benzyloxy)-4-chloroquinazoline K->L Proceed to Validation

Caption: Synthetic workflow for 7-(Benzyloxy)-4-chloroquinazoline.

Step-by-Step Methodology

Reagents & Equipment:

  • 7-(Benzyloxy)quinazolin-4(3H)-one

  • Phosphorus Oxychloride (POCl₃)

  • Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for work-up and filtration

  • Personal Protective Equipment (PPE): lab coat, safety goggles, acid-resistant gloves

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 7-(Benzyloxy)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 vol eq).

    • Expertise Note: Using excess POCl₃ ensures the reaction mixture remains stirrable and drives the reaction to completion. The reaction must be conducted under anhydrous conditions as POCl₃ reacts violently with water.

  • Catalysis: Add a catalytic amount of DMF (e.g., 0.1 eq). This accelerates the reaction significantly.

  • Reflux: Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours.

    • Trustworthiness Note: Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexane as eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully remove the excess POCl₃ under reduced pressure (distillation). c. In a well-ventilated fume hood, slowly and cautiously add the cooled reaction residue to a beaker of crushed ice with vigorous stirring. This step is highly exothermic. d. Once the quench is complete, basify the acidic slurry to a pH of 8-9 by the slow addition of a base such as concentrated ammonium hydroxide or saturated sodium bicarbonate solution. e. Stir the resulting suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation & Purification: a. Isolate the precipitated solid by vacuum filtration. b. Wash the solid thoroughly with cold deionized water to remove inorganic salts. c. Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to yield the pure product. d. Dry the purified solid under vacuum.

Part 3: The Analytical Validation Funnel

Confirming the identity and purity of the synthesized 7-(Benzyloxy)-4-chloroquinazoline requires a multi-pronged analytical approach. Relying on a single technique is insufficient; instead, we use an orthogonal funnel of methods where each step provides a higher level of structural confidence.

Validation Workflow Diagram

G cluster_level1 Technique cluster_level2 Technique cluster_level3 Technique A Synthesized Product B Level 1: Purity Assessment (Chromatography) A->B C Level 2: Molecular Weight Confirmation (Mass Spectrometry) B->C Purity OK TLC TLC: Single Spot? HPLC HPLC: >98% Purity? D Level 3: Unambiguous Structure Elucidation (NMR Spectroscopy) C->D Mass OK MS MS: Correct M+ and M+2 pattern? E Validated Structure High Purity Confirmed D->E Structure Confirmed HNMR ¹H NMR: Correct shifts & integration? CNMR ¹³C NMR: Correct number of signals?

Caption: Multi-technique workflow for structural validation.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized compound. A well-developed method can separate the target compound from starting materials, reagents, and by-products.

Typical HPLC Method:

Parameter Value Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like quinazolines.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile A standard mobile phase system for reverse-phase chromatography. The formic acid helps to protonate the quinazoline nitrogen, leading to sharper peaks.
Elution Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 10 min A gradient elution is crucial for ensuring that both polar and non-polar impurities are effectively eluted from the column and detected.[1][2]
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 340 nm Quinazolines have strong UV absorbance. Monitoring at multiple wavelengths helps ensure detection of impurities that may have different chromophores.
Injection Vol. 5 µL A small injection volume prevents column overloading and peak distortion.

| Expected Result | A single major peak with >98% area, well-resolved from any minor impurity peaks. | This result provides high confidence in the sample's purity before proceeding to more complex structural analysis. |

Molecular Weight Confirmation: Mass Spectrometry (MS)

Mass spectrometry confirms that the synthesized molecule has the correct molecular weight. For 7-(Benzyloxy)-4-chloroquinazoline (C₁₅H₁₁ClN₂O), the most critical diagnostic feature is the isotopic signature of chlorine.

  • Molecular Formula: C₁₅H₁₁ClN₂O

  • Monoisotopic Mass: 270.0560 g/mol

Expected Observations:

  • M+ Peak: An ion detected at m/z ≈ 271.06 [M+H]⁺ in ESI+ mode.

  • Isotopic Pattern: A crucial diagnostic feature is the presence of the M+2 peak (from the ³⁷Cl isotope) and the M+ peak (from the ³⁵Cl isotope) in an approximate 3:1 intensity ratio .[3] The presence of this pattern is a strong indicator that a single chlorine atom is present in the molecule.

Unambiguous Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive proof of structure by mapping the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ ~8.8 ppm (s, 1H): H2 proton on the quinazoline ring. Singlet, shifted far downfield due to the deshielding effect of the two adjacent nitrogen atoms.

  • δ ~8.2 ppm (d, 1H): H5 proton. A doublet due to coupling with H6.

  • δ ~7.5-7.3 ppm (m, 7H): This multiplet contains the five protons of the benzyl phenyl ring and the H6 and H8 protons of the quinazoline ring.

  • δ ~5.2 ppm (s, 2H): The benzylic -CH₂- protons. A sharp singlet, characteristic of the O-CH₂-Ph group.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Total Signals: 13 distinct aromatic/olefinic carbon signals and 1 aliphatic carbon signal are expected.

  • Key Signals:

    • ~160-150 ppm: Carbons of the quinazoline core (C2, C4, C7, C8a).

    • ~135 ppm: Quaternary carbon of the phenyl ring attached to the benzylic group.

    • ~129-127 ppm: Carbons of the phenyl ring.

    • ~125-105 ppm: Remaining carbons of the quinazoline core (C5, C6, C8, C4a).

    • ~71 ppm: The characteristic signal for the benzylic -CH₂- carbon.

The combination of the correct proton integrations, splitting patterns, chemical shifts, and the correct number of carbon signals provides unambiguous confirmation of the synthesized structure.[4][5][6]

Summary of Validation Data

Analytical TechniqueParameterExpected ResultConfirmation
HPLC Purity>98% peak areaConfirms high purity of the sample.
Mass Spec (ESI+) [M+H]⁺m/z ≈ 271.06Confirms correct molecular weight.
Isotope RatioM+ and M+2 peaks in ~3:1 ratioConfirms presence of one chlorine atom.
¹H NMR Chemical Shiftδ ~5.2 ppm (s, 2H)Confirms benzylic protons.
Chemical Shiftδ ~8.8 ppm (s, 1H)Confirms H2 proton of quinazoline core.
¹³C NMR Chemical Shiftδ ~71 ppmConfirms benzylic carbon.
Signal Count14 total signalsConfirms the complete carbon skeleton.

By systematically applying this synthesis and validation workflow, researchers can ensure the production of high-purity, structurally confirmed 7-(Benzyloxy)-4-chloroquinazoline, a cornerstone for advancing research in medicinal chemistry and drug development.

References

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. Available at: [Link]

  • Wang, M., et al. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. Available at: [Link]

  • MilliporeSigma. 7-(Benzyloxy)-4-chloroquinazoline | 288383-86-8. Available at: [Link]

  • Schultz, Z.D., et al. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. MDPI. Available at: [Link]

  • PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. Available at: [Link]

  • Valcarcel, M., et al. (2007). Synthesis and mass spectrometry of benzoxazoline, dimethyloxazoline and 4-phenyloxazoline derivatives of polyunsaturated fatty acids. PubMed. Available at: [Link]

  • Szafarz, M., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Available at: [Link]

  • Păun, A., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]

  • Agilent. Data Acquisition and Analysis of 7-ethoxycoumarin and its Metabolites Using TurboDDS Software in the Agilent 500 Ion Trap LC/MS. Available at: [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Benzyloxy and Chloro Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction

Infrared (IR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing invaluable insights into the functional groups present within a molecule. This guide offers a detailed comparison of the characteristic IR spectral features of two common and important functional groups in pharmaceutical and chemical research: the benzyloxy group and the chloro group. Understanding their distinct vibrational signatures is crucial for structural elucidation, reaction monitoring, and quality control. This document provides not only a theoretical comparison but also practical, field-proven experimental protocols for obtaining high-quality spectra.

The benzyloxy group, consisting of a benzyl group (a benzene ring attached to a CH2 group) bonded to an oxygen atom, is essentially an aromatic ether. Its IR spectrum is a composite of the ether C-O stretching and the various vibrations of the aromatic ring. In contrast, the chloro group, a halogen atom, is characterized by the stretching vibration of the carbon-chlorine (C-Cl) bond. The position of this absorption is sensitive to the nature of the carbon atom to which it is attached.

This guide will delve into the specific IR absorption peaks for each functional group, compare their typical wavenumber ranges and intensities, and provide detailed methodologies for sample preparation and spectral acquisition.

Comparative Analysis of IR Absorption Peaks

The primary distinguishing features in the IR spectra of compounds containing benzyloxy and chloro groups are found in the fingerprint and functional group regions. The benzyloxy group gives rise to more numerous and complex absorptions due to the combination of the ether linkage and the aromatic ring.

Functional GroupKey Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Benzyloxy Aryl-Alkyl Ether C-O Asymmetric Stretch1250 - 1200StrongA key diagnostic peak for this type of ether.[1]
Aryl-Alkyl Ether C-O Symmetric Stretch1050 - 1020Medium-StrongOften appears as a distinct peak near the asymmetric stretch.[1]
Aromatic C=C Stretch1600 - 1450Medium-Weak (often multiple bands)Characteristic of the benzene ring.[2][3][4][5][6]
Aromatic C-H Stretch3100 - 3000Medium-WeakAppears at higher wavenumbers than alkane C-H stretches.[2][3][4][5][6][7][8]
Aromatic C-H Out-of-Plane Bending900 - 675StrongThe pattern of these bands can indicate the substitution pattern on the benzene ring.[2][3][4][5][6]
Chloro C-Cl Stretch850 - 550Strong-MediumThe exact position depends on the substitution of the carbon (primary, secondary, tertiary).[2][3][4][9]
-CH₂Cl Wagging1300 - 1150MediumA useful secondary peak for terminal alkyl chlorides.[2][3][4][9]

Causality Behind Spectral Features:

  • Benzyloxy Group: The strong C-O stretching bands arise from the significant dipole moment of the C-O bond. The asymmetry of the aryl-O-CH₂ linkage results in two distinct stretching vibrations. The aromatic C=C and C-H stretches are characteristic of the benzene ring's delocalized π-electron system.[1][10][11][12]

  • Chloro Group: The C-Cl bond is also polar, leading to a moderately strong to strong IR absorption. The position of this peak in the lower frequency "fingerprint" region is due to the relatively heavy mass of the chlorine atom.[2][3][4][9] The electronegativity of the chlorine atom also influences the adjacent C-H bonds, giving rise to the characteristic wagging vibration.[2][3][4][9]

Experimental Protocols

Obtaining a high-quality IR spectrum is paramount for accurate analysis. The choice of sampling technique depends on the physical state of the sample (solid or liquid).

Attenuated Total Reflectance (ATR)-FTIR: A Versatile Approach

For both solid and liquid samples, ATR-FTIR is often the most convenient and efficient method, requiring minimal to no sample preparation.[13][14][15][16][17]

Caption: Workflow for ATR-FTIR Spectroscopy.

Step-by-Step Methodology for ATR-FTIR:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or germanium) is impeccably clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum with the clean, empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

    • Solids: Place a small amount of the solid powder or film onto the crystal.

  • Pressure Application (for solids): For solid samples, lower the press arm to apply firm and even pressure. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.

  • Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are typically sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal and pressure anvil after analysis to prevent cross-contamination.

Traditional Methods: KBr Pellets and Thin Films

While ATR is often preferred for its simplicity, traditional methods like potassium bromide (KBr) pellets for solids and thin films for liquids are also widely used and can provide excellent results.

KBr Pellet Method for Solids:

This technique involves intimately mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent pellet.[18][19]

Caption: Workflow for KBr Pellet Preparation and Analysis.

Thin Film Method for Liquids:

For non-volatile liquids, a thin film can be created between two salt plates (e.g., NaCl or KBr).[18][19]

Step-by-Step Methodology for Thin Film (Liquids):

  • Plate Cleaning: Ensure the salt plates are clean and dry.

  • Sample Application: Place a small drop of the liquid sample onto the surface of one salt plate.

  • Film Formation: Place the second salt plate on top of the first and gently rotate to spread the liquid into a thin, uniform film.

  • Spectrum Acquisition: Place the sandwiched plates into the spectrometer's sample holder and acquire the spectrum.

Trustworthiness and Self-Validating Systems

To ensure the reliability of your IR data, consider the following:

  • Purity of Sample: Impurities will contribute to the spectrum and can lead to misinterpretation. Ensure your sample is as pure as possible.

  • Absence of Water: The broad O-H stretching absorption from water can obscure important spectral features. For the KBr pellet method, it is critical to use thoroughly dried KBr and to minimize the sample's exposure to atmospheric moisture.

  • Instrument Calibration: Regularly verify the performance of your FTIR spectrometer using a polystyrene standard.

  • Reproducibility: For critical applications, acquire spectra from multiple preparations of the same sample to ensure the observed peaks are reproducible.

By adhering to these principles, the experimental protocols become self-validating, leading to trustworthy and interpretable data.

Conclusion

The benzyloxy and chloro functional groups exhibit distinct and readily identifiable peaks in their IR spectra. The benzyloxy group is characterized by strong C-O stretching bands and the various absorptions of the aromatic ring, while the chloro group is primarily identified by its C-Cl stretching vibration in the fingerprint region. The choice of an appropriate sample preparation technique, with ATR-FTIR being a highly versatile option, is critical for obtaining high-quality spectra. By understanding the theoretical basis of these absorptions and following rigorous experimental protocols, researchers can confidently utilize IR spectroscopy for the structural elucidation of molecules containing these important functional groups.

References
  • Wax Studios. (n.d.). Ir Spectra Of Ether. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Regina. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

  • Journal of Chemical Education. (2008, February 1). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Proprep. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Unknown. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2003, December 2). Infrared Spectroscopy of Neutral C7H7 Isomers: Benzyl and Tropyl. Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... Retrieved from [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

Comparative Bioactivity of 7-Benzyloxy Quinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The design of multi-targeted tyrosine kinase inhibitors (TKIs) has increasingly relied on the 4-anilinoquinazoline scaffold. Among the most critical structural modifications is the functionalization at the C7 position. The 7-benzyloxyquinazoline core serves as a pivotal intermediate in the synthesis of advanced anticancer agents, including clinically approved drugs like Vandetanib 1. This guide objectively compares the bioactivity of 7-benzyloxy quinazoline derivatives against standard alternatives, detailing the mechanistic rationale and the self-validating experimental protocols used to evaluate them.

Mechanistic Rationale: The Role of the 7-Benzyloxy Scaffold

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are primary targets for halting tumor proliferation and angiogenesis. The 4-anilinoquinazoline core acts as an ATP-competitive inhibitor, binding to the hinge region of the kinase domain.

The strategic retention or modification of the 7-benzyloxy group provides a bulky, lipophilic moiety that probes the deep hydrophobic pocket of these kinases—particularly the "DFG-out" inactive conformation of VEGFR-2. This structural feature allows medicinal chemists to extensively explore structure-activity relationships (SAR), modulating both metabolic stability and target residence time 2.

G Ligand EGF / VEGF Ligands Receptor EGFR / VEGFR-2 Kinases Ligand->Receptor Binds & Activates ATP_Pocket ATP Binding Domain Receptor->ATP_Pocket Conformational Shift Inhibitor 7-Benzyloxy Quinazolines Inhibitor->ATP_Pocket Competitive Inhibition Signaling Downstream Signaling (MAPK/ERK, PI3K/AKT) Inhibitor->Signaling Blocks ATP_Pocket->Signaling ATP Hydrolysis Tumor Tumor Proliferation & Angiogenesis Signaling->Tumor Drives

Mechanism of Action: 7-Benzyloxy quinazoline derivatives competitively inhibiting EGFR/VEGFR-2.

Comparative Bioactivity Data

Recent synthetic strategies utilizing 4-hydroxy-6-methoxy-7-benzyloxyquinazoline have yielded derivatives that exhibit potent dual inhibition of EGFR and VEGFR-2 3. When compared to first-generation monotherapies like Gefitinib or Sorafenib, these novel hybrids often demonstrate superior cytotoxicity profiles across multiple human cancer cell lines.

Compound / DrugPrimary Target(s)Kinase IC50 (µM)Primary Cell LineCytotoxicity IC50 (µM)
Compound 15 (7-benzyloxy deriv.)EGFR / VEGFR-20.072 (EGFR) / 0.052 (VEGFR-2)MCF-7 (Breast)0.097
Compound 19i (Diaryl urea deriv.)EGFR / VEGFR-20.001 (EGFR) / 0.079 (VEGFR-2)HCT-116 (Colon)0.850
Compound 155p (Quinazoline deriv.)VEGFR-2N/AHep-G2 (Hepatic)1.880
Gefitinib (Standard TKI)EGFR~0.003 (EGFR)MCF-7 (Breast)~5.200
Sorafenib (Standard TKI)VEGFR-2~0.090 (VEGFR-2)Hep-G2 (Hepatic)~4.500

Data synthesized from recent evaluations of 4-anilinoquinazoline-urea derivatives and their bioisosteres 4.

Experimental Protocols & System Validation

To ensure scientific integrity, the evaluation of these derivatives relies on self-validating experimental workflows. Below are the step-by-step methodologies used to synthesize and evaluate these compounds, complete with the causality behind each experimental choice.

Workflow A: Synthesis of the 4-Anilino-7-Benzyloxyquinazoline Core
  • Cyclization: React 3-methoxy-4-benzyloxybenzaldehyde with formamide to yield the 7-benzyloxy-6-methoxyquinazolin-4(3H)-one intermediate.

    • Causality: This step establishes the core pyrimidine ring while protecting the C7 position with the benzyloxy group, which acts as the primary pharmacophore for subsequent hydrophobic interactions.

  • Chlorination: Reflux the intermediate with thionyl chloride (

    
    ) and a catalytic amount of DMF to produce 7-benzyloxy-4-chloro-6-methoxyquinazoline.
    
    • Causality: The stable lactam is converted into a highly reactive electrophile at the C4 position, priming the molecule for nucleophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): React the 4-chloro intermediate with substituted anilines in isopropanol under reflux.

    • Causality: This installs the critical 4-anilino moiety required for hydrogen bonding with the hinge region (e.g., Met793 in EGFR, Cys919 in VEGFR-2) of the kinase domain.

    • System Validation: Real-time TLC monitoring and LC-MS confirmation of the mass shift from the chloro-intermediate to the anilino-product inherently validates the success of the substitution.

Workflow B: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
  • Enzyme Incubation: Prepare recombinant EGFR and VEGFR-2 kinase domains. Incubate with varying concentrations of the 7-benzyloxy derivatives (0.001 µM to 10 µM) in a kinase buffer for 15 minutes at room temperature.

  • ATP Addition: Add ATP at a concentration strictly equal to its apparent

    
     for each respective kinase, alongside a specific peptide substrate.
    
    • Causality: Testing exactly at the

      
       ensures the assay is highly sensitive to competitive inhibitors. It allows the derived 
      
      
      
      values to accurately reflect the true competitive binding affinity (
      
      
      ) rather than artifactual substrate displacement.
  • Luminescence Readout: Quantify the unconsumed ATP or generated ADP using a luminescence-based detection system (e.g., ADP-Glo).

    • System Validation: The inclusion of a positive control (Sorafenib/Gefitinib) and a no-enzyme negative control establishes the dynamic range. Because luminescence directly correlates with enzymatic turnover, any signal reduction is causally linked to specific kinase inhibition, eliminating false positives from assay quenching.

Workflow C: Cellular Anti-Proliferative Assay (MTT)
  • Cell Seeding & Treatment: Seed human cancer cell lines (MCF-7, HepG2, HCT-116) in 96-well plates at

    
     cells/well. Treat with synthesized derivatives for 72 hours.
    
  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well and incubate for 4 hours.

    • Causality: Viable cells with active metabolism reduce the yellow MTT into dark blue, insoluble formazan crystals. This reaction is catalyzed by mitochondrial succinate dehydrogenase.

  • Solubilization & Measurement: Solubilize the crystals in DMSO and measure absorbance at 570 nm.

    • System Validation: The direct stoichiometric conversion of MTT to formazan means the absorbance strictly correlates with the number of living cells. This self-validates the compound's ability to cross the lipid bilayer and exert functional phenotypic effects, proving that the biochemical kinase inhibition observed in Workflow B translates to actual cellular toxicity.

References

  • EP3181554A1 - Quinazoline derivative Source: Google Patents URL
  • 7-(Benzyloxy)
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 Source: ResearchGate URL

Sources

Elemental Analysis Standards for 7-(Benzyloxy)-4-chloroquinazoline: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Chemists, and Drug Development Professionals Subject: CAS 288383-86-8 | C₁₅H₁₁ClN₂O | MW: 270.71 g/mol

Executive Summary: The Precision Paradox

In the synthesis of EGFR inhibitors like Gefitinib, 7-(Benzyloxy)-4-chloroquinazoline serves as a linchpin intermediate. Its reactivity—specifically the lability of the C4-chlorine atom—is its greatest asset for nucleophilic aromatic substitution (SₙAr) but its greatest liability for analytical standardization.

For decades, Combustion Analysis (CHN) has been the gatekeeper of purity. However, for moisture-sensitive heterocycles like 4-chloroquinazolines, classical CHN is often insufficient.[1] It can mask the conversion of the active chloride to the inert hydrolysis product [7-(benzyloxy)quinazolin-4(3H)-one] due to compensating mass balance errors.

This guide objectively compares the traditional Classical Microanalysis (Method A) against the modern Quantitative NMR (Method B) . We propose that for this specific compound, a Cross-Validation Protocol is the only scientifically robust standard.

Comparative Analysis of Validation Methods

Method A: Classical Microanalysis (CHN + Halogen Titration)

The Traditional Benchmark

Principle: Complete combustion of the sample at >950°C. Gases (CO₂, H₂O, N₂, NOₓ) are separated via GC and quantified via thermal conductivity detection. Chlorine is typically determined via separate Schöniger flask combustion and potentiometric titration.[1]

Performance Profile:

Feature Specification Verdict for 7-(Benzyloxy)-4-chloroquinazoline
Precision ±0.4% absolute tolerance (theoretical vs. found). Moderate. High molecular weight dilutes the error impact of small impurities.[1]
Specificity Low.[1] Measures bulk elemental ratios only. Critical Failure. Cannot distinguish between the target and its isomers or specific solvates easily.[1]
Sample Req. 2–5 mg (Destructive).[1] High. Requires significant material for triplicate analysis.[1]

| Moisture Sensitivity | High.[1] Hygroscopic samples skew H and O values.[1] | Risk. The hydrolysis product (quinazolinone) has a similar %C (66.6% vs 66.5%), making it "invisible" to C-analysis. |

The "Blind Spot" Scenario: If 5% of your standard hydrolyzes to the keto-form (quinazolinone), the Carbon content changes by <0.1%, which is within the experimental error of CHN. You could pass a degraded standard as pure.

Method B: Quantitative NMR (¹H-qNMR)

The Modern Precision Tool

Principle: Absolute quantification using an Internal Standard (IS) of known purity (e.g., Maleic Acid or TCNB). The molar ratio is derived directly from the integration of specific proton signals, independent of the compound's response factor.

Performance Profile:

Feature Specification Verdict for 7-(Benzyloxy)-4-chloroquinazoline
Precision ±0.5% to ±1.0% (Routine); <0.2% (High-Precision). Superior. Direct measurement of the active molecule.[1]
Specificity High. Resolves structural impurities.[1] Excellent. The C2-proton shift is diagnostic. It shifts significantly between the Chloro- (Target) and Keto- (Impurity) forms.
Sample Req. 10–20 mg (Non-destructive).[1] Efficient. Sample can be recovered if necessary.[1]

| Self-Validation | Yes. Multiple signals can be integrated to cross-check.[1] | High. If the integration of the Benzyloxy protons vs. the Quinazoline protons disagrees, the sample is flagged. |

Critical Degradation Pathway & Visualization

Understanding the chemistry is prerequisite to selecting the standard.[1] The 4-chloro group is highly susceptible to hydrolysis by atmospheric moisture, releasing HCl and forming the thermodynamically stable quinazolinone.

degradation_pathway Target 7-(Benzyloxy)-4-chloroquinazoline (Active Standard) C15H11ClN2O Intermediate Transition State (Tetrahedral) Target->Intermediate Slow Hydrolysis Moisture + H2O (Atmospheric Moisture) Moisture->Intermediate Impurity 7-(Benzyloxy)quinazolin-4(3H)-one (Inert Hydrolysis Product) C15H12N2O2 Intermediate->Impurity Irreversible Byproduct HCl (Acid Gas) Intermediate->Byproduct

Figure 1: The Hydrolysis Trap. Exposure to moisture converts the active Chloro-standard into the inert Keto-form.[1] Standard CHN analysis often fails to detect this shift due to similar Carbon percentages.

Recommended Experimental Protocol: The "Cross-Validation" System

To certify 7-(Benzyloxy)-4-chloroquinazoline as a reference standard, do not rely on a single method. Use this self-validating workflow.

Step 1: Inert Handling[1][2]
  • Requirement: All sampling must occur in a glove box or desiccated glove bag (Relative Humidity < 10%).[1]

  • Why: The hydrolysis reaction rate is surface-area dependent.[1] Fine powders degrade minutes upon exposure to humid air.[1]

Step 2: High-Precision qNMR (The Primary Assay)

Reagents:

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (dried over molecular sieves).[1] Avoid CDCl₃ as traces of HCl in chloroform can catalyze hydrolysis.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Certified Reference Material). High solubility and non-overlapping signals.[1]

Procedure:

  • Weigh 15.0 mg of Target and 10.0 mg of IS into the same vial (precision ±0.01 mg).

  • Dissolve in 0.7 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary, but monitor temperature).[1]

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T₁ of the slowest relaxing proton).

    • Scans: 64.

    • Temperature: 298 K.[1]

Data Processing:

  • Integrate the C2-Proton (Quinazoline ring) of the target (typically ~8.8–9.0 ppm).

  • Integrate the IS Signal (Trimethoxybenzene aromatic singlet ~6.1 ppm).[1]

  • Calculate purity (

    
    ) using the equation:
    
    
    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight).
Step 3: Orthogonal Halogen Validation (The Secondary Check)

Technique: Schöniger Flask Combustion followed by Potentiometric Titration with AgNO₃.

  • Why: qNMR confirms the organic structure.[1] Titration confirms the covalent chlorine.[1]

  • Acceptance Criteria: The Chlorine content must match theoretical (13.1%) within ±0.3%. If Chlorine is low but qNMR is high, you have inorganic salt contamination (e.g., NaCl from brine washes).

Performance Comparison Data (Simulated Case Study)

We compared three batches of 7-(Benzyloxy)-4-chloroquinazoline using both methods.

Batch ConditionMethod A: CHN Analysis (Carbon %)Method B: qNMR (Assay %)Interpretation
Batch 1 (Fresh) Found: 66.45% (Calc: 66.55%)99.8% Valid Standard. Both methods agree.
Batch 2 (Aged 6mo) Found: 66.30% (Calc: 66.55%)94.2% Critical Discrepancy. CHN shows a "pass" (within 0.4% error), but qNMR reveals 5% degradation to the quinazolinone. CHN failed to detect degradation.
Batch 3 (Wet) Found: 65.10%98.5% Solvent Trap. qNMR shows the active molecule is intact, but the sample contains trapped solvent/water.

Workflow Visualization

validation_workflow cluster_analysis Parallel Analysis Pathways Start Raw Material 7-(Benzyloxy)-4-chloroquinazoline qNMR Method B: qNMR (DMSO-d6, Maleic Acid IS) Start->qNMR 15mg CHN Method A: CHN/Combustion (Bulk Composition) Start->CHN 5mg Titration Chlorine Titration (AgNO3) Start->Titration 10mg Decision Data Correlation Check qNMR->Decision Purity > 98%? CHN->Decision C/H/N within 0.4%? Titration->Decision Cl within 0.3%? Pass CERTIFIED STANDARD (Use for Synthesis) Decision->Pass All Pass Fail REJECT / RE-PURIFY (Hydrolysis Detected) Decision->Fail Any Fail

Figure 2: The Cross-Validation Workflow. Note that qNMR is the primary "Go/No-Go" decision gate due to its specificity.

References

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

  • Bharti, S. K., et al. (2012).[1] qNMR: A versatile tool for the analysis of pharmaceutical impurities.[1][2] Analytical Methods. Link

  • ChemicalBook . 7-(Benzyloxy)-4-chloroquinazoline Product Specifications and Synthesis. Link

Sources

X-ray crystallography data for 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Crystallographic Profiling: 7-(Benzyloxy)-4-chloroquinazoline vs. Alternative Kinase Intermediates

Executive Summary

In the development of targeted tyrosine kinase inhibitors (TKIs), the structural integrity of synthetic intermediates dictates both downstream reactivity and final active pharmaceutical ingredient (API) conformation. 7-(Benzyloxy)-4-chloroquinazoline (CAS: 114873-06-2) is a pivotal building block for multi-targeted TKIs such as Vandetanib[1]. This guide objectively compares the crystallographic properties, solid-state behavior, and structural performance of 7-(Benzyloxy)-4-chloroquinazoline against alternative intermediates like 4-chloro-6,7-dimethoxyquinazoline (used in Erlotinib synthesis) and halogenated analogs.

Structural Significance in Structure-Based Drug Design (SBDD)

The performance of quinazoline intermediates in drug synthesis relies heavily on their 3D conformation. The quinazoline core provides a highly restricted, planar conformation that favorably pre-organizes the molecule for binding to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR)[2].

When comparing 7-(Benzyloxy)-4-chloroquinazoline to 4-chloro-6,7-dimethoxyquinazoline, the primary differentiator is the steric bulk and rotational freedom of the C7 substituent:

  • Reactivity at C4: Both compounds feature a highly reactive C4-chlorine bond, primed for

    
     reactions with anilines. The C4-Cl bond dissociation energy in these systems is approximately 83.14 kcal/mol, making it the primary site for nucleophilic attack[3].
    
  • Substituent Flexibility: The dimethoxy groups of Erlotinib precursors are relatively rigid. In contrast, the benzyloxy ether linkage at C7 introduces significant rotational degrees of freedom. While this flexibility complicates single-crystal growth, it is crucial for the final API's ability to adapt to the solvent-exposed regions of the kinase hinge region[1].

Comparative Crystallographic & Solid-State Data

Obtaining single crystals of sufficient quality for X-ray diffraction of 7-(Benzyloxy)-4-chloroquinazoline can be challenging due to its flexible ether linkage, and definitive standalone structures are rare in public databases[1]. However, by comparing its predictive crystallographic profile with empirical data from closely related analogs, we can establish a robust solid-state baseline.

Parameter7-(Benzyloxy)-4-chloroquinazoline (Predicted/Analog)4-Chloro-6,7-dimethoxyquinazoline (Empirical)4-Chloro-6-iodo-2-(4-methoxyphenyl)quinazoline (Empirical)
Molecular Weight 270.71 g/mol [1]224.64 g/mol 396.61 g/mol [4]
Crystal System Triclinic (Predicted)MonoclinicMonoclinic[4]
Space Group



[4]
C4-Cl Bond Energy ~83.14 kcal/mol[3]~84.20 kcal/mol~83.14 kcal/mol[3]
Primary Lattice Forces

stacking, C-H···O, C-H···


stacking, C-H···O
Halogen bonding (Cl···Cl),

[4]
Downstream API Vandetanib[1]Erlotinib / GefitinibExperimental Kinase Inhibitors[4]

Experimental Methodology: Single Crystal X-ray Diffraction

To objectively validate the 3D conformation of quinazoline intermediates, a rigorous, self-validating crystallographic workflow is required.

CrystallographyWorkflow Synthesis 1. Compound Synthesis POCl3 Chlorination Purification 2. Purification Chromatography Synthesis->Purification Crystallization 3. Single Crystal Growth Vapor Diffusion Purification->Crystallization Diffraction 4. X-ray Diffraction Cryogenic Collection Crystallization->Diffraction Refinement 5. Phasing & Refinement SHELXT / SHELXL Diffraction->Refinement Validation 6. Structural Validation CheckCIF Analysis Refinement->Validation

Figure 1: Step-by-step X-ray crystallography workflow for quinazoline intermediates.

Protocol: Crystal Growth and Structural Refinement

Step 1: Compound Synthesis & Purification

  • Action: Synthesize the intermediate via

    
     chlorination of the corresponding quinazolone in a nonprotic solvent (e.g., toluene)[4]. Purify strictly via silica gel chromatography.
    
  • Causality: Residual acidic impurities (like unreacted

    
     byproducts) can protonate the N1 atom of the quinazoline ring[3]. This alters the electronic distribution and prevents the formation of the neutral free-base crystal lattice required for accurate structural baseline determination.
    
  • Validation Checkpoint: Confirm purity >99% via HPLC and verify the absence of the C=O stretch (~1680 cm⁻¹) in FTIR before proceeding.

Step 2: Single Crystal Growth (Vapor Diffusion)

  • Action: Dissolve 10 mg of the quinazoline intermediate in 0.5 mL of dichloromethane (DCM). Place the open vial inside a larger closed chamber containing 3 mL of n-hexane (antisolvent). Allow to stand at 20°C for 48-72 hours.

  • Causality: Quinazolines are highly prone to forming layered structures via

    
     stacking[5]. Rapid evaporation leads to kinetic trapping, yielding amorphous powders. Vapor diffusion allows the non-polar hexane to slowly lower the dielectric constant of the solution, enabling thermodynamically controlled nucleation.
    

Step 3: Cryogenic Data Collection

  • Action: Harvest a single crystal (~0.2 x 0.1 x 0.1 mm), coat in paratone oil, and mount on a diffractometer equipped with a 100 K nitrogen cold stream.

  • Causality: The benzyloxy ether linkage at C7 possesses significant rotational freedom. Freezing the crystal at 100 K minimizes the thermal vibration (Debye-Waller factors) of these flexible groups, preventing electron density smearing and ensuring high-resolution localization of the carbon atoms.

  • Validation Checkpoint: Monitor

    
     during data reduction. An 
    
    
    
    indicates crystal twinning or radiation damage; if observed, discard and select a new crystal.

Step 4: Phase Determination & Refinement

  • Action: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on

    
    . Apply anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Causality: Anisotropic refinement is mandatory to model the directional thermal motion of the benzyloxy phenyl ring, which often exhibits libration in the solid state.

  • Validation Checkpoint: A successful refinement should yield an

    
     value < 0.05. Residual electron density peaks (
    
    
    
    ) near the chlorine atom suggest unmodeled halogen bonding or positional disorder[4].

Mechanistic Insights from Solid-State Data

Crystallographic data reveals that the performance and stability of these intermediates are governed by specific intermolecular forces. In quinazoline derivatives, the crystal packing is predominantly stabilized by intermolecular hydrogen bonds, C–H···Cl, C–H···


, and 

interactions[4].

Unlike the tightly packed, highly symmetric lattices of simpler quinazolines (which often form 3D networks via N-H···N interactions[5]), the bulky benzyloxy group in 7-(Benzyloxy)-4-chloroquinazoline disrupts tight


 stacking. This forces the molecule into lower symmetry space groups. Furthermore, energy-framework analyses of halogenated quinazolines reveal that dispersive 

interactions and Type I halogen contacts (Cl···Cl) are the most important forces stabilizing the crystal structure[4]. Understanding these forces is critical for optimizing storage conditions, as the hydrophobic benzyloxy group significantly enhances solid-state stability against ambient moisture compared to unprotected quinazolones.

References

  • Benchchem. 7-(Benzyloxy)-4-chloroquinazoline | Benchchem. Retrieved from:[1]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. Retrieved from:[4]

  • MDPI. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Retrieved from:[3]

  • IUCr. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Retrieved from:[5]

  • bioRxiv. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Retrieved from:[2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the lifecycle of chemical reagents extends far beyond their use in synthesis. The proper management and disposal of these compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 7-(benzyloxy)-4-chloroquinazoline, a halogenated heterocyclic compound often utilized as an intermediate in medicinal chemistry. Our focus is to provide actionable intelligence that safeguards researchers and their working environment.

Understanding the Hazard Profile of 7-(Benzyloxy)-4-chloroquinazoline

Before any handling or disposal procedures are initiated, a thorough understanding of the compound's intrinsic hazards is essential. 7-(Benzyloxy)-4-chloroquinazoline is a solid substance with the following hazard classifications:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation.[1]

  • Eye Irritation : Causes serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation.[1]

These hazards necessitate careful handling in a controlled environment and the use of appropriate personal protective equipment (PPE) at all times.

Hazard ClassificationGHS StatementSource
Acute Oral ToxicityH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]
Specific target organ toxicity (single exposure)H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling 7-(benzyloxy)-4-chloroquinazoline in any form, including as a waste product.

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield that conforms to recognized standards such as EU EN166 or US OSHA 29 CFR 1910.133.

  • Hand Protection : Chemical-resistant, impervious gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves prior to use and dispose of them properly after handling.

  • Body Protection : A lab coat, long-sleeved garments, and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection : All handling of the solid compound or solutions that may produce aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]

Waste Segregation and Containment: The Cornerstone of Proper Disposal

The fundamental principle for managing waste containing 7-(benzyloxy)-4-chloroquinazoline is strict segregation. As a chlorinated organic compound, it must not be mixed with non-halogenated waste streams to prevent costly and complex disposal procedures.[3][4]

Step-by-Step Waste Collection Protocol:
  • Select Appropriate Containers : Use only containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling : Before adding any waste, clearly label the container with "Hazardous Waste," the full chemical name "7-(Benzyloxy)-4-chloroquinazoline," and the appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).[5]

  • Solid Waste Collection :

    • Place any unreacted solid 7-(benzyloxy)-4-chloroquinazoline into the designated waste container.

    • Contaminated materials such as weighing boats, pipette tips, gloves, and bench paper should also be collected in this container.

  • Liquid Waste Collection :

    • Collect all solutions containing 7-(benzyloxy)-4-chloroquinazoline in a separate, dedicated liquid waste container.

    • Crucially, do not mix this halogenated waste with non-halogenated organic solvent waste. [3] This is a critical step for both safety and cost-effective disposal.

  • Container Management :

    • Keep waste containers closed at all times, except when actively adding waste.[6]

    • Store filled or partially filled containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[6][7]

Disposal Pathway: Professional Hazardous Waste Management

The only approved and safe method for the final disposal of 7-(benzyloxy)-4-chloroquinazoline is through a licensed environmental waste management contractor.[7] This ensures the waste is handled and treated in accordance with all local, state, and federal regulations. High-temperature incineration in a specialized facility is a common and effective method for the destruction of chlorinated organic compounds.[4][8]

Do not, under any circumstances, attempt to dispose of this chemical down the drain or in the regular trash. [6] This can lead to environmental contamination and potential legal liabilities.

The workflow for proper disposal is outlined in the diagram below.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS Environmental Health & Safety (EHS) cluster_Disposal Final Disposal A Identify Waste (Solid or Liquid containing 7-(Benzyloxy)-4-chloroquinazoline) B Select & Label Halogenated Waste Container A->B 1. Prepare C Segregate and Collect Waste (Solid & Liquid separately) B->C 2. Collect D Securely Store Container in Satellite Accumulation Area C->D 3. Store E Schedule Waste Pickup with Institutional EHS Office D->E 4. Request F Transport to Central Hazardous Waste Facility E->F 5. Internal Transfer G Licensed Waste Contractor Collects Waste F->G 6. Collection H Transport to Approved Treatment Facility G->H 7. Transport I High-Temperature Incineration or Other Approved Method H->I 8. Destruction

Caption: Decision workflow for the disposal of 7-(Benzyloxy)-4-chloroquinazoline.

Emergency Procedures: Spill and Decontamination

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area : Restrict access to the spill area. If the spill is in a fume hood, keep the sash at a safe working height.

  • Don Appropriate PPE : Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.

  • Contain and Clean :

    • For solid spills, carefully sweep or scoop the material into the designated hazardous waste container. Avoid generating dust.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Once absorbed, carefully collect the material and place it into the sealed hazardous waste container.

  • Decontaminate Surfaces :

    • Thoroughly wipe the spill area with a cloth dampened with a suitable solvent, such as soap and water or isopropanol.[9] All cleaning materials must be disposed of as hazardous waste.

    • For sensitive equipment, consult the manufacturer's guidelines for appropriate decontamination procedures.

  • Report : Report all spills to your laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.[6]

A Note on Chemical Inactivation

While chemical degradation methods exist for some hazardous compounds, such as treatment with sodium hypochlorite or Fenton's reagent for certain antineoplastic agents, there is currently no validated, peer-reviewed protocol for the chemical inactivation of 7-(benzyloxy)-4-chloroquinazoline for disposal purposes.[10][11] The reaction of 4-chloroquinazolines with nucleophiles like amines or hydrazines is well-documented for synthesis but is not a validated disposal method and could produce other hazardous byproducts.

Attempting unvalidated chemical treatments can be dangerous, potentially leading to exothermic reactions or the generation of unknown, more hazardous compounds. Therefore, the only recommended disposal route is through a professional hazardous waste service.

By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health.

References

  • Santoleri, J. J. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

  • El-Ghenymy, A., et al. (2020, December 15). Efficient degradation of chloroquine drug by electro-Fenton oxidation. PubMed. Retrieved from [Link]

  • Al-Farsi, A. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]

  • Harvard University Environmental Health & Safety. (n.d.). Lab Chemical Safety Guidelines. Retrieved from [Link]

  • Unknown. (n.d.). hazardous waste segregation. Retrieved from [Link]

  • Tacconelli, E. (n.d.). Decontamination of environmental surfaces in hospitals to reduce hospital acquired infections. PMC. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • O'Keeffe, J. (2022, August 15). Quantifying and Assessing Cleaning & Disinfection Residues. Retrieved from [Link]

  • Unknown. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

  • Castegnaro, M., et al. (n.d.). Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). US20220288257A1 - Compositions and methods for decontamination of surfaces - Google Patents.
  • Astier, A., & Paul, M. (2020, June 22). Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. PMC. Retrieved from [Link]

  • Kupiec, T. C., et al. (n.d.). Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument. PMC. Retrieved from [Link]

  • Wang, J., et al. (2021, September 28). Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation. PubMed. Retrieved from [Link]

  • Racke, K. D. (n.d.). Disposal and Degradation of Pesticide Waste. Scilit. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

Sources

Personal protective equipment for handling 7-(Benzyloxy)-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the synthesis of complex kinase inhibitors (such as EGFR and VEGF inhibitors), I frequently manage workflows where 7-(Benzyloxy)-4-chloroquinazoline (CAS: 288383-86-8) [1][2] serves as a critical electrophilic intermediate[3]. The very reactivity that makes this compound valuable for drug discovery also dictates its stringent hazard profile.

This guide provides a self-validating system of procedural safeguards. By understanding the chemical causality behind the hazards, researchers can transform rote safety rules into an intuitive, fail-safe operational plan.

Section 1: Mechanistic Hazard Profile & Causality

To handle 7-(Benzyloxy)-4-chloroquinazoline safely, one must first understand why it is dangerous. The quinazoline core is substituted with an electron-withdrawing chlorine atom at the C-4 position, making it highly susceptible to Nucleophilic Aromatic Substitution (


) [4].

In a biological context, this means the compound does not just passively irritate; it actively cross-links with nucleophilic amino acid residues (such as the thiol groups in cysteine or the amine groups in lysine) present on human skin proteins and mucous membranes. This mechanism directly informs its Global Harmonized System (GHS) hazard statements[5]:

  • H302 (Harmful if swallowed): Systemic toxicity upon ingestion.

  • H315 (Causes skin irritation): Driven by the alkylation of epidermal proteins.

  • H319 (Causes serious eye irritation): Rapid reaction with the moist, nucleophile-rich surface of the cornea.

  • H335 (May cause respiratory irritation): Inhalation of the fine powder leads to immediate mucosal

    
     reactions in the respiratory tract.
    

Section 2: Personal Protective Equipment (PPE) Matrix

Your PPE is your last line of defense against


 reactivity. Every piece of equipment must be selected based on the specific physical state (powder vs. solution) of the compound.
PPE CategorySpecificationMechanistic Causality for Selection
Hand Protection Double-layered Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides a robust barrier against fine powders and the organic solvents (e.g., DMF, DCM) typically used for

reactions. Double-gloving prevents breakthrough during bulk transfer.
Eye/Face Protection Tight-fitting chemical safety gogglesPrevents airborne dust from settling on the eyes, which would trigger H319 severe irritation[5]. Standard safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-retardant lab coat with knit cuffsPrevents dust from migrating up the sleeves to the forearms, mitigating H315 dermal exposure risks[5].
Respiratory Protection N95/P100 particulate respiratorRequired only if weighing outside localized exhaust. The compound is a fine powder; inhalation leads to immediate mucosal irritation (H335)[5]. Note: Standard protocol dictates all handling must occur in a fume hood.

Section 3: Standard Operating Procedure (SOP): Handling & Reaction Setup

This protocol is designed as a self-validating system: you cannot proceed to the next step unless the safety conditions of the current step are met.

Phase 1: Pre-Operation Preparation

  • Ventilation Verification: Ensure the fume hood is operating at a face velocity of 80-100 fpm. Do not open the chemical container if the hood alarm is sounding.

  • Static Mitigation: Line the balance area with anti-static weighing paper. 7-(Benzyloxy)-4-chloroquinazoline powder can carry an electrostatic charge, causing it to "jump" and aerosolize, leading to unexpected exposure.

Phase 2: Dispensing and Transfer

  • Tool Selection: Use a grounded, anti-static spatula.

  • Weighing: Weigh the compound inside a draft-shielded analytical balance strictly within the fume hood. Never transport the unsealed dry powder across the laboratory.

Phase 3: Reaction Initiation

  • Dissolution: Dissolve the compound in the reaction solvent (e.g., anhydrous DMF or isopropanol) before removing the reaction flask from the hood.

  • Risk Shift: Acknowledge the operational risk shift: once the compound is in solution, the inhalation hazard (dust) drops to near zero, but the dermal absorption risk increases exponentially because the solvent acts as a carrier across the skin barrier.

Section 4: Spill Response and Disposal Plan

Due to the reactive C-4 chlorine[4], spills must be neutralized and isolated immediately to prevent cross-contamination.

  • Solid Spill Protocol: Do NOT sweep, as this aerosolizes the reactive powder. Cover the spill with damp paper towels (water minimizes dust generation, though the compound is largely insoluble) or a commercial spill pad. Carefully scoop the material into a dedicated hazardous waste container.

  • Solution Spill Protocol: Absorb the solvent mixture with an inert material such as vermiculite or sand. Do not use combustible absorbents like sawdust if strong oxidizing agents are present in the lab.

  • Waste Disposal: All materials contaminated with 7-(Benzyloxy)-4-chloroquinazoline must be classified as Halogenated Organic Waste due to the chlorine atom. Do not mix this with non-halogenated waste streams, as this violates environmental regulations and complicates incineration protocols.

Section 5: Operational Workflow Visualization

HandlingWorkflow Start Pre-Operation: Hood & Equipment Check PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Transfer Weighing & Transfer (Anti-static tools, inside hood) PPE->Transfer Reaction Dissolution & Reaction Setup Transfer->Reaction SpillDecision Spill Occurs? Reaction->SpillDecision Monitor Waste Disposal: Halogenated Organic Waste Reaction->Waste Reaction Byproducts SolidSpill Solid Spill Protocol: Dampen & Scoop SpillDecision->SolidSpill Dry Powder LiquidSpill Solution Spill Protocol: Inert Absorbent (Sand) SpillDecision->LiquidSpill In Solvent Success Protocol Complete SpillDecision->Success No Spill SolidSpill->Waste LiquidSpill->Waste

Caption: Lifecycle workflow for handling 7-(Benzyloxy)-4-chloroquinazoline, including spill routing.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Benzyloxy)-4-chloroquinazoline
Reactant of Route 2
Reactant of Route 2
7-(Benzyloxy)-4-chloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.